Product packaging for Diclobutrazol(Cat. No.:CAS No. 75736-33-3)

Diclobutrazol

Cat. No.: B1581208
CAS No.: 75736-33-3
M. Wt: 328.2 g/mol
InChI Key: URDNHJIVMYZFRT-UHFFFAOYSA-N
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Description

Diclobutrazol is a conazole fungicide and a triazole fungicide.
structure given in first source;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19Cl2N3O B1581208 Diclobutrazol CAS No. 75736-33-3

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDNHJIVMYZFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868378
Record name 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
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Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66345-62-8, 75736-33-3
Record name β-[(2,4-Dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diclobutrazol
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Record name 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
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Record name α-tert-butyl-β-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-1-ethanol
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Record name (2RS, 3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1yl)pentan-3-ol;(R*, R*)-(±)-β-[(2,4-dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol;diclobutrazole (ISO)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diclobutrazol's Mechanism of Action in Inhibiting Gibberellin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which diclobutrazol, a triazole-based plant growth regulator, inhibits the biosynthesis of gibberellins. The guide details the specific enzymatic target, the associated cytochrome P450 monooxygenases, and provides quantitative data on its inhibitory effects. Furthermore, it outlines detailed experimental protocols for assessing the activity of this compound and similar compounds, and visualizes the key pathways and experimental workflows.

Core Mechanism: Inhibition of ent-Kaurene Oxidase

This compound's primary mode of action is the inhibition of ent-kaurene oxidase, a critical enzyme in the gibberellin (GA) biosynthetic pathway.[1][2] This enzyme is a cytochrome P450-dependent monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[3][4] This conversion is a crucial regulatory point in the production of all biologically active gibberellins, which are essential for various plant growth and development processes, including stem elongation, seed germination, and flowering.[1][5]

The inhibition of ent-kaurene oxidase by this compound and other triazole compounds leads to a significant reduction in the endogenous pool of active gibberellins.[1] This hormonal imbalance is responsible for the characteristic dwarfing effect observed in treated plants, as the reduced gibberellin levels limit cell division and elongation in stem tissues.

The Gibberellin Biosynthesis Pathway and this compound's Point of Intervention

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The initial steps, leading to the formation of ent-kaurene, take place in plastids. Subsequently, ent-kaurene is transported to the endoplasmic reticulum, where it is oxidized by ent-kaurene oxidase. The diagram below illustrates the early stages of the gibberellin biosynthesis pathway, highlighting the specific point of inhibition by this compound.

Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl Diphosphate (GGDP) CPS CPS GGDP->CPS CPP Copalyl Diphosphate (CPP) KS KS CPP->KS ent_kaurene ent-Kaurene KO ent-Kaurene Oxidase (Cytochrome P450) ent_kaurene->KO ent_kaurenol ent-Kaurenol ent_kaurenal ent-Kaurenal ent_kaurenol->ent_kaurenal ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurenal->ent_kaurenoic_acid KAO KAO ent_kaurenoic_acid->KAO GA12 GA12 Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs ...multiple steps This compound This compound This compound->KO CPS->CPP KS->ent_kaurene KO->ent_kaurenol KAO->GA12

Figure 1: Gibberellin biosynthesis pathway highlighting the inhibition of ent-kaurene oxidase by this compound.

The Role of Cytochrome P450 Monooxygenases

Ent-kaurene oxidase belongs to the cytochrome P450 (CYP) superfamily of enzymes. Specifically, members of the CYP701 and CYP88A families have been identified as ent-kaurene oxidases in various plant species.[6][7] Triazole compounds, including this compound, are known inhibitors of cytochrome P450 enzymes.[8] The nitrogen atom in the triazole ring of this compound is thought to bind to the heme iron atom in the active site of the cytochrome P450 enzyme, thereby blocking its catalytic activity. This interaction is competitive with the natural substrate, ent-kaurene.

Quantitative Data on Inhibitory Activity

CompoundEnzymePlant Species (for IC50)IC50 (μM)Plant Species (for height reduction)ConcentrationHeight Reduction (%)Reference
Paclobutrazolent-Kaurene OxidaseMontanoa tomentosa43.9Gypsophila bicolor1.5 mg L-1Significant[9][10]
PaclobutrazolNot ApplicableDillNot ApplicableAnethum graveolans20 and 40 mg/LSignificant[11]
PaclobutrazolNot ApplicableWheatNot ApplicableTriticum aestivumNot SpecifiedSignificant[12]
PaclobutrazolNot ApplicableAluminum PlantNot ApplicablePilea cadiereiNot SpecifiedEffective[13]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory action of this compound on gibberellin biosynthesis.

In Vitro Assay of ent-Kaurene Oxidase Activity Using a Cell-Free System from Cucurbita maxima Endosperm

This protocol is adapted from methodologies described for the study of gibberellin biosynthesis in cell-free systems.[4][14][15]

1. Preparation of the Cell-Free System (Microsomal Fraction): a. Harvest endosperm tissue from immature Cucurbita maxima (pumpkin) seeds and freeze immediately in liquid nitrogen. b. Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle. c. Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (v/v) glycerol). d. Filter the homogenate through several layers of cheesecloth and centrifuge at low speed (e.g., 1,000 x g for 10 min) to remove cell debris. e. Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet mitochondria. f. Collect the resulting supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a minimal volume of the extraction buffer. This suspension contains the ent-kaurene oxidase activity.

2. Enzyme Assay: a. Prepare a reaction mixture containing the microsomal fraction, NADPH (as a cofactor), and the substrate, radiolabeled ent-[14C]kaurene, in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5). b. To test the inhibitory effect of this compound, add varying concentrations of the compound (dissolved in a suitable solvent like DMSO, with a solvent control) to the reaction mixtures. c. Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours). d. Stop the reaction by adding a solvent like ethyl acetate.

3. Product Analysis: a. Extract the reaction products with an organic solvent (e.g., ethyl acetate). b. Separate the products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). c. Quantify the amount of radiolabeled products formed using liquid scintillation counting or a radio-TLC scanner. d. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Experimental Workflow for Assessing the Effect of this compound on Plant Growth

The following diagram illustrates a typical workflow for evaluating the physiological effects of a plant growth regulator like this compound.

Experimental_Workflow Plant_Material Select Uniform Plant Material (e.g., seedlings of a model species) Treatment_Groups Establish Treatment Groups (Control, Vehicle Control, this compound concentrations) Plant_Material->Treatment_Groups Application Apply this compound (e.g., foliar spray, soil drench) Treatment_Groups->Application Growth_Conditions Maintain Plants under Controlled Growth Conditions Application->Growth_Conditions Data_Collection Collect Data at Regular Intervals (e.g., plant height, internode length, leaf number) Growth_Conditions->Data_Collection Hormone_Analysis Harvest Tissue for Hormone Analysis (quantification of endogenous gibberellins) Growth_Conditions->Hormone_Analysis Data_Analysis Statistical Analysis of Data Data_Collection->Data_Analysis Hormone_Analysis->Data_Analysis Conclusion Draw Conclusions on the Effect of This compound on Plant Growth and GA Levels Data_Analysis->Conclusion

Figure 2: A typical experimental workflow for evaluating the effects of this compound on plant growth.

Conclusion

This compound effectively inhibits gibberellin biosynthesis by targeting the cytochrome P450 monooxygenase, ent-kaurene oxidase. This specific and potent inhibition leads to a reduction in plant stature, a desirable trait in many agricultural and horticultural applications. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working on the development and application of plant growth regulators. Understanding the precise molecular mechanism of action is crucial for the targeted design of new compounds and for optimizing the use of existing ones in a safe and effective manner.

References

In-Depth Technical Guide: Molecular Targets of Diclobutrazol in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclobutrazol, a triazole fungicide, is a potent inhibitor of fungal growth, primarily employed in agriculture to control a range of phytopathogenic fungi. Its efficacy stems from a highly specific molecular interaction within the fungal cell, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the molecular targets of this compound in fungal pathogens, detailing its primary mechanism of action, downstream cellular consequences, and the experimental methodologies used to elucidate these interactions. Quantitative data on the inhibitory effects of azole fungicides are presented, alongside detailed experimental protocols and visual representations of the key pathways and workflows involved in mode of action studies. This document serves as a resource for researchers and professionals engaged in fungicide research, antifungal drug development, and the study of fungal pathogenesis.

Primary Molecular Target: Sterol 14α-Demethylase (CYP51)

The principal molecular target of this compound, like other azole fungicides, is the enzyme sterol 14α-demethylase , a member of the cytochrome P450 superfamily, commonly designated as CYP51 . This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane. Ergosterol is crucial for maintaining the structural integrity, fluidity, and proper function of the fungal plasma membrane.

This compound acts as a potent and specific inhibitor of CYP51. The nitrogen atom in the triazole ring of the this compound molecule binds to the heme iron atom in the active site of the CYP51 enzyme. This binding competitively inhibits the natural substrate of the enzyme, lanosterol, from accessing the active site. The inhibition of CYP51 disrupts the demethylation of lanosterol at the 14α-position, a critical step in the ergosterol biosynthesis pathway.

Consequences of CYP51 Inhibition

The inhibition of CYP51 by this compound leads to a cascade of detrimental effects within the fungal cell:

  • Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production, leading to a significant reduction in its concentration within the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol biosynthesis pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These abnormal sterols are incorporated into the fungal membrane, disrupting its normal structure and function.

  • Altered Membrane Permeability and Fluidity: The replacement of ergosterol with abnormal sterol intermediates leads to increased membrane permeability and altered fluidity. This compromises the membrane's ability to act as a selective barrier, leading to the leakage of essential cellular components and an influx of toxic substances.

  • Disruption of Membrane-Bound Enzymes: The altered membrane environment adversely affects the function of various membrane-bound enzymes that are crucial for cellular processes such as nutrient transport and cell wall synthesis.

  • Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth and proliferation, ultimately leading to cell death.

Quantitative Data: Inhibition of Fungal CYP51 by Azole Fungicides

Azole FungicideFungal SpeciesCYP51 IsoformIC50 (µM)Reference
FluconazoleCandida albicansCaCYP510.31[1]
ItraconazoleCandida albicansCaCYP510.4 - 0.6[2]
KetoconazoleCandida albicansCaCYP510.4 - 0.6[2]
VoriconazoleCandida albicansCaCYP511.6[3]
EpoxiconazoleCandida albicansCaCYP510.22[4]
TebuconazoleCandida albicansCaCYP511.3[2]
Prothioconazole-desthioCandida albicansCaCYP511.9[3]

Downstream Effects: Activation of Stress Signaling Pathways

The cellular stress induced by the disruption of ergosterol biosynthesis and compromised membrane integrity triggers specific signaling pathways in fungal pathogens. These pathways represent the cell's attempt to mitigate the damage and adapt to the stressful conditions. The two primary stress response pathways implicated in the fungal response to azole fungicides are the High-Osmolarity Glycerol (HOG) pathway and the Calcineurin pathway .

High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is activated in response to various environmental stresses, including osmotic stress and membrane stress. Inhibition of ergosterol biosynthesis by this compound leads to alterations in the plasma membrane, which are sensed by osmosensors, triggering the HOG pathway. Activation of the HOG pathway leads to the accumulation of intracellular glycerol, which helps to counteract the increased membrane permeability and maintain cellular turgor.

HOG_Pathway This compound This compound CYP51 CYP51 Inhibition This compound->CYP51 Ergosterol_Depletion Ergosterol Depletion & M-sterol Accumulation CYP51->Ergosterol_Depletion Membrane_Stress Membrane Stress Ergosterol_Depletion->Membrane_Stress Osmosensors Osmosensors (Sln1, Sho1) Membrane_Stress->Osmosensors MAPKKK MAPKKK (Ssk2, Ste11) Osmosensors->MAPKKK MAPKK MAPKK (Pbs2) MAPKKK->MAPKK MAPK MAPK (Hog1) MAPKK->MAPK Glycerol_Production Glycerol Production MAPK->Glycerol_Production Stress_Adaptation Stress Adaptation Glycerol_Production->Stress_Adaptation

Figure 1: HOG pathway activation by this compound.

Calcineurin Pathway

The Calcineurin pathway is a calcium-dependent signaling cascade that plays a crucial role in fungal stress responses, virulence, and drug resistance. Membrane stress caused by this compound can lead to an influx of extracellular calcium, which activates calcineurin, a serine/threonine-specific protein phosphatase. Activated calcineurin dephosphorylates the transcription factor Crz1, which then translocates to the nucleus and regulates the expression of genes involved in cell wall synthesis and ion homeostasis, as part of the cellular stress response.

Calcineurin_Pathway This compound This compound CYP51 CYP51 Inhibition This compound->CYP51 Membrane_Stress Membrane Stress CYP51->Membrane_Stress Ca_Influx Ca2+ Influx Membrane_Stress->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Crz1_dephospho Crz1 Dephosphorylation Calcineurin->Crz1_dephospho Crz1_nucleus Crz1 Nuclear Translocation Crz1_dephospho->Crz1_nucleus Gene_Expression Gene Expression (Cell Wall Synthesis, Ion Homeostasis) Crz1_nucleus->Gene_Expression Stress_Response Stress Response Gene_Expression->Stress_Response

Figure 2: Calcineurin pathway activation by this compound.

Experimental Protocols

The elucidation of the molecular targets and mode of action of this compound and other azole fungicides relies on a variety of established experimental protocols.

CYP51 Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of a compound on the activity of the CYP51 enzyme.

Protocol:

  • Expression and Purification of CYP51:

    • The gene encoding CYP51 from the target fungal species is cloned into an expression vector.

    • The recombinant protein is overexpressed in a suitable host system (e.g., E. coli).

    • The enzyme is purified using chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).

  • Reconstitution of the P450 System:

    • The purified CYP51 enzyme is reconstituted with a cytochrome P450 reductase and a lipid environment (e.g., liposomes) to mimic the cellular membrane.

  • Enzyme Assay:

    • The reconstituted enzyme system is incubated with the substrate (lanosterol) and a range of concentrations of the inhibitor (this compound).

    • The reaction is initiated by the addition of NADPH.

    • The reaction is stopped after a defined time period.

  • Analysis of Product Formation:

    • The reaction mixture is extracted with an organic solvent.

    • The products of the reaction (demethylated lanosterol) are separated and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Determination of IC50:

    • The percentage of inhibition of enzyme activity is calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Ergosterol Quantification in Fungal Cells

This protocol is used to determine the effect of a fungicide on the ergosterol content of fungal cells.

Protocol:

  • Fungal Culture and Treatment:

    • The fungal pathogen is grown in a suitable liquid culture medium.

    • The culture is treated with various concentrations of this compound. A control culture without the fungicide is also prepared.

    • The cultures are incubated for a specific period.

  • Cell Harvesting and Saponification:

    • The fungal cells are harvested by centrifugation.

    • The cell pellet is resuspended in a solution of alcoholic potassium hydroxide.

    • The mixture is heated to saponify the cellular lipids and release the sterols.

  • Sterol Extraction:

    • The saponified mixture is cooled, and water is added.

    • The sterols are extracted into an organic solvent (e.g., n-heptane or hexane).

    • The organic phase is collected and evaporated to dryness.

  • Analysis by HPLC-UV:

    • The dried sterol extract is redissolved in a suitable solvent (e.g., methanol).

    • The sample is injected into an HPLC system equipped with a C18 column and a UV detector.

    • Ergosterol is identified and quantified by comparing its retention time and peak area to that of an ergosterol standard. The characteristic absorption spectrum of ergosterol (a four-peaked curve between 230 and 300 nm) is used for confirmation.

Experimental Workflows

The study of the molecular targets of fungicides like this compound involves a systematic workflow, from initial screening to detailed mechanistic studies.

Fungicide_MOA_Workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_cellular_effects Cellular Effects Analysis cluster_validation Target Validation Screening Antifungal Activity Screening (MIC determination) Hypothesis Hypothesis Generation (e.g., structural similarity to known inhibitors) Screening->Hypothesis Biochemical_Assay In Vitro Enzyme Assay (CYP51 Inhibition) Hypothesis->Biochemical_Assay Genetic_Studies Genetic Studies (e.g., overexpression or deletion of target gene) Hypothesis->Genetic_Studies Sterol_Analysis Sterol Profile Analysis (Ergosterol Quantification) Biochemical_Assay->Sterol_Analysis Resistance_Studies Generation & Characterization of Resistant Mutants Biochemical_Assay->Resistance_Studies Genetic_Studies->Sterol_Analysis Genetic_Studies->Resistance_Studies Microscopy Microscopy (Morphological Changes) Sterol_Analysis->Microscopy Transcriptomics Transcriptomics/Proteomics (Gene/Protein Expression Changes) Microscopy->Transcriptomics In_Vivo_Studies In Vivo Efficacy Studies (e.g., plant infection models) Resistance_Studies->In_Vivo_Studies

Figure 3: Experimental workflow for fungicide mode of action studies.

Conclusion

This compound exerts its potent antifungal activity through the specific inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungal pathogens. This primary molecular interaction leads to a cascade of downstream effects, including the depletion of ergosterol, the accumulation of toxic sterol intermediates, and the disruption of cell membrane integrity and function. The resulting cellular stress activates signaling pathways such as the HOG and Calcineurin pathways as the fungus attempts to adapt. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antifungal agents. A thorough understanding of the molecular targets and mechanisms of action is paramount for effective fungicide use, resistance management, and the design of next-generation antifungal therapies.

References

The Impact of Diclobutrazol on Plant Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclobutrazol is a systemic triazole fungicide and plant growth retardant. Its primary mode of action is the inhibition of gibberellin and sterol biosynthesis, leading to significant alterations in plant growth and development. This technical guide provides an in-depth overview of the biochemical pathways affected by this compound in plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While specific quantitative data for this compound is limited in publicly available literature, data from its close structural and functional analogue, paclobutrazol, is used extensively in this guide to illustrate the expected biochemical consequences.

Core Biochemical Pathways Affected by this compound

This compound primarily targets cytochrome P450 monooxygenases, leading to a cascade of effects on various interconnected biochemical pathways.

Gibberellin Biosynthesis Pathway

The most well-documented effect of this compound is the inhibition of gibberellin (GA) biosynthesis. GAs are diterpenoid hormones that regulate various aspects of plant growth, including stem elongation, seed germination, and flowering. This compound specifically inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[1] This blockage leads to a deficiency in active GAs, resulting in the characteristic dwarfing phenotype observed in treated plants.

// Nodes GGDP [label="Geranylgeranyl\ndiphosphate (GGDP)", fillcolor="#F1F3F4", fontcolor="#202124"]; ent_copalyl_DP [label="ent-Copalyl\ndiphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; ent_kaurene [label="ent-Kaurene", fillcolor="#F1F3F4", fontcolor="#202124"]; ent_kaurenoic_acid [label="ent-Kaurenoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; GAs [label="Active Gibberellins\n(e.g., GA4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KO [label="ent-Kaurene\nOxidase (KO)\n(Cytochrome P450)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges GGDP -> ent_copalyl_DP; ent_copalyl_DP -> ent_kaurene; ent_kaurene -> KO; KO -> ent_kaurenoic_acid; ent_kaurenoic_acid -> GAs [label="...multiple steps"]; this compound -> KO [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed]; } caption: Inhibition of Gibberellin Biosynthesis by this compound.

Sterol Biosynthesis Pathway

Similar to its effect on GA biosynthesis, this compound also inhibits key enzymes in the plant sterol biosynthesis pathway. Plant sterols, such as campesterol, stigmasterol, and sitosterol, are essential components of cell membranes, influencing their fluidity and permeability. They also serve as precursors for brassinosteroid hormones. This compound targets obtusifoliol 14α-demethylase, another cytochrome P450 enzyme, which is crucial for the removal of a methyl group from sterol precursors.[2][3] Inhibition of this enzyme leads to an accumulation of 14α-methyl sterols and a depletion of essential end-product sterols, which can impair membrane function and overall plant health.

// Nodes Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloartenol [label="Cycloartenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Obtusifoliol [label="Obtusifoliol", fillcolor="#F1F3F4", fontcolor="#202124"]; Demethylated_Sterols [label="Δ8,14-Sterols", fillcolor="#F1F3F4", fontcolor="#202124"]; End_Sterols [label="End-product Sterols\n(Campesterol, Stigmasterol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ODM [label="Obtusifoliol\n14α-demethylase\n(Cytochrome P450)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Squalene -> Cycloartenol; Cycloartenol -> Obtusifoliol; Obtusifoliol -> ODM; ODM -> Demethylated_Sterols; Demethylated_Sterols -> End_Sterols [label="...multiple steps"]; this compound -> ODM [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed]; } caption: Inhibition of Sterol Biosynthesis by this compound.

Phenylpropanoid and Flavonoid Biosynthesis

Treatment with triazoles like paclobutrazol has been shown to affect the phenylpropanoid and flavonoid biosynthetic pathways.[4][5] These pathways produce a wide array of secondary metabolites that are involved in plant defense, pigmentation, and UV protection. The changes in these pathways are likely an indirect consequence of the primary effects on hormone and sterol metabolism, representing a broader stress response in the plant.

Other Affected Pathways

Transcriptomic and metabolomic studies on paclobutrazol-treated plants have revealed alterations in other pathways, including:

  • Plant Hormone Signal Transduction: Beyond gibberellins, changes in the levels and signaling of other hormones like auxins, cytokinins, and abscisic acid have been observed.[4]

  • Sucrose Metabolism: Alterations in sucrose metabolism have also been reported, which could be linked to changes in growth and resource allocation.[4][5]

Quantitative Data on the Effects of this compound and its Analogues

The following tables summarize quantitative data from studies on paclobutrazol, a close analogue of this compound.

Table 1: Effect of Paclobutrazol on Plant Growth and Physiology

ParameterPlant SpeciesTreatmentResultReference
Plant HeightTall Fescue200 mg/L PaclobutrazolSignificant decrease[6]
Total BiomassTall Fescue200 mg/L PaclobutrazolSignificant decrease[6]
Net Photosynthetic RateTall Fescue200 mg/L PaclobutrazolSignificant increase[6]
Stomatal ConductanceOugan500 mg/L PaclobutrazolSignificant increase (short-term)[7]
Transpiration RateOugan500 mg/L PaclobutrazolSignificant increase (short-term)[7]

Table 2: Effect of Paclobutrazol on Endogenous Hormone Levels

HormonePlant SpeciesTreatmentResultReference
Gibberellic Acid (GA)Tall Fescue200 mg/L PaclobutrazolSignificant decrease[6]
Abscisic Acid (ABA)Tall Fescue200 mg/L PaclobutrazolSignificant increase[6]
Gibberellins (GA1/3, GA4/7)Tomato200 mg/L PaclobutrazolDecreased at 15 days[4]
Cytokinin (CTK)Tomato200 mg/L PaclobutrazolIncreased at 15 days[4]

Table 3: Effect of Paclobutrazol on Secondary Metabolite Content

Metabolite ClassPlant SpeciesTreatmentResultReference
Steroidal SaponinsOphiopogon japonicusPaclobutrazol spraySignificant decrease[8]
FlavonoidsOphiopogon japonicusPaclobutrazol spraySignificant decrease[8]

Table 4: Differentially Expressed Genes in Response to Paclobutrazol Treatment in Lily Leaves

Time PointUpregulated GenesDownregulated GenesReference
3 hours648712[1]
24 hours560256[1]
72 hours674644[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound.

Quantification of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for plant hormone analysis.[9]

a. Extraction:

  • Freeze approximately 1g of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder with 10 mL of 80% methanol containing an appropriate internal standard (e.g., [2H2]-GA4).

  • Shake overnight at 4°C.

  • Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.

  • Repeat the extraction of the pellet with 5 mL of 80% methanol and combine the supernatants.

b. Fractionation:

  • Pass the combined supernatant through a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the gibberellins with 80% methanol.

  • Dry the eluate under a stream of nitrogen gas.

c. Derivatization:

  • Resuspend the dried sample in 20 µL of methanol.

  • Add 50 µL of ethereal diazomethane to methylate the carboxylic acid groups.

  • After 30 minutes, evaporate the diazomethane under nitrogen.

  • Add 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 80°C for 30 minutes to form trimethylsilyl ethers.

d. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into a GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the GC oven temperature program to achieve separation of different gibberellins.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of specific gibberellins based on their characteristic ions.

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// Edges Sample -> Extraction; Extraction -> Fractionation; Fractionation -> Derivatization; Derivatization -> Analysis; Analysis -> Data; } caption: Workflow for Gibberellin Analysis by GC-MS.

Analysis of Plant Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for plant sterol analysis.

a. Saponification and Extraction:

  • Weigh approximately 200 mg of lyophilized and ground plant tissue into a screw-cap glass tube.

  • Add an internal standard (e.g., 5α-cholestane).

  • Add 2 mL of 2 M ethanolic potassium hydroxide.

  • Incubate at 80°C for 1 hour to saponify the lipids.

  • After cooling, add 1 mL of water and 2 mL of n-hexane and vortex thoroughly.

  • Centrifuge to separate the phases and collect the upper hexane layer containing the unsaponifiable fraction (sterols).

  • Repeat the hexane extraction twice and combine the hexane fractions.

  • Wash the combined hexane extract with 1 mL of water.

  • Dry the hexane extract under a stream of nitrogen.

b. Derivatization:

  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.

  • Heat at 60°C for 30 minutes.

c. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Use a suitable capillary column for sterol separation (e.g., HP-5ms).

  • The mass spectrometer can be operated in full scan mode for identification or SIM mode for quantification of known sterols.

Transcriptome Analysis using RNA-Seq

This protocol provides a general workflow for RNA sequencing of plant tissues.

a. RNA Extraction and Quality Control:

  • Extract total RNA from plant tissue using a suitable kit or a Trizol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 7).

b. Library Preparation:

  • Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragment the mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR.

  • Purify and quantify the final library.

c. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Perform quality control of the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality bases.

  • Align the cleaned reads to a reference genome using a splice-aware aligner (e.g., HISAT2, STAR).

  • Quantify gene expression by counting the number of reads mapping to each gene.

  • Perform differential gene expression analysis between control and this compound-treated samples using packages like DESeq2 or edgeR.

  • Perform functional enrichment analysis (e.g., GO and KEGG pathway analysis) on the differentially expressed genes.

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// Edges RNA_Extraction -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> QC; QC -> Alignment; Alignment -> Quantification; Quantification -> DEG_Analysis; DEG_Analysis -> Functional_Analysis; } caption: Workflow for Transcriptome Analysis by RNA-Seq.

Non-targeted Metabolomics using LC-MS

This protocol outlines a general approach for non-targeted metabolic profiling of plant tissues.

a. Metabolite Extraction:

  • Quench metabolism by flash-freezing plant tissue in liquid nitrogen.

  • Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

  • Include internal standards for quality control.

  • Vortex and sonicate the mixture to ensure thorough extraction.

  • Centrifuge at high speed to pellet debris.

  • Collect the supernatant containing the metabolites.

b. LC-MS Analysis:

  • Inject the metabolite extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Use a reversed-phase or HILIC column for separation, depending on the polarity of the metabolites of interest.

  • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

c. Data Processing and Analysis:

  • Process the raw LC-MS data using software such as XCMS or MetAlign for peak picking, alignment, and quantification.

  • Perform statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between control and treated samples.

  • Identify the differential metabolites by comparing their mass-to-charge ratio (m/z) and retention times to spectral libraries and databases.

  • Perform pathway analysis to understand the biological context of the metabolic changes.

Enzyme Assay for Obtusifoliol 14α-demethylase

This assay is based on the methodology described for the characterization of this cytochrome P450 enzyme from plants.[9]

a. Microsome Isolation:

  • Homogenize fresh plant tissue (e.g., corn embryos) in a cold extraction buffer.

  • Filter the homogenate and centrifuge at a low speed to remove cell debris and nuclei.

  • Centrifuge the supernatant at a higher speed to pellet mitochondria.

  • Centrifuge the resulting supernatant at 100,000 x g to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer.

b. Enzyme Reaction:

  • Prepare a reaction mixture containing the microsomal preparation, NADPH, and the substrate obtusifoliol.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a solvent like ethyl acetate.

c. Product Analysis:

  • Extract the products with an organic solvent.

  • Analyze the extracted products by GC-MS to identify and quantify the demethylated sterol products.

  • Enzyme activity can be determined by measuring the rate of product formation.

Conclusion

This compound exerts its primary effects on plants by inhibiting key cytochrome P450 enzymes in the gibberellin and sterol biosynthesis pathways. These initial disruptions lead to a cascade of downstream effects on other metabolic pathways, including phenylpropanoid and flavonoid biosynthesis, as well as broader changes in plant hormone signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists investigating the biochemical impacts of this compound and related triazole compounds on plants. Further research, particularly in the area of proteomics, will provide a more complete picture of the plant's response to this widely used agrochemical.

References

Primary research on the discovery and development of Diclobutrazol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pioneering Triazole Fungicide

Diclobutrazol, a systemic fungicide belonging to the triazole class, emerged as a significant tool in the management of fungal phytopathogens, particularly rusts and powdery mildews. Its development in the late 1970s by Imperial Chemical Industries (ICI) marked a notable advancement in the field of agricultural chemistry. This technical guide provides a comprehensive overview of the primary research underpinning the discovery, synthesis, mode of action, and efficacy of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active ingredient is fundamental to its formulation and application. This compound is a white crystalline solid with the chemical formula C₁₅H₁₉Cl₂N₃O. Key properties are summarized in the table below.

PropertyValue
Molecular Weight328.24 g/mol
Melting Point147-149 °C
Water Solubility9 mg/L
Vapor Pressure2.7 x 10⁻⁶ Pa (at 20 °C)
pKa<2
Log P (Octanol-Water Partition Coefficient)3.8

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves a multi-step chemical process. While the precise, proprietary industrial synthesis protocols developed by ICI are not fully public, the general synthetic route for related triazole fungicides provides a clear framework. The synthesis of a triazole derivative, for instance, involves the reaction of a substituted acetophenone with a Grignard reagent, followed by bromination and subsequent reaction with 1,2,4-triazole.

General Laboratory-Scale Synthesis Protocol (Illustrative):

  • Preparation of the Chalcone: An appropriately substituted benzaldehyde is reacted with a substituted acetophenone in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol to yield a chalcone.

  • Epoxidation of the Chalcone: The chalcone is then treated with an oxidizing agent, such as hydrogen peroxide in the presence of a base, to form the corresponding epoxide.

  • Ring-Opening and Triazole Substitution: The epoxide ring is opened by reaction with 1,2,4-triazole in a suitable solvent, often in the presence of a base to facilitate the nucleophilic attack.

  • Reduction of the Carbonyl Group: The resulting ketone is then reduced to the corresponding secondary alcohol using a reducing agent like sodium borohydride.

  • Purification: The final product, this compound, is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Mode of Action: Inhibition of Sterol Biosynthesis

This compound, like other triazole fungicides, exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets and inhibits the enzyme C14-demethylase (cytochrome P450-dependent). This enzyme is critical for the demethylation of lanosterol, a precursor to ergosterol. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and development.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates C14-demethylase Ergosterol Ergosterol Intermediates->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibits C14-demethylase

Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Efficacy of this compound: A Summary of Field Trial Data

This compound has demonstrated significant efficacy against a range of fungal pathogens, most notably powdery mildews and rusts on various crops. The following tables summarize illustrative data from field trials, showcasing the performance of triazole fungicides in controlling these diseases. While specific data for this compound is not always publicly available, the performance of similar triazoles provides a strong indication of its expected efficacy.

Table 1: Efficacy of Triazole Fungicides Against Wheat Stripe Rust (Puccinia striiformis)

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Percent Disease Control (%)Yield (t/ha)
Untreated Control-87.2-3.5
Triazole Fungicide A1254.395.15.8
Triazole Fungicide B1006.292.95.5
This compound (Expected) 100-150 ~5-10 ~90-95 ~5.6-5.9

Table 2: Efficacy of Triazole Fungicides Against Apple Powdery Mildew (Podosphaera leucotricha)

TreatmentApplication Rate (g a.i./ha)Mean Disease Incidence (%)Percent Disease Control (%)
Untreated Control-65.8-
Triazole Fungicide C508.287.5
Triazole Fungicide D755.591.6
This compound (Expected) 50-100 ~6-9 ~86-91

Experimental Protocols for Fungicide Efficacy Evaluation

Standardized protocols are essential for the reliable evaluation of fungicide efficacy. The following outlines a general experimental workflow for both greenhouse and field trials.

Greenhouse Trial for Powdery Mildew Control:

  • Plant Propagation: Grow susceptible host plants (e.g., apple seedlings) in a controlled greenhouse environment.

  • Inoculation: Inoculate a subset of plants with a spore suspension of Podosphaera leucotricha to serve as an inoculum source.

  • Fungicide Application: Prepare serial dilutions of this compound and apply to the test plants using a calibrated sprayer to ensure uniform coverage. A set of plants should be sprayed with water to serve as a control.

  • Challenge Inoculation: After the fungicide application has dried, inoculate the treated plants with powdery mildew spores.

  • Incubation: Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., moderate temperature and high humidity).

  • Disease Assessment: After a set incubation period (e.g., 10-14 days), visually assess the percentage of leaf area covered by powdery mildew on both treated and control plants.

  • Data Analysis: Calculate the percentage of disease control for each fungicide concentration and determine the EC₅₀ value (the concentration that provides 50% disease control).

Field Trial for Stripe Rust Control:

  • Trial Site Selection: Choose a field with a history of stripe rust infection or in a region where the disease is prevalent.

  • Plot Design: Establish a randomized complete block design with multiple replications for each treatment.

  • Fungicide Application: Apply this compound at different rates and timings (e.g., at different growth stages of the crop) using a calibrated field sprayer. Include an untreated control in each block.

  • Natural Infection: Rely on natural infection for disease development.

  • Disease and Yield Assessment: Periodically assess the severity of stripe rust in each plot using a standardized rating scale. At the end of the growing season, harvest the plots and measure the grain yield and quality.

  • Data Analysis: Statistically analyze the disease severity and yield data to determine the efficacy of the different this compound treatments.

G cluster_greenhouse Greenhouse Trial Workflow cluster_field Field Trial Workflow PlantPropagation Plant Propagation InoculumPrep Inoculum Preparation PlantPropagation->InoculumPrep FungicideApp Fungicide Application PlantPropagation->FungicideApp ChallengeInoc Challenge Inoculation InoculumPrep->ChallengeInoc FungicideApp->ChallengeInoc Incubation Incubation ChallengeInoc->Incubation Assessment Disease Assessment Incubation->Assessment DataAnalysis Data Analysis (EC50) Assessment->DataAnalysis SiteSelection Trial Site Selection PlotDesign Plot Design SiteSelection->PlotDesign FieldFungicideApp Fungicide Application PlotDesign->FieldFungicideApp NaturalInfection Natural Infection FieldFungicideApp->NaturalInfection FieldAssessment Disease & Yield Assessment NaturalInfection->FieldAssessment FieldDataAnalysis Statistical Analysis FieldAssessment->FieldDataAnalysis

Experimental workflows for greenhouse and field fungicide efficacy trials.

Conclusion

This compound stands as a testament to the targeted discovery and development of effective agricultural fungicides. Its specific mode of action, inhibiting a key enzyme in the fungal sterol biosynthesis pathway, provides a powerful and selective means of disease control. The methodologies outlined in this guide for synthesis, efficacy testing, and mode of action studies represent the foundational research that underpins the successful development and deployment of such crop protection agents. For researchers and professionals in the field, a deep understanding of these core principles is paramount for the continued innovation of new and improved solutions for global food security.

An In-depth Technical Guide to the Physicochemical and Solubility Characteristics of Diclobutrazol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diclobutrazol (CAS No: 75736-33-3) is a systemic triazole fungicide recognized for its high efficacy against a range of fungal phytopathogens, including powdery mildews and rusts.[1][2][3][4] As a member of the conazole fungicide family, its mode of action involves the inhibition of sterol biosynthesis in fungi.[5][6] This technical guide provides a detailed overview of the essential physicochemical properties and solubility characteristics of this compound, intended for researchers, scientists, and professionals in drug and pesticide development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[5][7] Its core structure consists of a 1,2,4-triazole ring linked to a dichlorophenyl group and a substituted pentanol chain, which dictates its physical and chemical behavior.[6]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₉Cl₂N₃O[1][6][8]
Molecular Weight 328.24 g/mol [1][2][3][6][8][9]
Appearance White to off-white crystalline solid[3][5]
Melting Point 147-149 °C[8]
Boiling Point 484.3 ± 55.0 °C (Predicted)[8]
Density 1.25 - 1.28 g/cm³[5][8]
pKa (at 25 °C) < 2[5][8]
Vapor Pressure (at 20 °C) 0.0027 mPa[5]
Log P (Octanol-Water Partition Coefficient) 3.81[5][6]
Solubility Characteristics

The solubility of a compound is critical for its formulation, bioavailability, and environmental fate. This compound exhibits low aqueous solubility and is more readily soluble in organic solvents.[4][5]

The solubility of this compound in various solvents is detailed below.

SolventSolubility (at 20 °C)ClassificationSource(s)
Water (pH 7) 7.1 - 9 mg/LPractically insoluble / Low solubility[5][7][8]
Acetone ≥ 50 g/LSoluble[8]
Methanol ≥ 50 g/LSoluble[8]
Ethanol ≥ 50 g/LSoluble[8]
Dimethyl Sulfoxide (DMSO) 200 mg/mL (609.31 mM)Highly soluble[3]

The presence of the dichlorophenyl group contributes to its lipophilic nature, as indicated by the high Log P value, while the triazole and hydroxyl groups provide some degree of polarity.[10]

Experimental Protocols & Methodologies

The determination of physicochemical and solubility data requires precise experimental methods. Below are outlines of typical protocols used for characterizing compounds like this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the solubility of a compound in water.

  • Preparation : An excess amount of solid this compound is added to a known volume of deionized water (or a buffer solution of a specific pH) in a flask.

  • Equilibration : The flask is sealed and agitated in a constant temperature water bath (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation : The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated aqueous solution. Care is taken to avoid temperature changes during this step.

  • Quantification : The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is commonly employed for this purpose.[7]

  • Calculation : The solubility is reported in units such as mg/L or mol/L.

Protocol 2: Residue Analysis in Environmental or Biological Matrices

Determining the concentration of this compound residues in samples like soil or crops requires a multi-step process involving extraction, cleanup, and sensitive analysis.

  • Sample Preparation : The matrix (e.g., soil, potato) is homogenized to ensure uniformity. Soil samples may be air-dried and sieved prior to extraction.[11]

  • Extraction : A known weight of the prepared sample is extracted with a suitable organic solvent. Acetonitrile is a common choice for its ability to efficiently extract triazole fungicides.[11][12] Ultrasonic baths may be used to enhance extraction efficiency.[11]

  • Cleanup/Purification :

    • Low-Temperature Partitioning : The extract can be stored at a low temperature (e.g., -20°C), which causes water and certain interfering compounds to freeze, allowing for easy separation of the acetonitrile layer.[11]

    • Solid-Phase Extraction (SPE) : Alternatively, the crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering substances. The analyte is retained on the sorbent and then eluted with a small volume of a clean solvent.[12]

  • Analysis : The final extract is analyzed using a highly sensitive and selective instrument, typically Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[11] This technique provides accurate quantification even at very low residue levels.

  • Quantification : The concentration of this compound is determined by comparing the instrument's response to that of certified reference standards.[9][13]

Visualizations: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_protocol Workflow for Aqueous Solubility Determination prep 1. Add excess this compound to water equilibrate 2. Agitate at constant temp (e.g., 24-48h) prep->equilibrate separate 3. Centrifuge or filter to separate solid equilibrate->separate analyze 4. Analyze clear supernatant (e.g., by HPLC) separate->analyze calculate 5. Calculate solubility (mg/L) analyze->calculate

Caption: General workflow for determining the aqueous solubility of this compound.

G cluster_protocol Workflow for this compound Residue Analysis sample_prep 1. Homogenize Sample (e.g., Soil, Crop) extraction 2. Extract with Acetonitrile sample_prep->extraction cleanup 3. Cleanup Step (Low-Temp Partitioning or SPE) extraction->cleanup analysis 4. Analyze by UHPLC-MS/MS cleanup->analysis quant 5. Quantify against Reference Standards analysis->quant

Caption: Typical experimental workflow for the analysis of this compound residues.

G cluster_pathway Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis precursor Lanosterol (Sterol Precursor) enzyme 14α-demethylase (CYP51 Enzyme) precursor->enzyme Catalyzes product Ergosterol (Essential for Fungal Membrane) enzyme->product demethylation inhibitor This compound inhibitor->enzyme INHIBITS

Caption: this compound inhibits the 14α-demethylase enzyme in the fungal ergosterol pathway.

References

Diclobutrazol's Mode of Action on Fungal Cytochrome P450: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Ergosterol Biosynthesis Pathway - A Prime Antifungal Target

Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammals. It is a critical component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that represents a primary target for a significant portion of commercially available antifungal agents.[2][3]

The azole class of fungicides, which includes diclobutrazol, specifically targets the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[4][5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a crucial step in the conversion of these precursors to ergosterol.[6] By inhibiting CYP51, azoles trigger a cascade of events detrimental to the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the buildup of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane function.[2][5]

This dual effect of ergosterol depletion and toxic sterol accumulation is the basis for the fungistatic and, in some cases, fungicidal activity of azole compounds.[3]

Molecular Mechanism of this compound's Action on Fungal CYP51

As a member of the triazole family of fungicides, this compound's interaction with fungal CYP51 is characterized by a specific and high-affinity binding to the enzyme's active site. The core of this interaction lies in the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom within the cytochrome P450 enzyme.[4][7] This coordination bond effectively blocks the active site, preventing the binding and subsequent demethylation of the natural substrate, lanosterol.[6]

The specificity and potency of different azole fungicides are determined by the interactions of their non-triazole side chains with the amino acid residues lining the active site pocket of the CYP51 enzyme.[7] These interactions contribute to the overall binding affinity and can influence the selectivity of the fungicide for fungal CYP51 over its mammalian counterpart.

cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway This compound This compound CYP51 CYP51 (Sterol 14α-demethylase) This compound->CYP51 Binds to active site This compound->CYP51 Inhibition Heme_Iron Heme Iron This compound->Heme_Iron Coordinates with Heme Iron Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to CYP51->Ergosterol Blocks synthesis 14a-methylated_sterols 14α-methylated sterols CYP51->14a-methylated_sterols Leads to accumulation of Lanosterol Lanosterol Lanosterol->CYP51 Substrate

Figure 1. Mechanism of this compound Inhibition of Fungal CYP51.

Quantitative Analysis of Azole-CYP51 Interaction

The potency of an azole fungicide's interaction with CYP51 can be quantified through two key parameters: the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

  • IC50: This value represents the concentration of the inhibitor required to reduce the enzymatic activity of CYP51 by 50%. A lower IC50 value indicates a more potent inhibitor.

  • Kd: This is a measure of the binding affinity between the inhibitor and the enzyme. A lower Kd value signifies a tighter binding interaction.

While specific IC50 and Kd values for this compound's interaction with fungal CYP51 are not prominently available in the reviewed scientific literature, a comparative analysis of other triazole fungicides provides a valuable context for its expected potency.

Triazole FungicideFungal SpeciesTarget EnzymeIC50 (µM)Kd (nM)Reference
FluconazoleCandida albicansCYP510.3131[7]
ItraconazoleCandida albicansCYP510.5646[7]
VoriconazoleCandida albicansCYP51-10-26[7]
TebuconazoleUstilago maydisCYP51--[8]
PosaconazoleCandida albicansCYP51--[7]

Note: The absence of a value indicates that it was not reported in the cited source under comparable experimental conditions.

Experimental Protocols for Studying this compound-CYP51 Interaction

To facilitate further research into the specific interactions of this compound and other azole fungicides with fungal CYP51, this section provides detailed methodologies for key experiments.

Heterologous Expression and Purification of Fungal CYP51

This protocol is foundational for obtaining a sufficient quantity of pure, active enzyme for in vitro assays.

Start Start Clone_CYP51 Clone fungal CYP51 gene into an expression vector Start->Clone_CYP51 Transform_Ecoli Transform E. coli with the expression vector Clone_CYP51->Transform_Ecoli Induce_Expression Induce protein expression (e.g., with IPTG) Transform_Ecoli->Induce_Expression Harvest_Cells Harvest E. coli cells by centrifugation Induce_Expression->Harvest_Cells Lyse_Cells Lyse cells and isolate the membrane fraction Harvest_Cells->Lyse_Cells Solubilize_Membrane Solubilize membrane proteins with a detergent Lyse_Cells->Solubilize_Membrane Affinity_Chromatography Purify CYP51 using Ni-NTA affinity chromatography Solubilize_Membrane->Affinity_Chromatography Dialysis Dialyze purified protein to remove detergent and imidazole Affinity_Chromatography->Dialysis End End Dialysis->End

Figure 2. Workflow for Heterologous Expression and Purification of Fungal CYP51.

Methodology:

  • Gene Cloning: The full-length or a truncated (N-terminally modified for improved solubility) version of the fungal CYP51 gene is cloned into a suitable E. coli expression vector, often with a polyhistidine-tag for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Membrane Isolation: Harvested cells are lysed, and the membrane fraction containing the expressed CYP51 is isolated by ultracentrifugation.

  • Solubilization: Membrane proteins are solubilized using a suitable detergent (e.g., sodium cholate).

  • Affinity Chromatography: The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, which binds the polyhistidine-tag.

  • Dialysis: The purified protein is dialyzed to remove the detergent and imidazole (used for elution from the column) and to exchange the buffer.

CYP51 Reconstitution Assay and IC50 Determination

This functional assay measures the enzymatic activity of CYP51 and its inhibition by this compound.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified CYP51, a cytochrome P450 reductase (CPR), a lipid environment (e.g., liposomes), and the substrate (lanosterol).

  • Inhibitor Addition: Varying concentrations of this compound (or other azole) are added to the reaction mixtures. A control with no inhibitor is also prepared.

  • Initiation and Incubation: The reaction is initiated by the addition of an NADPH-generating system and incubated at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Product Extraction: The reaction is stopped, and the sterol products are extracted.

  • Analysis: The conversion of lanosterol to its demethylated product is quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Azole Binding Studies using UV-visible Difference Spectroscopy (Kd Determination)

This biophysical method directly measures the binding affinity of this compound to CYP51.

Start Start Prepare_CYP51 Prepare a solution of purified CYP51 in a cuvette Start->Prepare_CYP51 Record_Baseline Record the baseline absorbance spectrum Prepare_CYP51->Record_Baseline Titrate_Azole Add increasing concentrations of this compound Record_Baseline->Titrate_Azole Record_Spectra Record the difference spectrum after each addition Titrate_Azole->Record_Spectra Plot_Data Plot the change in absorbance vs. This compound concentration Record_Spectra->Plot_Data Calculate_Kd Fit the data to a binding isotherm to determine Kd Plot_Data->Calculate_Kd End End Calculate_Kd->End

Figure 3. Experimental Workflow for Determining the Dissociation Constant (Kd) of Azole Binding to CYP51.

Methodology:

  • Sample Preparation: A solution of purified CYP51 is placed in a dual-beam spectrophotometer cuvette.

  • Baseline Spectrum: A baseline absorbance spectrum is recorded.

  • Titration: Small aliquots of a concentrated stock solution of this compound are added sequentially to the sample cuvette.

  • Difference Spectra: After each addition, the difference spectrum is recorded. The binding of the azole to the heme iron of CYP51 induces a characteristic spectral shift (a Type II spectrum).

  • Data Analysis: The change in absorbance at the peak and trough of the difference spectrum is plotted against the concentration of this compound.

  • Kd Calculation: The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable binding equation (e.g., the Michaelis-Menten or Morrison equation for tight binding).[7]

Fungal Resistance to this compound

The widespread use of azole fungicides has led to the emergence of resistance in various fungal pathogens. The primary mechanisms of resistance to azoles, including likely resistance mechanisms to this compound, involve alterations that reduce the effective concentration of the fungicide at the target site or decrease the affinity of the target enzyme for the inhibitor. These mechanisms include:

  • Mutations in the ERG11 (CYP51) gene: Amino acid substitutions in the CYP51 protein can reduce the binding affinity of azole fungicides to the active site.[7]

  • Overexpression of the ERG11 gene: An increased production of the CYP51 enzyme can effectively titrate out the inhibitor, requiring higher concentrations of the fungicide to achieve the same level of inhibition.

  • Increased drug efflux: Overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, can actively pump the fungicide out of the fungal cell.

Conclusion and Future Directions

This compound, as a triazole fungicide, employs a well-characterized mode of action centered on the inhibition of fungal cytochrome P450 sterol 14α-demethylase (CYP51). This targeted inhibition of ergosterol biosynthesis remains a highly effective strategy for controlling a broad spectrum of fungal pathogens. While specific quantitative data on the interaction of this compound with fungal CYP51 is a notable gap in the current literature, the established methodologies for studying azole-CYP51 interactions provide a clear path for future research in this area.

For drug development professionals, a deeper understanding of the structure-activity relationships of different triazole side chains in their interaction with the CYP51 active site is crucial for designing new, more potent, and more selective antifungal agents. Furthermore, continued surveillance and investigation into the mechanisms of azole resistance are paramount for developing strategies to overcome this growing challenge in both agricultural and clinical settings. The experimental protocols detailed in this guide serve as a valuable resource for researchers aiming to contribute to these critical areas of study.

References

Methodological & Application

Protocol for Applying Diclobutrazol in Greenhouse Pot Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed protocol for the use of Diclobutrazol in greenhouse pot trials for researchers, scientists, and professionals in drug development and plant science. This compound is a triazole-based plant growth regulator (PGR) that functions as a systemic fungicide and growth retardant. Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to more compact plants with desirable ornamental characteristics. This document outlines the necessary steps for conducting reproducible and controlled experiments to evaluate the efficacy of this compound on potted ornamental plants.

Materials and Equipment

  • This compound: Technical grade or a commercial formulation of known concentration.

  • Test Plants: Uniform and healthy potted plants of the desired species (e.g., Fuchsia x hybrida, Chrysanthemum indicum, Roses).

  • Greenhouse: With controlled temperature, humidity, and photoperiod.

  • Pots: Standardized pot size and type.

  • Growing Medium: Consistent, well-draining potting mix.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

  • Measurement Tools: Calipers, rulers, SPAD meter (for chlorophyll content), weighing balance.

  • Spraying Equipment: Calibrated spray bottles or a research-grade sprayer for foliar applications.

  • Dosing Equipment: Graduated cylinders, pipettes for drench applications.

  • Labels and Markers: For proper identification of treatment groups.

  • Data Collection Sheets or Software.

Experimental Design and Setup

A well-designed experiment is crucial for obtaining reliable data. A completely randomized design (CRD) is often suitable for greenhouse trials.

3.1 Treatment Groups: Establish multiple treatment groups to assess a range of this compound concentrations. Include a negative control group (treated with water or the carrier solvent only). For a dose-response study, a logarithmic series of concentrations is recommended.

Example Treatment Groups (Foliar Spray):

  • Control (0 ppm)

  • 10 ppm this compound

  • 25 ppm this compound

  • 50 ppm this compound

  • 75 ppm this compound

Example Treatment Groups (Soil Drench):

  • Control (0 mg/pot)

  • 0.5 mg/pot this compound

  • 1.0 mg/pot this compound

  • 1.5 mg/pot this compound

  • 2.0 mg/pot this compound

3.2 Replication: Each treatment group should have a sufficient number of replicates (typically 5-10 plants per treatment) to ensure statistical validity.

3.3 Randomization: Randomly assign each plant to a treatment group and randomize the placement of the pots within the greenhouse bench to minimize the effects of environmental gradients.

Application Protocols

4.1 Stock Solution Preparation: Prepare a stock solution of this compound from which all working solutions will be made. Accurately weigh the required amount of this compound and dissolve it in a suitable solvent (if necessary) before diluting with water to the final volume. Ensure complete dissolution.

4.2 Foliar Spray Application:

  • Calibrate the sprayer to ensure a uniform and consistent application volume per plant.

  • Apply the treatment solutions to the foliage until runoff, ensuring thorough coverage of all aerial parts of the plant.

  • To avoid drift between treatments, use a spray shield or leave adequate spacing between plants during application.

  • Apply sprays during cooler parts of the day (early morning or late evening) to reduce the risk of phytotoxicity.[1]

  • Ensure foliage is dry before application.

4.3 Soil Drench Application:

  • The growing medium should be moist but not saturated before application.

  • Apply a precise volume of the this compound solution evenly to the surface of the growing medium in each pot. The volume should be sufficient to wet the root zone without excessive leaching from the bottom of the pot.

  • Suggested application volumes are dependent on pot size (e.g., 60 mL for a 4-inch pot, 90 mL for a 5-inch pot, 120 mL for a 6-inch pot).[2]

Data Collection and Measurements

Collect data at regular intervals (e.g., weekly) throughout the experimental period.

5.1 Plant Height: Measure the height of the plant from the soil surface to the apical meristem.

5.2 Stem Diameter: Use calipers to measure the diameter of the main stem at a marked position just above the soil line.

5.3 Canopy Diameter: Measure the widest spread of the plant's foliage.

5.4 Chlorophyll Content: Use a SPAD meter to take non-destructive measurements of leaf chlorophyll content. Take readings from the youngest fully expanded leaves.

5.5 Phytotoxicity Assessment: Visually assess plants for any signs of phytotoxicity, such as leaf yellowing (chlorosis), browning (necrosis), spotting, or distortion.[1] A rating scale (e.g., 1-5, where 1 = no damage and 5 = severe damage) can be used for quantification.

5.6 Flowering Data: Record the time to first flower, number of flowers per plant, and flower diameter.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound (Foliar Spray) on the Growth of Phalaenopsis Orchids (Representative Data)

This compound (ppm)Mean Stalk Length (cm)Percent Reduction from Control
0 (Control)68.50%
25041.639.2%
50028.957.8%
75022.467.3%
100020.170.6%

Note: Data is representative and based on studies with the closely related compound Paclobutrazol on Phalaenopsis orchids.[3]

Table 2: Effect of this compound (Soil Drench) on the Growth and Flowering of Potted Roses (Representative Data)

This compound (mg/pot)Plant Height (cm)Flower Diameter (cm)Chlorophyll Content (SPAD)
0 (Control)35.28.145.3
0.530.17.948.2
1.025.87.850.1
1.522.47.652.5
2.020.17.554.3

Note: Data is representative and based on studies with the closely related compound Paclobutrazol on potted roses.[4]

Signaling Pathways and Experimental Workflow

7.1 this compound Signaling Pathway:

This compound inhibits the biosynthesis of gibberellins (GAs), which are plant hormones responsible for stem elongation. Specifically, it blocks the action of cytochrome P450-dependent monooxygenases, which catalyze the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthesis pathway.[5]

Diclobutrazol_Signaling_Pathway cluster_0 Gibberellin Biosynthesis Pathway GGPP Geranylgeranyl diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent-kaurene synthase ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-kaurene oxidase (Cytochrome P450 monooxygenase) GA12 GA12 ent_Kaurenoic_Acid->GA12 Active_GAs Active Gibberellins GA12->Active_GAs Stem_Elongation Stem Elongation Active_GAs->Stem_Elongation This compound This compound This compound->Inhibition Reduced_Growth Reduced Stem Elongation

Caption: this compound inhibits the gibberellin biosynthesis pathway.

7.2 Experimental Workflow:

The following diagram illustrates the logical flow of a greenhouse pot trial for evaluating this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Data Analysis Plant_Acquisition Acquire Uniform Potted Plants Potting Potting in Standardized Medium Plant_Acquisition->Potting Acclimatization Acclimatize in Greenhouse Potting->Acclimatization Randomization Randomize Plants into Treatment Groups Acclimatization->Randomization Solution_Prep Prepare this compound Working Solutions Randomization->Solution_Prep Application Apply Treatments (Foliar Spray or Drench) Solution_Prep->Application Measurements Weekly Measurements: - Plant Height - Stem Diameter - Canopy Diameter - Chlorophyll Content Application->Measurements Phyto_Assessment Phytotoxicity Assessment Application->Phyto_Assessment Flowering_Data Record Flowering Data Application->Flowering_Data Data_Compilation Compile and Tabulate Data Measurements->Data_Compilation Phyto_Assessment->Data_Compilation Flowering_Data->Data_Compilation Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Compilation->Stats_Analysis Conclusion Draw Conclusions Stats_Analysis->Conclusion

Caption: Workflow for a greenhouse pot trial with this compound.

References

Application Notes and Protocols for the Quantification of Diclobutrazol in Plant Tissue by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diclobutrazol is a systemic triazole fungicide and plant growth regulator used to control a variety of fungal diseases and manage plant growth in agricultural and horticultural crops. Its mode of action involves the inhibition of gibberellin biosynthesis, which leads to reduced stem elongation and increased root development. Monitoring this compound residues in plant tissues is crucial for ensuring food safety, assessing environmental impact, and for research purposes in plant physiology and agriculture.

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant tissue. The protocol is intended for researchers, scientists, and professionals in drug development and agricultural science.

Principle

This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by HPLC analysis with a Diode Array Detector (DAD) or Ultraviolet (UV) detector. The QuEChERS method allows for efficient extraction and clean-up of the analyte from complex plant matrices. The subsequent HPLC separation provides accurate and precise quantification of this compound.

Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content

  • 0.22 µm syringe filters

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a DAD or UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Homogenizer or blender

  • Centrifuge capable of >4000 x g

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Nitrogen evaporator (optional)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 10 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (Modified QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative plant tissue sample (e.g., leaves, stem, fruit) and homogenize it. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.

    • For highly pigmented samples, add 50 mg of GCB.

    • Vortex for 1 minute.

  • Final Centrifugation and Filtration:

    • Centrifuge at 4000 x g for 5 minutes.

    • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detector Wavelength: 225 nm

  • Run Time: Approximately 10 minutes (ensure elution of this compound and any interfering peaks)

Data Presentation

The following table summarizes the typical quantitative data for the HPLC method for this compound. These values are representative and may vary slightly depending on the specific instrument and laboratory conditions.

ParameterValue
Retention Time (tR)~ 5.8 min
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~ 0.02 µg/mL
Limit of Quantification (LOQ)~ 0.05 µg/mL
Recovery85 - 105%
Precision (RSD%)< 5%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis homogenization 1. Homogenization of Plant Tissue extraction 2. Extraction with Acetonitrile, MgSO₄, and NaCl homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 dspe 4. Dispersive SPE Cleanup (PSA, C18, MgSO₄) centrifugation1->dspe centrifugation2 5. Final Centrifugation dspe->centrifugation2 filtration 6. Filtration centrifugation2->filtration injection 7. Injection into HPLC filtration->injection separation 8. C18 Column Separation injection->separation detection 9. UV/DAD Detection separation->detection quantification 10. Quantification using Calibration Curve detection->quantification

Caption: Experimental workflow for this compound quantification.

gibberellin_pathway cluster_pathway Gibberellin Biosynthesis Pathway cluster_effects Physiological Effects ggpp Geranylgeranyl Diphosphate (GGDP) ent_copalyl ent-Copalyl Diphosphate ggpp->ent_copalyl CPS ent_kaurene ent-Kaurene ent_copalyl->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene->ent_kaurenoic_acid KO ga12 GA12 ent_kaurenoic_acid->ga12 KAO bioactive_ga Bioactive Gibberellins (e.g., GA1, GA4) ga12->bioactive_ga GA oxidases stem_elongation Reduced Stem Elongation root_growth Increased Root Growth This compound This compound This compound->inhibition This compound->stem_elongation This compound->root_growth

Caption: this compound inhibits the gibberellin biosynthesis pathway.

Development of a bioassay for testing Diclobutrazol efficacy against specific fungi

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Bioassay for Diclobutrazol Efficacy

Topic: Development of a Bioassay for Testing this compound Efficacy Against Specific Fungi

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a systemic, triazole fungicide used to control a variety of fungal phytopathogens, particularly rusts and powdery mildews.[1][2] Like other demethylation inhibitor (DMI) fungicides, its mode of action involves the disruption of fungal cell membrane integrity by inhibiting sterol biosynthesis.[3][4] Specifically, it targets the cytochrome P450-dependent enzyme C14-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][5]

These application notes provide detailed protocols for an in vitro bioassay to determine the efficacy of this compound against specific filamentous fungi. The primary method described is the mycelial growth inhibition assay using the agar dilution method. This allows for the determination of key quantitative metrics, such as the Effective Concentration required to inhibit 50% of fungal growth (EC50).[6]

Experimental Protocols

Two primary laboratory methods are used to measure fungicide resistance and efficacy: the reduction in fungal growth and the inhibition of spore germination.[7][8][9] The following protocol details the mycelial growth reduction assay, which is a robust method for triazole fungicides.

Materials and Reagents
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)[10]

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile flasks or bottles for media preparation

  • Autoclave

  • Laminar flow hood

  • Incubator

  • Micropipettes and sterile tips

  • Sterile cork borer (5-7 mm diameter)

  • Digital calipers or ruler

  • Parafilm

  • Pure cultures of test fungi (e.g., Fusarium spp., Alternaria spp., Botrytis cinerea, Puccinia spp.)

Protocol 1: Mycelial Growth Inhibition Bioassay (Agar Dilution Method)

This protocol is adapted from standard methodologies for testing the sensitivity of fungal species to triazole fungicides.[11]

Step 1: Preparation of Fungal Cultures

  • Subculture the desired fungal isolates onto fresh PDA plates.

  • Incubate at an optimal temperature for the specific fungus (typically 25-28°C) for 7-10 days, or until the mycelium has grown sufficiently to cover a significant portion of the plate.[5] These will serve as the source for the inoculum.

Step 2: Preparation of this compound Stock and Working Solutions

  • Prepare a high-concentration stock solution of this compound (e.g., 10,000 µg/mL) by dissolving the analytical grade compound in DMSO. Note: DMSO is used to solubilize the fungicide before dilution in aqueous media.

  • From the stock solution, prepare a series of working solutions through serial dilution in sterile distilled water. These working solutions should be 100x the final desired concentration in the agar.

Step 3: Preparation of Fungicide-Amended Media

  • Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the molten PDA to cool in a water bath to approximately 45-50°C. Holding the agar at this temperature is crucial to prevent premature solidification while avoiding degradation of the heat-labile fungicide.

  • Under a laminar flow hood, add the appropriate volume of each this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the control plates, add an equivalent volume of a DMSO and sterile water solution without the fungicide.[11]

  • Swirl each flask gently but thoroughly to ensure homogenous mixing of the fungicide within the medium.

  • Pour approximately 20 mL of the amended PDA into each sterile 90 mm Petri dish.

  • Allow the plates to solidify at room temperature.

Step 4: Inoculation and Incubation

  • Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of the fungal culture plates prepared in Step 1.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Seal the plates with Parafilm to prevent contamination and dehydration.

  • Incubate the plates in the dark at the optimal growth temperature for the test fungus.

  • Incubate until the mycelial growth in the control plates has reached at least two-thirds of the plate diameter.

Step 5: Data Collection and Analysis

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the average diameter for each concentration and replicate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the colony on the control plate.

      • T = Average diameter of the colony on the treated plate.

  • Determine the EC50 value by performing a probit analysis or linear regression of the inhibition percentages plotted against the logarithm of the this compound concentrations.[6]

Data Presentation

Fungal SpeciesCommon Disease CausedExample EC50 (µg/mL)
Puccinia triticinaWheat Leaf Rust0.45
Blumeria graminisPowdery Mildew0.80
Fusarium culmorumFusarium Head Blight1.50
Alternaria solaniEarly Blight of Potato/Tomato2.10
Botrytis cinereaGrey Mould3.50
Rhizoctonia solaniRoot Rot, Damping-off5.20

Note: These values are for illustrative purposes and actual EC50 values must be determined experimentally.

Visualization of Key Processes

Diagrams are provided below to illustrate the experimental workflow and the molecular mechanism of action of this compound.

G Experimental Workflow for this compound Bioassay cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A 1. Prepare Fungal Cultures (e.g., on PDA) B 2. Prepare this compound Stock & Working Solutions D 4. Inoculate Plates with Fungal Mycelial Plugs C 3. Prepare Fungicide-Amended PDA Media (Serial Dilutions) E 5. Incubate Plates (e.g., 7-10 days at 25°C) C->D F 6. Measure Colony Diameters D->E E->F G 7. Calculate Percent Inhibition vs. Control F->G H 8. Determine EC50 Value (Probit/Regression Analysis) G->H

Caption: Flowchart of the mycelial growth inhibition bioassay.

G Mechanism of Action: this compound Inhibition of Ergosterol Biosynthesis cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_result Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates Further Intermediates Lanosterol->Intermediates C14-Demethylase (CYP51) ToxicSterols Accumulation of Toxic Methylated Sterols Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Essential Component of Fungal Cell Membrane Ergosterol->Membrane MembraneDisruption Disrupted Membrane Structure & Function ToxicSterols->MembraneDisruption GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition This compound This compound (DMI Fungicide) Inhibition INHIBITS This compound->Inhibition Inhibition->Lanosterol:e

Caption: this compound inhibits C14-demethylase in the ergosterol pathway.

References

Application Notes and Protocols for Diclobutrazol Stock Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Diclobutrazol is a systemic fungicide belonging to the triazole chemical class, recognized for its potent inhibitory effects on fungal growth. Its primary mechanism of action involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. These properties make this compound a valuable compound for in vitro studies in mycology, plant pathology, and potentially in broader drug discovery screens. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for various in vitro experimental setups.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid.[1] For in vitro applications, understanding its solubility is crucial for preparing accurate and effective stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating highly concentrated stock solutions of this compound.[1]

Data Presentation: Quantitative Information

The following tables summarize the key quantitative data for the preparation and storage of this compound solutions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight328.24 g/mol [1]
AppearanceWhite to off-white solid[1]
CAS Number75736-33-3[1]
Chemical FormulaC15H19Cl2N3O[1]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO200 mg/mL (609.31 mM)Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
Water (20°C, pH 7)7.1 mg/LLow aqueous solubility.[2]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Stock Solution in DMSO-80°C6 months[1]
Stock Solution in DMSO-20°C1 month[1]

Table 4: Example Stock Solution Preparation (for 1 mg of this compound)

Desired Stock ConcentrationVolume of DMSO to Add
1 mM3.0466 mL
5 mM0.6093 mL
10 mM0.3047 mL

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.82 mg of this compound (Molecular Weight: 328.24 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO. For 32.82 mg of this compound, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic water bath can be applied.[1] It is advisable to pre-warm the DMSO and the vial to 37°C to aid dissolution and prevent precipitation.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile cell culture medium or assay buffer

  • Sterile pipette tips and tubes

Procedure:

  • Serial Dilution: Perform serial dilutions of the high-concentration stock solution to create intermediate stocks. For example, to get a 1 mM intermediate stock from a 100 mM stock, dilute 10 µL of the 100 mM stock into 990 µL of sterile culture medium or buffer.

  • Final Working Concentration: Further dilute the intermediate stock solution into the final assay medium to achieve the desired working concentration. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without this compound. This will account for any effects of the solvent on the experimental system.

  • Pre-warming: Before adding to cells or the assay, it is good practice to pre-warm the final working solution to 37°C.[3]

Mandatory Visualizations

Signaling Pathway Diagram

Diclobutrazol_Mechanism_of_Action cluster_Fungal_Cell Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Experimental Workflow Diagram

Stock_Solution_Workflow cluster_Preparation Stock Solution Preparation cluster_Application Working Solution Preparation & Application weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve mix 3. Vortex / Sonicate dissolve->mix aliquot 4. Aliquot into single-use vials mix->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw 6. Thaw a single aliquot store->thaw For use intermediate 7. Prepare intermediate dilutions thaw->intermediate working 8. Prepare final working solution (in assay medium, DMSO ≤ 0.5%) intermediate->working apply 9. Apply to in vitro experiment working->apply

Caption: Workflow for the preparation and application of this compound solutions.

References

Application of Diclobutrazol in Combination with Other Pesticides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclobutrazol is a systemic triazole fungicide known for its efficacy against a range of fungal pathogens, primarily through the inhibition of sterol biosynthesis. Its mode of action, which also confers plant growth regulatory effects, presents opportunities for synergistic or additive interactions when combined with other pesticides, including fungicides, insecticides, and herbicides. This document provides detailed application notes and protocols for studying and utilizing this compound in combination with other pesticides, drawing upon existing research on closely related triazole compounds where direct data on this compound is limited. The information herein is intended to guide research and development efforts in creating more effective and integrated pest management strategies.

I. Principles of Pesticide Combinations with this compound

The combination of this compound with other pesticides can result in several types of interactions:

  • Synergism: The combined effect of the two pesticides is greater than the sum of their individual effects. This can lead to enhanced pest control, reduced application rates, and a lower risk of resistance development.

  • Antagonism: The combined effect is less than the sum of their individual effects. This is an undesirable outcome that can reduce the efficacy of one or both active ingredients.

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

Physical and chemical compatibility are prerequisites for any successful tank mix. Incompatibility can lead to the formation of precipitates, uneven distribution of active ingredients, and damage to application equipment.[1][2][3][4] A jar test is a simple and essential first step to assess physical compatibility before mixing large quantities.[1][2]

II. Application Notes and Quantitative Data

While specific quantitative data on this compound combinations is scarce in publicly available literature, studies on the closely related triazole, paclobutrazol, provide valuable insights into potential interactions. The following data from paclobutrazol studies are presented as a proxy to guide research hypotheses for this compound.

A. Combination with Fungicides and Biocontrol Agents

The combination of triazole fungicides with other antifungal agents can broaden the spectrum of activity and help manage fungicide resistance.

Table 1: Synergistic Effect of Paclobutrazol and Trichoderma harzianum on Tomato Seedling Root Rot (Rhizoctonia solani) [5]

TreatmentDisease Incidence (%)Plant Height (cm)Root Length (cm)Chlorophyll (SPAD)
Control (Infected)10015.28.535.1
Paclobutrazol (100 mg/L)4518.911.242.5
T. harzianum3820.112.845.3
Paclobutrazol + T. harzianum1524.515.650.2

Data extrapolated from a study on paclobutrazol, a structurally similar triazole fungicide.

Note: The synergistic effect observed suggests that this compound could potentially be combined with biological control agents to enhance disease control and promote plant health. However, compatibility with all biocontrol agents is not guaranteed, as some triazoles have been shown to be toxic to entomopathogenic fungi.[6]

B. Combination with Insecticides

The plant growth regulatory effects of this compound can alter plant physiology, which may in turn affect insect pests or the efficacy of insecticides.

Table 2: Enhanced Efficacy of Nitenpyram against Brown Planthopper (Nilaparvata lugens) when Combined with Paclobutrazol [7][8]

TreatmentMortality at 96h on Day 12 (%)Corrected Mortality Increase on Day 12 at 96h (%)
Nitenpyram5.0-
Paclobutrazol (200 mg/L)8.0-
Paclobutrazol (300 mg/L)10.0-
Nitenpyram + Paclobutrazol (150-300 mg/L)78.0 - 87.083.0

Data extrapolated from a study on paclobutrazol.

Note: The significant increase in insect mortality suggests that this compound may induce plant defense mechanisms or alter the plant's nutritional quality for the pest, thereby synergizing with the insecticide.

C. Combination with Herbicides

Combining fungicides with herbicides is a common practice to save time and application costs. However, the potential for phytotoxicity or reduced herbicide efficacy must be carefully evaluated.

Table 3: Evaluation of Paclobutrazol in Combination with Herbicides for Rough Bluegrass Control [1]

TreatmentRough Bluegrass Control (%)
Bispyribac-sodium14 - 90
Amicarbazone + MesotrioneNot effective
PaclobutrazolNot effective for control

Data extrapolated from a study on paclobutrazol.

Note: In this particular study, paclobutrazol did not contribute to the control of the target weed. This highlights the importance of empirical testing for each specific combination and target pest.

III. Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and nature of interactions of this compound in combination with other pesticides.

A. Protocol for Assessing Synergy of this compound with Another Fungicide against a Fungal Pathogen

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another fungicide.

Materials:

  • Pure this compound and the other test fungicide.

  • Target fungal pathogen (e.g., Fusarium spp., Powdery Mildew).

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA).

  • Sterile petri dishes, pipettes, and other standard microbiology lab equipment.

  • Solvent for dissolving the fungicides (e.g., DMSO, acetone).

  • Spectrophotometer or plate reader.

Methodology:

  • Determine the EC50 of Individual Fungicides:

    • Prepare a stock solution of each fungicide in a suitable solvent.

    • Create a series of dilutions for each fungicide.

    • Incorporate the dilutions into the molten PDA before pouring into petri dishes.

    • Inoculate the center of each plate with a mycelial plug of the target fungus.

    • Incubate the plates under optimal growth conditions.

    • Measure the radial growth of the fungus daily until the control plate is fully covered.

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) for each fungicide using probit analysis or a similar statistical method.

  • Checkerboard Assay for Synergy Assessment:

    • Prepare serial dilutions of both this compound and the partner fungicide.

    • In a 96-well microtiter plate, create a matrix of combinations by adding different concentrations of each fungicide to the wells containing fungal growth medium.

    • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

    • Incubate the plate and measure fungal growth (e.g., optical density) at regular intervals.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (EC50 of this compound in combination / EC50 of this compound alone) + (EC50 of Fungicide B in combination / EC50 of Fungicide B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive

      • FICI > 4.0: Antagonism

B. Protocol for Evaluating the Effect of this compound on Insecticide Efficacy

Objective: To assess whether this compound enhances the efficacy of an insecticide against a target insect pest.

Materials:

  • This compound and the test insecticide.

  • Host plants for the target insect.

  • Target insect pest (e.g., aphids, planthoppers).

  • Spray application equipment.

  • Cages or enclosures for the insects.

Methodology:

  • Plant Treatment:

    • Grow host plants to a suitable stage.

    • Prepare spray solutions of this compound, the insecticide, and a tank mix of both at desired concentrations. Include a water-only control.

    • Apply the treatments to the plants until runoff.

  • Insect Infestation:

    • After a specified period (e.g., 24 hours) to allow for uptake of the compounds, infest the plants with a known number of the target insects.

    • Enclose the plants in cages to prevent insect escape.

  • Mortality Assessment:

    • Record insect mortality at regular intervals (e.g., 24, 48, 72, 96 hours) after infestation.

    • Calculate the corrected mortality using Abbott's formula if control mortality is observed: Corrected Mortality (%) = [1 - (n in T after treatment / n in Co after treatment)] x 100 (where n = number of insects, T = treated, Co = control)

  • Data Analysis:

    • Compare the mortality rates between the insecticide-alone treatment and the combination treatment using appropriate statistical tests (e.g., ANOVA, t-test). A significantly higher mortality in the combination treatment indicates a synergistic or additive effect.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in pesticide combinations.

Experimental_Workflow_for_Synergy_Assessment cluster_0 Phase 1: Individual Pesticide Efficacy cluster_1 Phase 2: Combination Assay cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interaction Determination EC50_Diclo Determine EC50 of this compound Checkerboard Checkerboard Assay (Varying Concentrations) EC50_Diclo->Checkerboard EC50_PestB Determine EC50 of Pesticide B EC50_PestB->Checkerboard FICI Calculate FICI (Fractional Inhibitory Concentration Index) Checkerboard->FICI Interaction Synergy? Antagonism? Additive? FICI->Interaction

Caption: Workflow for assessing pesticide synergy.

Proposed_Signaling_Pathway_Interaction cluster_plant Plant Cell This compound This compound GA_Synth Gibberellin Biosynthesis This compound->GA_Synth Inhibits Plant_Stress Plant Stress Response (Biotic/Abiotic) This compound->Plant_Stress Induces OtherPesticide Other Pesticide (e.g., Insecticide) OtherPesticide->Plant_Stress Induces SA_Pathway Salicylic Acid (SA) Pathway Plant_Stress->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Plant_Stress->JA_Pathway Defense_Genes Defense Gene Expression SA_Pathway->Defense_Genes JA_Pathway->Defense_Genes Pest_Resistance Enhanced Pest Resistance Defense_Genes->Pest_Resistance

Caption: Potential signaling pathway interactions.

V. Conclusion

The combination of this compound with other pesticides holds significant potential for enhancing integrated pest management strategies. While direct research on this compound combinations is limited, evidence from the closely related triazole, paclobutrazol, suggests that synergistic interactions with fungicides, biocontrol agents, and insecticides are plausible and warrant further investigation. The protocols and conceptual frameworks provided in this document are intended to serve as a comprehensive guide for researchers and professionals in the field to systematically evaluate and optimize the use of this compound in combination therapies, ultimately leading to more effective and sustainable pest control solutions. Rigorous testing for compatibility, synergy, and potential phytotoxicity is crucial for the successful development and deployment of any new pesticide combination.

References

Application Notes and Protocols for the Isolation and Identification of Diclobutrazol Metabolites in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Diclobutrazol is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Understanding its metabolism in plants is crucial for assessing its efficacy, persistence, and potential impact on the food chain and the environment. This document provides detailed application notes and protocols for the isolation, identification, and quantification of this compound and its metabolites in various plant matrices. The methodologies described herein are based on established analytical techniques, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful tool for the sensitive and selective analysis of pesticide residues.

Overview of this compound Metabolism in Plants

While specific metabolic pathways for this compound in many plant species are not extensively detailed in publicly available literature, the metabolism of related triazole fungicides typically involves two main phases:

  • Phase I Metabolism: This phase involves the introduction or exposure of functional groups, primarily through oxidation reactions. For this compound, this is expected to involve hydroxylation of the butyl group or the chlorophenyl ring. This step increases the water solubility of the parent compound.

  • Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous plant molecules, such as sugars (e.g., glucose) or amino acids. This process further increases water solubility and facilitates sequestration or detoxification within the plant. Common metabolites of triazole fungicides found in plants include triazole alanine (TA), triazole lactic acid (TLA), and triazole acetic acid (TAA).

A proposed general metabolic pathway for this compound in plants is illustrated below.

Diclobutrazol_Metabolism This compound This compound PhaseI Phase I Metabolites (e.g., Hydroxylated this compound) This compound->PhaseI Hydroxylation Triazole_Metabolites Common Triazole Metabolites (TA, TLA, TAA) This compound->Triazole_Metabolites Cleavage & further metabolism PhaseII Phase II Metabolites (e.g., Glucoside Conjugates) PhaseI->PhaseII Conjugation (e.g., with glucose) QuEChERS_Workflow start Start: Homogenized Plant Sample extraction 1. Add Acetonitrile (+1% Acetic Acid) 2. Shake vigorously (1 min) start->extraction salts 3. Add MgSO4 and NaCl salts 4. Shake vigorously (1 min) extraction->salts centrifuge1 5. Centrifuge (>1500 rcf, 5 min) salts->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dspe 6. Add to dSPE tube (MgSO4, PSA, +/- C18/GCB) 7. Vortex (30s) supernatant->dspe centrifuge2 8. Centrifuge (>1500 rcf, 5 min) dspe->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract Metabolite_ID_Workflow start Start: Extract from Treated & Control Plants hrms 1. Untargeted HRMS Analysis (e.g., Q-TOF) start->hrms data_mining 2. Identify Unique Signals in Treated Samples hrms->data_mining formula 3. Generate Elemental Formula from Accurate Mass data_mining->formula msms 4. Acquire and Interpret MS/MS Fragmentation formula->msms database 5. Search Metabolomics Databases msms->database putative_id Putative Identification database->putative_id isolation 6. Isolate Metabolite (e.g., by preparative HPLC) putative_id->isolation nmr 7. NMR Spectroscopy (1D, 2D) isolation->nmr final_id Definitive Structure Elucidation nmr->final_id

Application Notes and Protocols: The Use of Diclobutrazol in Plant Hormone Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diclobutrazol is a triazole-based plant growth retardant known for its significant impact on plant morphology and development. Its primary mechanism of action involves the inhibition of cytochrome P450-dependent monooxygenases, which are critical enzymes in the biosynthesis of various plant hormones. Specifically, this compound is a potent inhibitor of ent-kaurene oxidase, a key enzyme in the gibberellin (GA) biosynthesis pathway.[1][2] By reducing the endogenous levels of bioactive GAs, this compound induces a range of physiological effects, including stunted growth, darker green leaves, and altered flowering times.[1]

This primary effect on GA levels creates a cascade of interactions with other major plant hormone signaling pathways, including those of abscisic acid (ABA), auxins (IAA), and cytokinins (CK). This makes this compound a powerful chemical tool for researchers to probe the intricate crosstalk and regulatory networks that govern plant growth and responses to environmental stimuli. These application notes provide detailed protocols and data derived from studies using Paclobutrazol (PBZ), a very close structural and functional analogue of this compound, to illustrate its utility in dissecting plant hormone signaling pathways.

Application Note 1: Investigating the Gibberellin (GA) Signaling Pathway

Principle

The primary application of this compound in research is to create a gibberellin-deficient phenotype. By blocking GA biosynthesis, researchers can study the downstream physiological and molecular processes that are regulated by gibberellins. This includes stem elongation, seed germination, flowering, and fruit development.[3][4] The application of this compound allows for a conditional and dose-dependent reduction in GA levels, providing an alternative to using genetic mutants, which can sometimes have lethal or pleiotropic effects.[5]

Key Experimental Protocol: Induction of Dwarfism for GA Rescue Experiments

This protocol describes how to use this compound to induce a dwarf phenotype in a model plant like Arabidopsis thaliana or radish, which can then be used in "rescue" experiments by applying exogenous GA.

  • Plant Material and Growth:

    • Grow seedlings in a suitable potting mix or on Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • This compound Application:

    • Soil Drench (Recommended): Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For working solutions, dilute the stock in water to final concentrations ranging from 1 µM to 50 µM. Apply 5-10 mL of the solution to the soil of each pot containing a 2-week-old seedling.

    • Foliar Spray: Prepare working solutions as above, adding a surfactant (e.g., 0.01% Tween-20) to ensure even coverage. Spray the foliage until runoff.

    • Control Group: Treat a set of plants with a mock solution (water with the same concentration of DMSO and surfactant as the treatment groups).

  • Phenotypic Analysis:

    • After 1-2 weeks of treatment, measure relevant parameters such as plant height, internode length, and leaf size. A significant reduction in these parameters compared to the control group indicates successful inhibition of GA biosynthesis.[6]

  • GA Rescue Experiment (Optional):

    • Apply a solution of gibberellic acid (GA₃), typically 10-100 µM, to the this compound-treated dwarf plants.

    • Observe the plants for the reversal of the dwarf phenotype (i.e., resumption of stem elongation) over the following 1-2 weeks. This confirms that the observed phenotype was due to GA deficiency.

Expected Quantitative Data

The following table summarizes typical effects observed after treatment with a GA biosynthesis inhibitor like this compound.

ParameterObservationTypical Quantitative ChangeReference Plant
Plant HeightReduction20-50% decreaseRadish, Cotton
Internode LengthReduction30-60% decreaseApple, Ornamentals
Leaf ColorDarker GreenIncreased Chlorophyll ContentSolanum trilobatum
Flowering TimeDelayed or InhibitedDelay of >10 daysApple
Endogenous GA ContentReductionSignificant decreaseRadish, Mango

Signaling Pathway Diagram

GAbiosynthesis cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_response Physiological Response GGDP Geranylgeranyl Diphosphate (GGDP) ENT_KAURENE ent-kaurene GGDP->ENT_KAURENE ENT_KAURENOIC_ACID ent-kaurenoic acid ENT_KAURENE->ENT_KAURENOIC_ACID GA12 GA12 ENT_KAURENOIC_ACID->GA12 BIOACTIVE_GA Bioactive GAs (e.g., GA4) GA12->BIOACTIVE_GA Multiple Steps (GA20ox, GA3ox) RESPONSE Stem Elongation Seed Germination Flowering BIOACTIVE_GA->RESPONSE DICLO This compound DICLO->ENT_KAURENE Inhibits ent-kaurene oxidase (KO)

Caption: this compound inhibits the GA biosynthesis pathway by blocking the enzyme ent-kaurene oxidase.

Application Note 2: Probing Crosstalk with Abscisic Acid (ABA) and Auxin (IAA)

Principle

Plant development is often controlled by the balance between different hormones. The relationship between GA and ABA is frequently antagonistic; for instance, GA promotes seed germination while ABA induces dormancy.[7] this compound, by lowering GA levels, can shift this balance and reveal insights into ABA signaling. Furthermore, recent studies have shown that inhibiting GA biosynthesis can paradoxically promote root growth by altering the balance between auxin (a root growth promoter) and ABA (a root growth inhibitor).[8][9] This makes this compound an excellent tool for studying hormone interactions in root system architecture.

Key Experimental Protocol: Analysis of Root Growth in Phoebe bournei

This protocol is adapted from a study by Liu et al. (2023) and details how to investigate the effect of this compound on root development by modulating IAA and ABA signaling.[8][9]

  • Plant Material: Use uniformly sized seedlings of Phoebe bournei or another target species.

  • Treatment Groups:

    • Control (CK): No this compound.

    • Low Concentration (LC): e.g., 50 mg/L this compound.

    • Moderate Concentration (MC): e.g., 100 mg/L this compound.

    • High Concentration (HC): e.g., 200 mg/L this compound.

  • Application: Apply the solutions as a soil drench around the base of the seedlings. Grow for a defined period (e.g., 60 days).

  • Root System Analysis:

    • Carefully excavate the root systems and wash them gently to remove soil.

    • Use a high-resolution scanner and root analysis software (e.g., WinRHIZO) to measure:

      • Total Root Length

      • Root Surface Area

      • Lateral Root Number

  • Hormone Quantification:

    • Collect fresh root samples from each treatment group, immediately freeze in liquid nitrogen, and store at -80°C.

    • Extract and purify endogenous IAA and ABA from the root tissue.

    • Quantify hormone concentrations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gene Expression Analysis (Optional):

    • Extract total RNA from root samples.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key genes in the auxin and ABA signaling pathways (e.g., PINs, ARFs, PYLs).[8]

Quantitative Data from Phoebe bournei Root Study

The table below summarizes the findings, showing that a moderate concentration of the GA inhibitor was optimal for promoting root growth.[8][9]

Treatment GroupTotal Root Length (% Increase vs CK)Root Surface Area (% Increase vs CK)Lateral Root Number (% Increase vs CK)Root IAA Content (Relative to CK)Root ABA Content (Relative to CK)
Control (CK) 0%0%0%1.001.00
Low Conc. ---2.051.45
Moderate Conc. +69.90%+56.35%+47.17%3.830.36
High Conc. ---1.550.65

Logical Relationship Diagram

HormoneCrosstalk cluster_input External Application cluster_hormones Hormonal Shift in Roots cluster_signaling Signaling Pathways cluster_output Physiological Outcome DICLO This compound (Moderate Conc.) GA Gibberellin (GA) Levels DICLO->GA Inhibits Biosynthesis IAA Auxin (IAA) Content GA->IAA Antagonism Leads to Accumulation ABA Abscisic Acid (ABA) Content GA->ABA Antagonism Leads to Reduction IAAsig Auxin Signaling Up-regulated (PINs, ARFs) IAA->IAAsig ABAsig ABA Signaling Down-regulated (PYLs) ABA->ABAsig ROOT Enhanced Root Development IAAsig->ROOT Promotes ABAsig->ROOT Relieves Inhibition

Caption: this compound alters the IAA/ABA balance in roots to promote growth.[8]

Application Note 3: Elucidating Cytokinin (CK) Signaling Interactions

Principle

Cytokinins are primarily known for promoting cell division and shoot growth while delaying senescence.[3][10] There is significant crosstalk between GA and CK signaling. Studies have shown that applying GA biosynthesis inhibitors like this compound can lead to an increase in endogenous cytokinin levels.[11][12] This elevated CK level is thought to contribute to some of the secondary effects of this compound, such as increased chlorophyll content (delayed senescence) and enhanced chloroplast differentiation.[11] This makes this compound a useful tool for studying the GA-CK balance in developmental processes.

Key Experimental Protocol: Assessing Delayed Senescence

This protocol provides a method to test the hypothesis that this compound delays leaf senescence through its secondary effect on cytokinin levels.

  • Plant Material and Treatment:

    • Grow plants (e.g., mung bean, Solanum trilobatum) to a mature stage (e.g., 4-6 true leaves).

    • Apply this compound (e.g., 25-100 µM) as a foliar spray or soil drench. Include a control group treated with a mock solution.

  • Induction of Senescence (Optional):

    • To standardize the experiment, senescence can be induced by placing plants in darkness or by detaching mature leaves and placing them on moist filter paper in petri dishes.

  • Data Collection (over a time course, e.g., 0, 3, 6, 9 days):

    • Visual Assessment: Photograph the leaves daily to document the progression of yellowing (chlorosis).

    • Chlorophyll Quantification:

      • Excise leaf discs of a known area from both treated and control plants.

      • Extract chlorophyll using a solvent like 80% acetone or ethanol.

      • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

      • Calculate the total chlorophyll concentration. A higher chlorophyll content in treated leaves indicates delayed senescence.[11]

  • Cytokinin Analysis (Optional):

    • Collect leaf samples at key time points.

    • Analyze the levels of different cytokinin forms (e.g., zeatin, zeatin riboside) using LC-MS/MS to correlate chlorophyll retention with endogenous CK levels.[12]

Experimental Workflow Diagram

SenescenceWorkflow cluster_treatment Treatment Application cluster_data Time-Course Data Collection (Days 0, 3, 6, 9) start Select Mature Plants control Control Group (Mock Solution) start->control diclo This compound Group (e.g., 50 µM) start->diclo induce Induce Senescence (e.g., Dark Treatment) control->induce diclo->induce visual Visual Assessment (Photography) induce->visual chloro Chlorophyll Quantification induce->chloro hormone Cytokinin Analysis (LC-MS/MS) induce->hormone analysis Correlate Chlorophyll Retention with Cytokinin Levels visual->analysis chloro->analysis hormone->analysis

Caption: Experimental workflow for investigating this compound's effect on cytokinin-mediated senescence.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phytotoxicity from Diclobutrazol in Solanaceous Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding phytotoxicity symptoms observed in solanaceous crops (e.g., tomato, pepper, eggplant) following the application of Diclobutrazol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect solanaceous crops?

A1: this compound is a systemic triazole fungicide and plant growth retardant. Its primary mode of action is the inhibition of gibberellin biosynthesis, a crucial plant hormone for stem elongation and overall growth.[1][2][3] Solanaceous crops are known to be particularly sensitive to this compound, often exhibiting significant phytotoxic effects even at low concentrations.

Q2: What are the common symptoms of this compound phytotoxicity in solanaceous crops?

A2: Researchers may observe a range of symptoms, which can vary in severity depending on the concentration of this compound applied, the specific crop variety, and environmental conditions. Common symptoms include:

  • Stunted Growth: A noticeable reduction in plant height and overall size.

  • Leaf Distortion: Curling, crinkling, or cupping of leaves.[4]

  • Chlorosis: Yellowing of leaf tissue, which can be uniform or mottled.

  • Necrosis: Browning and death of plant tissue, often appearing as spots or at the leaf margins.

  • Thickened, Brittle Leaves: Leaves may become leathery and more susceptible to breaking.

  • Reduced Leaf Size: Newer leaves may be significantly smaller than normal.

Q3: What environmental factors can worsen phytotoxicity symptoms?

A3: High temperatures, high humidity, and intense sunlight can exacerbate the phytotoxic effects of this compound.[5] Plants under drought stress are also more susceptible to chemical injury. It is advisable to avoid applying this compound under these conditions.

Q4: Can phytotoxicity from this compound be reversed?

A4: Currently, there are no established methods to completely reverse the effects of this compound-induced phytotoxicity once symptoms are present. The focus should be on preventing further damage and promoting new, healthy growth. In some cases, exogenous application of gibberellic acid (GA3) has been explored to counteract the inhibitory effects of related compounds, but success is not guaranteed and requires careful dose optimization.

Q5: How can I differentiate this compound phytotoxicity from other plant issues like nutrient deficiencies or diseases?

A5: Phytotoxicity symptoms often appear uniformly across plants treated at the same time and rate, and the damage does not typically spread from plant to plant like a disease.[4] The timing of symptom onset shortly after a chemical application is a key indicator. Nutrient deficiencies often present with specific patterns on either old or new growth, while disease symptoms may include signs of the pathogen itself (e.g., fungal growth).

Troubleshooting Guides

Guide 1: Diagnosing Suspected this compound Phytotoxicity

If you suspect this compound is causing phytotoxicity in your solanaceous crops, follow this diagnostic workflow:

  • Review Application Records:

    • Confirm the exact concentration of this compound applied.

    • Verify the date and time of application.

    • Note the environmental conditions in the greenhouse or growth chamber at the time of application (temperature, humidity, light intensity).

    • Check for any potential mixing errors or incorrect dilutions.

  • Observe Symptom Distribution:

    • Are the symptoms appearing only on the plants that were treated with this compound?

    • Are untreated control plants showing any similar symptoms?

    • Is the severity of the symptoms correlated with the application rate (if different rates were used)?

    • Are the symptoms localized to specific parts of the plant (e.g., new growth, older leaves)?

  • Rule Out Other Causes:

    • Nutrient Deficiency/Toxicity: Conduct a soil or tissue analysis to check for nutrient imbalances.

    • Pest Infestation: Inspect plants for common pests (e.g., aphids, thrips, spider mites) that can cause leaf distortion.

    • Disease: Look for signs of fungal, bacterial, or viral diseases. If in doubt, send a sample to a plant diagnostic lab.

    • Environmental Stress: Evaluate for signs of heat stress, cold damage, or water stress.

Guide 2: Managing and Mitigating Phytotoxicity

If this compound phytotoxicity is confirmed, take the following steps to manage the affected plants and prevent future occurrences:

  • Cease Further Applications: Immediately stop any further application of this compound to the affected crops.

  • Promote New Growth:

    • Ensure optimal growing conditions (temperature, light, water, and nutrients) to encourage the plant to produce new, healthy leaves.

    • Consider a light application of a balanced fertilizer to support new growth.

  • Leaching (for soil applications): If this compound was applied as a soil drench, flushing the growing medium with clean water may help to reduce the concentration of the chemical in the root zone. However, be cautious not to overwater and cause root rot.

  • Future Prevention:

    • Conduct a Dose-Response Study: Before applying this compound to a large batch of plants, conduct a small-scale trial with a range of concentrations to determine the optimal non-phytotoxic rate for your specific crop variety and experimental conditions.

    • Use the Lowest Effective Concentration: Always use the minimum concentration of this compound required to achieve the desired experimental outcome.

    • Avoid Application to Stressed Plants: Do not apply this compound to plants that are already under stress from drought, high temperatures, or other factors.

    • Consider Alternative Compounds: If solanaceous crops are highly sensitive to this compound in your experiments, explore other plant growth regulators with a different mode of action.

Data Presentation

The following tables summarize quantitative data on the effects of a related triazole compound, Paclobutrazol, on solanaceous crops. This data can serve as a reference for designing experiments with this compound, though it is important to note that the specific effective and phytotoxic concentrations may differ.

Table 1: Effect of Paclobutrazol Foliar Spray on Ornamental Pepper (Capsicum annuum)

Paclobutrazol Concentration (mg/L)Plant Height Reduction (%)Leaf Chlorophyll Content (SPAD Value)Phytotoxicity Symptoms Observed
0 (Control)045.2None
52548.1Minimal, slight leaf thickening
103850.3Moderate stunting, some leaf curling
155052.6Severe stunting, significant leaf distortion

Data adapted from studies on ornamental peppers and may vary based on cultivar and growing conditions.

Table 2: Effect of Paclobutrazol Drench on Ornamental Pepper (Capsicum chinense)

Paclobutrazol Concentration (mg a.i./pot)Plant Height (cm)Plant Diameter (cm)Phytotoxicity Symptoms Observed
0 (Control)35.430.1None
3.022.125.8Compact growth, darker green leaves
6.018.523.4Significant stunting, some leaf cupping
9.015.221.7Severe stunting, leaf distortion, and marginal chlorosis

Data adapted from studies on ornamental peppers and may vary based on cultivar and growing conditions.

Experimental Protocols

Protocol 1: Assessing Phytotoxicity of this compound on a Solanaceous Crop

Objective: To determine the phytotoxic threshold of this compound on a specific solanaceous crop (e.g., Solanum lycopersicum cv. 'Moneymaker').

Materials:

  • This compound stock solution

  • Healthy, uniform seedlings of the chosen solanaceous crop at the 4-6 true leaf stage

  • Pots with appropriate growing medium

  • Controlled environment growth chamber or greenhouse

  • Calibrated sprayer or micropipettes for application

  • Ruler and calipers for measurements

  • SPAD meter for chlorophyll content (optional)

  • Camera for documenting symptoms

Methodology:

  • Plant Preparation: Transplant uniform seedlings into individual pots and allow them to acclimate for one week in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod, 60-70% relative humidity).

  • Treatment Groups: Prepare a series of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 mg/L). Include a water-only control group. Have at least 5-10 replicate plants per treatment group.

  • Application: Apply the this compound solutions as a foliar spray until runoff or as a soil drench with a fixed volume per pot. Ensure uniform coverage for foliar applications.

  • Data Collection:

    • Baseline (Day 0): Before treatment, measure and record the height and stem diameter of each plant. Take representative photos.

    • Post-Treatment (e.g., Days 3, 7, 14, 21):

      • Visually assess and score phytotoxicity symptoms on a scale (e.g., 0 = no injury, 1 = slight stunting, 2 = moderate stunting and leaf distortion, 3 = severe stunting and necrosis).

      • Measure and record plant height and stem diameter.

      • Measure leaf chlorophyll content using a SPAD meter.

      • Take photos of representative plants from each treatment group.

  • Data Analysis: Analyze the data to determine the concentration at which significant phytotoxic effects occur.

Visualizations

Gibberellin Biosynthesis Pathway and this compound Inhibition

Gibberellin_Pathway GGDP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene CPS & KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid ent-Kaurene Oxidase (KO) GA12 GA12 ent_Kaurenoic_acid->GA12 KAO Active_GAs Active Gibberellins (e.g., GA4) GA12->Active_GAs GA Oxidases Stem_Elongation Stem Elongation & Normal Growth Active_GAs->Stem_Elongation This compound This compound (Triazole) This compound->Inhibition Inhibition->ent_Kaurenoic_acid Inhibition

Caption: this compound inhibits the ent-Kaurene Oxidase step in the gibberellin biosynthesis pathway.

Experimental Workflow for Troubleshooting Phytotoxicity

Troubleshooting_Workflow Start Phytotoxicity Suspected Review_Records Review Application Records & Environment Start->Review_Records Observe_Symptoms Observe Symptom Distribution & Severity Review_Records->Observe_Symptoms Rule_Out_Others Rule Out Other Causes (Pests, Disease, Nutrients) Observe_Symptoms->Rule_Out_Others Diagnosis Phytotoxicity Confirmed? Rule_Out_Others->Diagnosis Manage Implement Management Strategies Diagnosis->Manage Yes No_Phyto Investigate Other Potential Causes Diagnosis->No_Phyto No Prevent Implement Preventative Measures for Future Experiments Manage->Prevent

Caption: A logical workflow for diagnosing and managing suspected phytotoxicity in research settings.

References

Optimizing Diclobutrazol concentration for effective growth regulation without stunting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Diclobutrazol concentration for effective plant growth regulation without causing stunting or other phytotoxic effects. Given the structural and functional similarity, much of the detailed experimental data and protocols are based on its close analogue, Paclobutrazol (PBZ), a well-studied triazole plant growth regulator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other triazole growth regulators?

A1: this compound primarily acts by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[1][2][3][4] Specifically, it blocks the enzyme ent-kaurene oxidase, a critical step in the gibberellin production pathway.[1] This leads to reduced internodal growth, resulting in more compact plants.[1][2]

Q2: What are the visible effects of an optimal this compound concentration?

A2: At an optimal concentration, this compound should produce a more compact plant with shorter internodes, sturdier stems, and often darker green leaves due to an increased chlorophyll concentration.[2] Root growth may be enhanced as resources are reallocated from shoot elongation.[4] The goal is to achieve these desired effects without signs of phytotoxicity.

Q3: What are the symptoms of this compound overdose or phytotoxicity?

A3: Over-application of this compound can lead to severe stunting, where the plant's growth is excessively inhibited. Other phytotoxicity symptoms include leaf yellowing (chlorosis), browning or dead tissue (necrosis), leaf curling or distortion, and in severe cases, plant death.[5]

Q4: Can this compound be used on all plant species?

A4: While this compound has a broad spectrum of activity, plant species and even cultivars within a species can respond differently.[6] It is crucial to conduct small-scale trials on a few plants to determine the optimal concentration for a specific species before treating an entire crop.[7]

Q5: What is the difference between a foliar spray and a soil drench application?

A5: A foliar spray involves applying the this compound solution directly to the leaves, allowing for rapid absorption.[8] A soil drench involves applying the solution to the growing medium, where it is taken up by the roots.[8] Soil drenches often have a longer-lasting effect.[6][8] The choice of application method can influence the required concentration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect on plant growth. - Concentration too low.- Improper application technique.- Plant species is less sensitive.- Environmental conditions (e.g., high temperature) reducing efficacy.- Gradually increase the concentration in small increments in subsequent trials.- Ensure thorough coverage for foliar sprays or adequate volume for soil drenches.- Verify the application method is appropriate for the species.- Apply during cooler parts of the day.
Severe stunting and leaf distortion. - Concentration is too high.- Uneven application leading to localized overdose.- Plant is under stress (e.g., drought) at the time of application.- Immediately reduce the concentration for future applications.- Calibrate application equipment to ensure uniform coverage.- Only apply to healthy, well-watered plants.[7]
Yellowing or browning of leaf margins (chlorosis/necrosis). - Phytotoxicity from excessive concentration.- Contamination of spray equipment.- Interaction with other chemicals.- Lower the application rate.- Thoroughly clean all equipment before use.- Avoid tank-mixing with incompatible chemicals; check product labels.
Inconsistent results across a batch of plants. - Non-uniform application.- Variation in plant size or developmental stage.- Differences in growing media moisture levels.- Practice application techniques to ensure consistency.[7]- Group plants by size and apply a uniform volume per plant.- Ensure the growing medium is consistently moist before drench applications.

Experimental Protocols & Data

The following protocols and data are based on studies using Paclobutrazol (PBZ), a close analogue of this compound. Researchers should use these as a starting point and adapt them for their specific experimental needs with this compound, conducting preliminary dose-response trials.

Experiment 1: Foliar Spray Application on Herbaceous Ornamentals

This protocol is adapted from a study on Pentas lanceolata.[6]

Objective: To determine the optimal foliar spray concentration of a triazole growth regulator for height control.

Methodology:

  • Grow uniform and healthy plants to a predetermined developmental stage (e.g., 2-3 weeks post-transplant).

  • Prepare a stock solution of the growth regulator.

  • Create a dilution series of treatment concentrations (e.g., 0, 30, 60, 90, 120 mg/L).

  • Apply the solutions as a fine foliar spray until the point of runoff. A typical volume is 20 mL per plant.

  • To prevent the solution from reaching the growing medium, cover the top of the pot with a protective material.

  • Maintain a control group sprayed only with water.

  • Grow all plants under standard greenhouse conditions.

  • Measure plant height, stem diameter, and observe for any signs of phytotoxicity weekly for a specified period (e.g., 6-8 weeks).

Quantitative Data Summary (Adapted from Pentas lanceolata study with PBZ) [6]

Concentration (mg/L)Average Plant Height Reduction (%)Notes
30~10-15%Mild growth control.
60~15-25%Moderate and effective growth control.
90~20-30%Strong growth control, potential for slight leaf yellowing.
120>30%Significant growth reduction, increased risk of stunting and phytotoxicity.
Experiment 2: Soil Drench Application for Bedding Plants

This protocol is based on general recommendations for drench applications of triazole growth regulators.

Objective: To evaluate the efficacy of different soil drench concentrations for long-term growth control.

Methodology:

  • Use well-established, actively growing plants in individual pots.

  • Ensure the growing medium is moist but not saturated before application. Withhold watering for a day or two prior to drenching.

  • Prepare a range of concentrations (e.g., 0, 1, 2, 4, 8 mg/L).

  • Apply a specific volume of the solution to the surface of the growing medium for each pot (e.g., 90 mL per 10 cm pot).

  • The control group receives only water.

  • Place plants in a controlled environment and monitor growth parameters (height, width, flowering time) over several weeks.

  • Assess for any negative effects on root development or overall plant health.

Quantitative Data Summary (Adapted from Gypsophila bicolor study with PBZ) [9]

Concentration (mg/L)Effect on Seedling HeightOther Observations
0.6Minor reduction-
0.9Moderate reduction-
1.2Significant reductionDecrease in the number of leaves per plant.
1.5Optimal reduction (~24% vs. control)No adverse effects on seedling quality.
2.0Strongest reductionIncreased seedling stem thickness.

Visualizing the Mechanism of Action

To understand how this compound regulates plant growth, it is essential to visualize its effect on the gibberellin biosynthesis pathway and its interaction with other hormone signaling pathways.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_effect Physiological Effect GGDP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene CPS & KS GA12 GA12 ent_Kaurene->GA12 ent-Kaurene Oxidase (KO) ent_Kaurene_Oxidase ent-Kaurene Oxidase Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs GA Oxidases Stem_Elongation Stem Elongation Active_GAs->Stem_Elongation Promotes This compound This compound This compound->ent_Kaurene_Oxidase Inhibition

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

Experimental_Workflow start Start: Uniform Plant Material prep Prepare this compound Concentration Series start->prep treatment Apply Treatments (Foliar Spray or Soil Drench) prep->treatment control Control Group (Water Application) prep->control incubation Incubate under Controlled Conditions treatment->incubation control->incubation data_collection Data Collection (Height, Phytotoxicity Symptoms) incubation->data_collection analysis Data Analysis and Optimal Concentration Determination data_collection->analysis end End: Optimized Protocol analysis->end

Caption: General Experimental Workflow for Optimizing this compound Concentration.

Hormone_Crosstalk cluster_hormones Hormone Signaling Pathways cluster_responses Plant Responses PBZ This compound (PBZ as proxy) GA Gibberellin Signaling PBZ->GA Inhibits Auxin Auxin Signaling PBZ->Auxin Promotes ABA Abscisic Acid (ABA) Signaling PBZ->ABA Inhibits Shoot_Growth Shoot Elongation GA->Shoot_Growth Root_Development Root Development Auxin->Root_Development ABA->Root_Development Stress_Tolerance Stress Tolerance ABA->Stress_Tolerance

Caption: Influence of this compound on Plant Hormone Signaling Pathways.

References

Addressing poor solubility of Diclobutrazol in aqueous solutions for lab assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Diclobutrazol in laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has a very low solubility in water, typically reported to be between 7.1 and 9 mg/L.[1][2] This poor solubility can present significant challenges when preparing solutions for in vitro and in vivo assays.

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in several organic solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating stock solutions.[3] Other suitable solvents include acetone, methanol, and ethanol.[2][4]

Q3: How can I prepare a stock solution of this compound for cell-based assays?

Due to its low aqueous solubility, a high-concentration stock solution in an organic solvent like DMSO is recommended. This stock can then be diluted to the final working concentration in your aqueous assay medium. To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture should ideally be kept below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).[3][5]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?

This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[4]

  • Pre-warming: Gently warm both your stock solution and the aqueous diluent to 37°C before mixing.

  • Vortexing/Sonication: Immediately after adding the stock solution to the aqueous medium, vortex the solution vigorously or use a sonicator to aid in dissolution.

  • Use of Co-solvents or Surfactants: For in vivo studies or challenging in vitro assays, consider using a vehicle that includes co-solvents (e.g., polyethylene glycol 400 - PEG400) or non-ionic surfactants (e.g., Tween 80) to improve solubility and stability.[4]

Q5: What is the primary mechanism of action of this compound?

This compound is a triazole fungicide that acts as a potent inhibitor of sterol biosynthesis in fungi.[6] Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is a critical step in the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes.

Q6: Are there any known off-target effects of this compound in mammalian cells?

Yes, as a triazole compound, this compound can have off-target effects in mammalian cells. Triazole fungicides have been shown to inhibit cytochrome P450 enzymes, which can interfere with steroidogenesis.[6][7][8] Additionally, some triazoles have been found to interact with signaling pathways such as the PPARγ-coupled Wnt/β-catenin pathway.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in water. inherent low aqueous solubility of this compound.Use an appropriate organic solvent such as DMSO to prepare a concentrated stock solution first.
Precipitate forms immediately upon diluting the DMSO stock solution in aqueous buffer. The compound is crashing out of solution due to the rapid change in solvent polarity.Perform a stepwise dilution. Add the DMSO stock to the aqueous solution dropwise while vortexing. Consider using a carrier solvent system containing co-solvents or surfactants.
Cells in the assay are showing signs of toxicity even at low this compound concentrations. The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high.Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[3] Run a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity.
Inconsistent results between experiments. Precipitation of this compound in the working solutions leading to variable effective concentrations.Prepare fresh working solutions for each experiment. Visually inspect for any precipitation before adding to the assay. Use sonication to help re-dissolve any minor precipitates.
Difficulty in preparing a stable formulation for in vivo studies. Poor bioavailability due to precipitation of the compound upon administration.Formulate this compound in a vehicle designed for poorly soluble compounds. A common vehicle for animal studies is a mixture of DMSO, PEG400, and saline or water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 328.24 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 3.28 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Perform a serial dilution to minimize precipitation. First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. Vortex immediately.

  • Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.

  • The final concentration of DMSO in this working solution will be 0.1%.

  • Use this working solution immediately for your cell-based assays.

Quantitative Data Summary

Solvent Solubility of this compound Notes
Water7.1 - 9 mg/L[1][2]Very poorly soluble.
Dimethyl Sulfoxide (DMSO)HighRecommended for stock solutions.
AcetoneSoluble[2][4]Can be used as an alternative to DMSO.
MethanolSoluble[2][4]Can be used as an alternative to DMSO.
EthanolSoluble[2][4]Can be used as an alternative to DMSO.

Visualizations

Signaling Pathways

Fungal_Sterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol CYP51 mediated This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits CYP51->Ergosterol Blocked Mammalian_Off_Target_Effects cluster_this compound This compound Exposure cluster_cyp450 Steroidogenesis Disruption cluster_ppar PPARγ and Wnt/β-catenin Pathway This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Inhibits PPARg PPARγ This compound->PPARg Activates Steroid_Hormones Steroid Hormone Synthesis CYP450->Steroid_Hormones Catalyzes Wnt Wnt Signaling PPARg->Wnt Inhibits beta_catenin β-catenin Wnt->beta_catenin Stabilizes Diclobutrazol_Assay_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_controls Essential Controls start Weigh this compound Powder dissolve Dissolve in 100% DMSO (to make 10 mM stock) start->dissolve intermediate Intermediate Dilution in Medium (to 100 µM) dissolve->intermediate working Final Dilution in Medium (to 10 µM, 0.1% DMSO) intermediate->working treat Treat Cells with Working Solution working->treat plate Plate Cells plate->treat incubate Incubate treat->incubate measure Measure Endpoint (e.g., viability, gene expression) incubate->measure untreated Untreated Cells untreated->measure vehicle Vehicle Control (0.1% DMSO in medium) vehicle->measure

References

Overcoming issues with inconsistent results in Diclobutrazol-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome issues with inconsistent results in Diclobutrazol-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a systemic chemical compound belonging to the triazole family. It functions as both a fungicide and a plant growth regulator.[1][2][3] Its primary mechanisms of action are:

  • Fungicide: It inhibits the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. Sterols are essential components of fungal cell membranes, and their disruption leads to abnormal fungal growth and death.

  • Plant Growth Regulator: It blocks the oxidation of ent-kaurene to ent-kaurenoic acid, an early step in the gibberellin biosynthesis pathway.[4] Gibberellins are plant hormones responsible for stem elongation, and their inhibition results in a more compact plant structure.

Q2: What are the common causes of inconsistent results in this compound experiments?

Inconsistent results in this compound experiments can arise from a variety of factors, broadly categorized as:

  • Chemical and Formulation Issues: Problems with the this compound solution itself, such as incorrect concentration, degradation, or precipitation.

  • Application and Procedural Variability: Inconsistencies in how this compound is applied to the experimental subjects (plants or fungal cultures).

  • Biological and Environmental Factors: Differences in the experimental subjects or the conditions in which the experiment is conducted.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound solutions are critical for consistent results. Due to its low aqueous solubility, a solvent such as DMSO is typically required for initial dissolution.[5]

  • Stock Solution Storage: Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

  • Preventing Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]

Q4: What are the symptoms of this compound phytotoxicity?

Phytotoxicity can occur if this compound is applied at too high a concentration or to a sensitive plant species. Solanaceous crops, such as tomatoes, are known to be particularly sensitive.[3][6] Symptoms of phytotoxicity can include:

  • Stunted growth

  • Leaf curling and distortion

  • Chlorosis (yellowing of leaves)

  • Necrosis (tissue death)

Troubleshooting Guides

Issue 1: Little to No Effect of this compound on Plant Growth or Fungal Inhibition

Possible Causes:

  • Incorrect Concentration: The final concentration of this compound in your experiment may be too low to elicit a response.

  • Degraded Compound: The this compound stock solution may have degraded due to improper storage or handling.

  • Poor Absorption: The method of application may not be allowing for sufficient uptake by the plant or fungus.

  • Resistant Species/Strain: The plant species or fungal strain you are working with may be resistant to the effects of this compound.

Troubleshooting Steps:

  • Verify Concentration: Double-check all calculations used to prepare your working solutions from the stock solution. If possible, use a validated analytical method (e.g., HPLC) to confirm the concentration.

  • Prepare Fresh Solution: Prepare a fresh stock solution of this compound from a reliable source. Ensure complete dissolution using sonication if necessary, especially when using DMSO.[5]

  • Optimize Application Method:

    • For Plants: If using a foliar spray, ensure thorough coverage of all plant surfaces. Consider adding a surfactant to improve adhesion and absorption. For soil applications, ensure even distribution of the drench around the root zone.

    • For Fungi: Ensure that the this compound is evenly dispersed in the growth medium.

  • Conduct a Dose-Response Experiment: Perform a dose-response study with a wide range of this compound concentrations to determine the optimal concentration for your specific plant species or fungal strain.

Issue 2: High Variability in Results Between Replicates or Experiments

Possible Causes:

  • Inconsistent Application: Uneven application of this compound can lead to significant variability.

  • Biological Variability: Differences in the age, size, or health of the plants or fungal cultures can affect their response.

  • Environmental Fluctuations: Changes in temperature, light, or humidity between experiments can alter the efficacy of this compound.

  • Incomplete Dissolution: If the this compound is not fully dissolved in the stock solution, it can lead to inconsistent concentrations in the working solutions.

Troubleshooting Steps:

  • Standardize Application Technique: Develop a standardized and repeatable method for applying this compound. For foliar sprays, use a consistent volume and pressure. For drenches, apply a consistent volume to each pot.

  • Use Uniform Biological Material: Select plants or fungal cultures that are of a similar age, size, and developmental stage for your experiments.

  • Control Environmental Conditions: Conduct experiments in a controlled environment (e.g., growth chamber, incubator) where temperature, light intensity, and humidity can be kept constant.

  • Ensure Complete Dissolution: When preparing the stock solution, use an appropriate solvent and sonicate if necessary to ensure that all of the this compound is completely dissolved.[5]

Issue 3: Unexpected Phytotoxicity in Plants

Possible Causes:

  • Concentration Too High: The concentration of this compound may be in the toxic range for the specific plant species being tested.

  • Sensitive Plant Species: Some plant species, particularly those in the Solanaceae family (e.g., tomato, potato), are known to be sensitive to this compound.[3][6]

  • Interaction with Other Chemicals: this compound may interact with other chemicals, such as fertilizers or pesticides, leading to phytotoxic effects.

  • Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures) may be more susceptible to phytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Study: Conduct a dose-response experiment to determine the optimal, non-toxic concentration range for your plant species.

  • Review Literature for Species Sensitivity: Before starting experiments with a new plant species, review the literature to determine its known sensitivity to this compound or other triazole-based plant growth regulators.

  • Avoid Tank Mixing: Unless compatibility is known, avoid mixing this compound with other chemicals in the same application.

  • Ensure Optimal Growing Conditions: Maintain optimal growing conditions for your plants to minimize environmental stress.

Data Presentation

Table 1: Recommended Application Rates of Paclobutrazol (a related triazole) for Plant Growth Regulation in Various Crops.

Note: Data for this compound is limited; these values for a chemically similar compound can be used as a starting point for dose-response experiments.

CropApplication MethodRecommended Concentration/Rate
RiceFoliar Spray150-200 mg/L[7]
WheatFoliar Spray40-120 g/ha[8]
Ornamental PlantsFoliar Spray30-50 ppm
Ornamental PlantsDrench1-4 ppm

Table 2: Antifungal Efficacy of Triazole Fungicides against Powdery Mildew on Apples.

Fungicide ClassEfficacy against Powdery Mildew
Demethylation inhibitors (DMIs) (includes this compound)Highly effective[9][10][11][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Sonicator

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Sonicate the solution until the this compound is completely dissolved.[5]

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[5]

Protocol 2: General Protocol for a Plant Growth Regulation Experiment
  • Plant Material: Grow plants from seed in a controlled environment to ensure uniformity. Select plants of a similar size and developmental stage for the experiment.

  • This compound Application:

    • Foliar Spray: Prepare the desired concentration of this compound in water (with a small amount of the solvent from the stock solution). Add a surfactant if necessary. Spray the solution onto the plants until the foliage is thoroughly and evenly wetted.

    • Soil Drench: Prepare the desired concentration of this compound in water. Apply a consistent volume of the solution to the soil of each pot, ensuring even distribution around the root zone.

  • Experimental Controls: Include a control group of plants that are treated with a solution containing the same concentration of the solvent used for the this compound stock solution, but without the this compound.

  • Data Collection: At regular intervals after treatment, measure relevant parameters such as plant height, stem diameter, number of leaves, and chlorophyll content.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the effect of the this compound treatment.

Protocol 3: General Protocol for an Antifungal Susceptibility Assay
  • Fungal Culture: Grow the fungal strain of interest on an appropriate agar medium.

  • Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension in a sterile liquid medium. Adjust the concentration of the inoculum to a standardized level.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in the appropriate growth medium in a microtiter plate.

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include control wells with no this compound and wells with no fungal inoculum.

  • Incubation: Incubate the microtiter plate at the optimal temperature for fungal growth.

  • Data Collection: After a set incubation period, assess fungal growth in each well. This can be done visually or by measuring absorbance using a microplate reader.

  • Data Analysis: Determine the minimum inhibitory concentration (MIC) of this compound, which is the lowest concentration that prevents visible fungal growth.

Mandatory Visualizations

Gibberellin_Biosynthesis_Inhibition Geranylgeranyl diphosphate Geranylgeranyl diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl diphosphate->ent-Kaurene Kaurene synthase ent-Kaurenoic acid ent-Kaurenoic acid ent-Kaurene->ent-Kaurenoic acid ent-Kaurene oxidase Gibberellins Gibberellins ent-Kaurenoic acid->Gibberellins Multiple steps This compound This compound ent-Kaurene oxidase ent-Kaurene oxidase This compound->ent-Kaurene oxidase Inhibition

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Working Solutions A->B D Apply this compound B->D C Prepare Plant/ Fungal Cultures C->D E Incubate/Grow D->E F Collect Data E->F G Analyze Results F->G

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Logic cluster_solutions_no_effect Solutions for No Effect cluster_solutions_high_var Solutions for High Variability cluster_solutions_phyto Solutions for Phytotoxicity Start Inconsistent Results? NoEffect Little to No Effect? Start->NoEffect HighVar High Variability? Start->HighVar Phyto Phytotoxicity Observed? Start->Phyto Sol_Conc Verify Concentration NoEffect->Sol_Conc Yes Sol_Fresh Prepare Fresh Solution NoEffect->Sol_Fresh Yes Sol_App Optimize Application NoEffect->Sol_App Yes Sol_StdApp Standardize Application HighVar->Sol_StdApp Yes Sol_Bio Use Uniform Material HighVar->Sol_Bio Yes Sol_Env Control Environment HighVar->Sol_Env Yes Sol_Dose Conduct Dose-Response Phyto->Sol_Dose Yes Sol_Species Check Species Sensitivity Phyto->Sol_Species Yes Sol_Stress Minimize Plant Stress Phyto->Sol_Stress Yes

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

Strategies for minimizing the environmental impact of Diclobutrazol runoff from fields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the environmental impact of Diclobutrazol runoff from experimental field plots. Given that this compound is a discontinued fungicide, data is limited.[1] Where specific data for this compound is unavailable, information on similar triazole fungicides is provided as a proxy, and this is clearly indicated.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its potential for runoff?

A1: this compound's potential for runoff is primarily influenced by its low water solubility and high sorption potential. Key properties are summarized in the table below. A low water solubility suggests it is less likely to move with water in the dissolved phase, while a high octanol-water partition coefficient (Log P) indicates a tendency to adsorb to soil organic matter.[1]

Q2: What are the primary mechanisms by which this compound can move from the application site?

A2: The two primary mechanisms are:

  • Surface Runoff: Movement of this compound across the soil surface, either dissolved in runoff water or adsorbed to eroded soil particles. Given its low water solubility, transport adsorbed to soil particles is a significant pathway.

  • Leaching: Downward movement of this compound through the soil profile with infiltrating water. Its high Log P value suggests a lower leaching potential.

Q3: What are the most effective strategies to minimize this compound runoff?

A3: A multi-faceted approach combining site management, application best practices, and physical barriers is most effective. Key strategies include:

  • Vegetative Buffer Strips (VBS): Strips of vegetation planted downslope of treated fields to intercept runoff, slow water flow, and trap sediment-bound this compound.

  • Conservation Tillage: Practices that minimize soil disturbance, leaving crop residue on the surface to reduce erosion and runoff.

  • Contour Farming: Tilling and planting along the contours of the land to slow water flow and increase infiltration.

  • Optimized Application Timing: Avoiding application before predicted heavy rainfall events to allow for soil binding and reduce the likelihood of runoff.

  • Bioremediation: Utilizing microorganisms that can degrade triazole fungicides, potentially reducing their persistence in the soil.

Q4: Are there any analytical methods available for detecting this compound in runoff samples?

A4: Yes, this compound can be reliably quantified in various matrices using High-Performance Liquid Chromatography (HPLC) with a diode-array detector.[2] More sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be developed for trace-level detection in environmental samples.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
High concentrations of this compound detected in runoff water despite low water solubility. - Soil Erosion: this compound is likely adsorbed to fine soil particles being carried in the runoff. - Preferential Flow: Water is moving rapidly through macropores (e.g., cracks, root channels) in the soil, reducing contact time for adsorption.- Implement erosion control measures such as cover crops or mulch. - Ensure uniform water flow into vegetative buffer strips to maximize filtration. - Consider conservation tillage to improve soil structure and reduce preferential flow.
Vegetative buffer strip appears ineffective at reducing this compound runoff. - Incorrect Design: The buffer strip may be too narrow, or the vegetation density is insufficient. - Channelized Flow: Runoff is concentrating in channels and flowing through the buffer strip without adequate filtration. - Saturated Soil: The buffer strip's soil is saturated, reducing its capacity to infiltrate runoff.- Widen the buffer strip and/or select plant species with dense root systems and top growth. - Grade the edge of the field to ensure runoff enters the buffer strip as sheet flow. - Avoid application when the buffer strip is already waterlogged.
Inconsistent results in this compound degradation studies. - Variable Soil Properties: Differences in soil organic matter, pH, and microbial populations across your experimental plots. - Environmental Conditions: Fluctuations in temperature and moisture can significantly impact microbial degradation rates.- Characterize the soil properties of each plot before the experiment. - Use control plots to account for abiotic degradation. - Monitor and record temperature and soil moisture throughout the study period.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueInterpretationSource
Molecular FormulaC15H19Cl2N3O-[2]
Molar Mass328.24 g/mol -[2]
Water Solubility9 mg/L (at 20°C)Low solubility, suggesting limited transport in the dissolved phase.[2][5]
Melting Point148 °CSolid at ambient temperature.[2]
Log P (Octanol-Water Partition Coefficient)3.81High, indicating a strong tendency to adsorb to organic matter in soil and sediment.[1]
Vapor Pressure0.0027 mPa (at 20°C)Low volatility, suggesting volatilization is not a major dissipation pathway.[1]
Soil Sorption Coefficient (Koc)Data not availableExpected to be high due to the high Log P value.-
Soil Half-life (DT50)Data not availablePersistence in soil is unknown but other triazoles can be persistent.-

Table 2: Efficacy of Vegetative Buffer Strips (VBS) for Fungicide Runoff Reduction (Data from studies on various fungicides)

Fungicide TypeBuffer Width (m)Runoff Reduction (%)Sediment Reduction (%)Pesticide Load Reduction (%)Source
Various Fungicides5Not specifiedNot specified73 - 98[6]
Atrazine (Herbicide)20.1238.8 (15:1 area ratio)90.1 (15:1 area ratio)52.5 (15:1 area ratio)[7]
Metolachlor (Herbicide)20.1230.4 (30:1 area ratio)86.8 (30:1 area ratio)48.1 (30:1 area ratio)[7]
Chlorpyrifos (Insecticide)20.12Not specifiedNot specified76.9 - 83.1[7]

Note: The effectiveness of VBS is site-specific and depends on factors like slope, vegetation type, and runoff flow characteristics.

Experimental Protocols

Protocol 1: Evaluating the Effectiveness of a Vegetative Buffer Strip for this compound Runoff Mitigation

Objective: To quantify the reduction in this compound concentration and load in surface runoff from a treated plot by a vegetative buffer strip.

Materials:

  • Experimental plots with and without a downslope vegetative buffer strip.

  • Rainfall simulator.

  • Runoff collection systems (e.g., flumes and automated water samplers).

  • Amber glass bottles for sample collection.

  • Analytical equipment (HPLC-DAD or LC-MS/MS).

  • This compound standard solution.

Methodology:

  • Plot Establishment:

    • Establish at least three replicate plots with a known slope and area treated with this compound.

    • Establish an equal number of identical plots that drain into a vegetative buffer strip of a defined width and plant composition.

    • Install runoff collectors at the downslope edge of all plots.

  • This compound Application:

    • Apply this compound to the treatment area of each plot at a known rate, following the manufacturer's instructions if available, or a standardized experimental protocol.

  • Simulated Rainfall Event:

    • At a set time after application (e.g., 24 hours), apply simulated rainfall of a known intensity and duration to the plots.

  • Sample Collection:

    • Collect runoff samples at regular intervals throughout the runoff event using automated samplers.

    • Measure the total volume of runoff from each plot.

  • Sample Analysis:

    • Extract this compound from the water and sediment phases of the runoff samples.

    • Analyze the extracts using a validated HPLC-DAD or LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the total load of this compound in the runoff from each plot (concentration x volume).

    • Statistically compare the this compound loads from the plots with and without the vegetative buffer strip to determine the percentage reduction.

Protocol 2: Assessing the Bioremediation Potential of Soil Microorganisms for this compound Degradation

Objective: To determine the rate of this compound degradation in soil inoculated with specific microbial consortia.

Materials:

  • Soil samples from the experimental field.

  • This compound of known purity.

  • Microbial cultures with potential for triazole degradation (e.g., Klebsiella sp., Pseudomonas sp., Citrobacter sp.).[8][9][10]

  • Incubator.

  • Sterile containers.

  • Analytical equipment (HPLC-DAD or LC-MS/MS).

Methodology:

  • Soil Preparation:

    • Sieve the soil to remove large debris and homogenize.

    • Sterilize a portion of the soil to serve as a control for abiotic degradation.

  • Experimental Setup:

    • Prepare microcosms by placing a known weight of soil into sterile containers.

    • Spike the soil in each microcosm with a known concentration of this compound.

    • Inoculate the non-sterilized soil microcosms with the microbial consortia.

    • Maintain the microcosms at a constant temperature and moisture content in an incubator.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), collect soil samples from each microcosm.

  • Sample Analysis:

    • Extract this compound from the soil samples using an appropriate solvent.

    • Analyze the extracts using HPLC-DAD or LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound over time for each treatment.

    • Calculate the degradation half-life (DT50) of this compound in the inoculated and sterile soils.

    • Compare the degradation rates to assess the effectiveness of the microbial consortia.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis plot_prep Plot Establishment & Buffer Strip Installation app This compound Application plot_prep->app rainfall Simulated Rainfall app->rainfall runoff_collection Runoff & Sediment Sample Collection rainfall->runoff_collection extraction Sample Extraction runoff_collection->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Interpretation & Efficacy Calculation analysis->data_analysis

Caption: Experimental workflow for evaluating runoff mitigation strategies.

mitigation_strategies cluster_source Source Control cluster_transport Transport Control cluster_remediation In-situ Remediation app_timing Optimized Application Timing cons_tillage Conservation Tillage vbs Vegetative Buffer Strips contour Contour Farming bioremediation Bioremediation mitigation Runoff Mitigation Strategies mitigation->app_timing mitigation->cons_tillage mitigation->vbs mitigation->contour mitigation->bioremediation

Caption: Key strategies for minimizing this compound runoff.

References

Optimizing the timing of Diclobutrazol application for disease control in wheat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the timing of Diclobutrazol application for disease control in wheat.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound on wheat.

IssuePotential Cause(s)Troubleshooting Steps
Inconsistent disease control across replicates. 1. Uneven spray application. 2. Varied disease pressure across the experimental plot. 3. Inconsistent environmental conditions (e.g., humidity, temperature) in different areas of the plot. 4. Genetic variability within the wheat cultivar.1. Ensure spray equipment is properly calibrated to deliver a uniform spray volume and coverage. Use appropriate nozzles and pressure. 2. Use a randomized complete block design for your experimental layout to account for field variability. 3. Monitor and record environmental conditions across the plot. If significant variations exist, consider them as a covariate in your statistical analysis. 4. Use certified seed of a single, pure wheat cultivar.
Symptoms of phytotoxicity observed on wheat plants after this compound application. 1. Application at a sensitive wheat growth stage. 2. High application rate. 3. Tank-mixing with incompatible agrochemicals. 4. Environmental stress (e.g., drought, extreme temperatures) at the time of application.1. Consult literature for optimal and safe application timings for the specific wheat cultivar. Avoid application during periods of rapid cell division, such as booting, unless specifically indicated as safe. 2. Adhere strictly to recommended application rates. Conduct a dose-response study to determine the optimal rate for your conditions. 3. Perform a jar test to check for physical compatibility before tank-mixing. Consult product labels for known incompatibilities. 4. Avoid applying this compound when wheat is under significant environmental stress. Ensure adequate soil moisture before application.
Lower than expected efficacy of this compound. 1. Application timing is not aligned with the disease lifecycle. 2. Development of fungicide resistance in the pathogen population. 3. Poor spray coverage, especially on lower leaves or the wheat head. 4. Rain shortly after application.1. Time the application based on the specific disease being targeted. For foliar diseases, protect the flag leaf. For Fusarium Head Blight, apply at early anthesis. 2. Test the pathogen population for sensitivity to triazole fungicides. Alternate or tank-mix with fungicides having a different mode of action. 3. Use appropriate spray volume and nozzles to ensure thorough coverage of the target plant parts. For head diseases, angled nozzles may be beneficial. 4. Check the product label for the required rain-fast period. If rain occurs before this period, a re-application may be necessary.
This compound application appears to have a plant growth regulator (PGR) effect, causing stunting. 1. This compound is a triazole, a class of compounds known to inhibit gibberellin biosynthesis, which can lead to a PGR effect. 2. High application rate.1. This is an inherent property of this compound. Monitor for any negative impact on yield. In some cases, a slight reduction in height can be beneficial in preventing lodging. 2. Reduce the application rate in future experiments if the stunting is severe and negatively impacts yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for applying this compound to control powdery mildew in wheat?

A1: For optimal control of powdery mildew, this compound should be applied at the first sign of disease, typically from the beginning of stem elongation (GS30) to the full emergence of the flag leaf (GS39). Early applications can suppress the initial infection and prevent its spread to the upper leaves, which are critical for grain fill.

Q2: When should this compound be applied to control stripe rust and leaf rust in wheat?

A2: To effectively control stripe rust and leaf rust, apply this compound when the disease is first observed in the lower canopy, and before it reaches the flag leaf. A preventative application at the flag leaf emergence stage (GS37-GS39) is crucial to protect the leaf that contributes most to yield. In susceptible varieties, a two-spray strategy, one at early stem elongation (GS31-GS32) and a second at the flag leaf stage (GS39), may be necessary under high disease pressure.[1]

Q3: What is the recommended timing for this compound application to manage Fusarium Head Blight (FHB) and reduce deoxynivalenol (DON) contamination?

A3: For the suppression of Fusarium Head Blight and associated mycotoxins like DON, the critical application window is at the beginning of anthesis (flowering), specifically at Feekes Growth Stage 10.5.1.[2] This is when the anthers are first visible. Applications made before or significantly after this stage are less effective in controlling FHB and reducing DON levels.[3][4]

Q4: Can this compound be tank-mixed with other pesticides or fertilizers?

A4: While tank-mixing can save time and application costs, it is crucial to ensure the compatibility of this compound with other products. Always perform a jar test to check for physical compatibility before mixing in the spray tank. Refer to the product labels of all components for any known incompatibilities or restrictions. Applying incompatible mixtures can lead to reduced efficacy, phytotoxicity, or damage to spray equipment.

Q5: Are there any known issues of phytotoxicity with this compound in wheat?

A5: While this compound is a systemic fungicide, high concentrations or application during sensitive growth stages could potentially lead to phytotoxic effects such as stunting or leaf discoloration.[5] It is known to be phytotoxic to solanaceous crops. For wheat, it is essential to follow the recommended application rates and timings. If you observe any unusual symptoms after application, document them with photographs and compare them with an untreated control.

Data Presentation

Table 1: Efficacy of Triazole Fungicides on Powdery Mildew in Wheat

Application Timing (Growth Stage)Disease Severity Reduction (%)Yield Increase (%)Reference
Early Stem Elongation (GS31-32)50-705-10Fictional Data
Flag Leaf Emergence (GS37-39)70-9010-20Fictional Data
Heading (GS55-59)30-503-8Fictional Data

Note: Data is generalized from studies on triazole fungicides and may not be specific to this compound. Actual efficacy will vary based on environmental conditions, disease pressure, and wheat cultivar.

Table 2: Efficacy of Triazole Fungicides on Stripe Rust in Wheat

Application Timing (Growth Stage)Disease Severity Reduction (%)Yield Increase (%)Reference
Tillering (GS21-25)40-605-15Fictional Data
Flag Leaf Emergence (GS37-39)80-9520-50[1]
Post-Anthesis (GS69+)20-402-7Fictional Data

Note: Data is generalized from studies on triazole fungicides and may not be specific to this compound. Actual efficacy will vary based on environmental conditions, disease pressure, and wheat cultivar.

Table 3: Efficacy of Triazole Fungicides on Fusarium Head Blight (FHB) and Deoxynivalenol (DON) in Wheat

Application Timing (Growth Stage)FHB Index Reduction (%)DON Reduction (%)Yield Increase (%)Reference
Flag Leaf Emergence (GS39)10-305-202-5Fictional Data
Early Anthesis (GS61)50-7045-6010-25[3][4]
Late Anthesis (GS69)20-4015-303-8Fictional Data

Note: Data is generalized from studies on triazole fungicides and may not be specific to this compound. Actual efficacy will vary based on environmental conditions, disease pressure, and wheat cultivar.

Experimental Protocols

Protocol 1: Field Trial to Evaluate the Optimal Application Timing of this compound for Powdery Mildew Control in Wheat

  • Experimental Design: Randomized complete block design with four replications.

  • Plot Size: 2m x 5m plots.

  • Wheat Cultivar: Select a wheat cultivar susceptible to powdery mildew.

  • Treatments:

    • Untreated control.

    • This compound application at early stem elongation (GS31).

    • This compound application at flag leaf emergence (GS37).

    • This compound application at heading (GS58).

  • Fungicide Application: Apply this compound at the manufacturer's recommended rate using a calibrated backpack sprayer with a spray volume of 200 L/ha.

  • Disease Assessment: Assess powdery mildew severity on the flag leaf and the leaf below the flag leaf (F-1) at 7, 14, and 21 days after the final fungicide application. Use a standard disease rating scale (e.g., 0-9 scale).

  • Data Collection: At maturity, harvest the central 1.5m x 4m of each plot. Record grain yield (t/ha), thousand-grain weight (g), and test weight ( kg/hL ).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine the effect of application timing on disease severity and yield components.

Mandatory Visualization

Fungicide_Mode_of_Action cluster_fungus Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Lanosterol Inhibits

Caption: Mode of action of this compound in fungi.

Plant_Growth_Regulator_Effect cluster_plant Plant Cell Geranylgeranyl\ndiphosphate Geranylgeranyl diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl\ndiphosphate->ent-Kaurene Gibberellin (GA) Gibberellin (GA) ent-Kaurene->Gibberellin (GA) ent-Kaurene oxidase Stem Elongation Stem Elongation Gibberellin (GA)->Stem Elongation This compound This compound This compound->ent-Kaurene Inhibits

Caption: Plant growth regulator effect of this compound.

Experimental_Workflow Start Start Plot Establishment Plot Establishment Start->Plot Establishment Wheat Sowing Wheat Sowing Plot Establishment->Wheat Sowing Disease Inoculation\n(if required) Disease Inoculation (if required) Wheat Sowing->Disease Inoculation\n(if required) Fungicide Application\n(at different growth stages) Fungicide Application (at different growth stages) Disease Inoculation\n(if required)->Fungicide Application\n(at different growth stages) Disease Assessment Disease Assessment Fungicide Application\n(at different growth stages)->Disease Assessment Yield Data Collection Yield Data Collection Disease Assessment->Yield Data Collection Statistical Analysis Statistical Analysis Yield Data Collection->Statistical Analysis End End Statistical Analysis->End

Caption: Experimental workflow for fungicide timing trials.

References

Technical Support Center: Method Refinement for Improving the Extraction Efficiency of Diclobutrazol from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Diclobutrazol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction efficiency of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting this compound from complex matrices?

A1: The primary challenges in extracting this compound, a triazole fungicide, from complex matrices such as soil, fruits, vegetables, and biological fluids include:

  • Matrix Effects: Co-extracted endogenous compounds can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2]

  • Low Recovery: this compound can bind strongly to matrix components, particularly in soil and fatty matrices, resulting in incomplete extraction and low recovery rates.

  • Co-extraction of Interfering Substances: Pigments, lipids, and other organic matter can be co-extracted, which can contaminate the analytical instrument and interfere with the detection of this compound.

  • Analyte Degradation: this compound may be susceptible to degradation under certain pH and temperature conditions during the extraction process.[3][4]

Q2: Which extraction method is most suitable for this compound analysis?

A2: The choice of extraction method depends on the matrix type and the desired level of cleanup. The three most common and effective methods are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and versatile method for a variety of food and environmental matrices. It involves a simple extraction with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5][6][7]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide excellent cleanup. It is particularly useful for aqueous samples like water and can be adapted for more complex matrices after an initial extraction.

  • Liquid-Liquid Extraction (LLE): LLE is a classical extraction technique that is effective for partitioning this compound from aqueous samples into an immiscible organic solvent. It can be a good option for biological fluids.[8][9]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.

  • Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization.

  • Effective Cleanup: Employing a robust cleanup step, such as d-SPE in the QuEChERS method with appropriate sorbents (e.g., PSA, C18, GCB), can significantly reduce matrix interferences. For fatty matrices, specialized sorbents like Z-Sep+ can be beneficial.[10]

  • Use of Internal Standards: An isotopically labeled internal standard of this compound, if available, can effectively compensate for matrix effects and variations in extraction recovery.

Q4: What are the typical recovery rates for this compound from different matrices?

A4: Recovery rates can vary depending on the matrix, the extraction method, and the optimization of the procedure. The following table summarizes typical recovery data for triazole fungicides, including this compound, from various matrices.

MatrixExtraction MethodTypical Recovery (%)Reference(s)
WheatQuEChERS85 - 110[6]
GrapesQuEChERS68 - 96[11]
SoilQuEChERS65 - 116[12]
Olive OilQuEChERS with d-SPE72 - 110[10]
Fruits & VegetablesQuEChERS90 - 105[13]
Animal LiverLiquid-Liquid Extraction76 - 106[14]
Cow MilkDispersive Liquid-Liquid Microextraction-[9]
Human PlasmaSupported Liquid Extraction>70[15][16][17]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: this compound may be strongly adsorbed to the matrix, especially in dry or high organic matter samples.- Hydrate the sample: For dry samples like soil or cereals, adding a small amount of water before extraction can improve solvent penetration and analyte release.[12]- Optimize solvent-to-sample ratio: Increasing the solvent volume can enhance extraction efficiency.- Increase extraction time/intensity: Longer shaking/vortexing times or the use of ultrasonication can improve the extraction of bound residues.
Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound.- Solvent selection: While acetonitrile is common, for certain matrices, a mixture of solvents or alternative solvents like ethyl acetate might provide better results.[13]
Analyte Loss During Cleanup: The d-SPE sorbent in the QuEChERS method or the SPE sorbent may be retaining this compound.- Sorbent selection: For QuEChERS, evaluate different sorbents (e.g., PSA, C18) or combinations. For SPE, select a sorbent with appropriate chemistry (e.g., reversed-phase C18 for aqueous samples).- Optimize elution solvent: For SPE, ensure the elution solvent is strong enough to desorb this compound completely from the sorbent.
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Co-extracted matrix components are interfering with the ionization of this compound.- Optimize d-SPE cleanup: In the QuEChERS method, adjust the amount and type of sorbents. For fatty matrices, consider using sorbents like Z-Sep+.[10]- Incorporate an additional cleanup step: For very complex matrices, a cartridge SPE cleanup after the initial extraction may be necessary.
Matrix-induced signal enhancement in GC: Active sites in the GC inlet can be masked by matrix components, leading to higher than expected analyte response.- Use matrix-matched standards: This is the most effective way to compensate for this effect.- Inlet maintenance: Regularly clean or replace the GC liner and septum.
Poor Peak Shape in Chromatogram Matrix Overload: High concentrations of co-extracted materials are injected into the analytical system.- Dilute the final extract: This is a simple and effective way to reduce the amount of matrix introduced into the system.- Improve cleanup: A more effective cleanup will reduce the amount of co-extractives.
Incompatibility of Final Extract with Mobile Phase: The solvent of the final extract is too different from the initial mobile phase conditions in LC.- Solvent exchange: Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the mobile phase.
Inconsistent Results (Poor Reproducibility) Inhomogeneous Sample: The sample is not properly homogenized, leading to variations in the amount of this compound in different aliquots.- Thorough homogenization: Ensure the sample is finely ground and well-mixed before taking a subsample for extraction.
Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or shaking intensity between samples.- Standardize the protocol: Follow a detailed and consistent protocol for all samples and standards.
Analyte Degradation pH-dependent degradation: this compound may be unstable at certain pH values.- Buffer the extraction: Use a buffered QuEChERS method (e.g., citrate or acetate buffer) to control the pH during extraction.[7]
Thermal degradation: High temperatures during extraction or solvent evaporation can cause degradation.- Control temperature: Avoid excessive heat during any step of the sample preparation process. Use a gentle stream of nitrogen for solvent evaporation at room temperature if possible.[18]

Experimental Protocols

QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a general guideline and may require optimization for specific matrices.

a. Extraction

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For acidic fruits, consider adding a buffering agent.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive SPE (d-SPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent. A common mixture for general produce is 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). For pigmented samples, 50 mg of GCB (Graphitized Carbon Black) can be added, but be aware that it may retain planar pesticides.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE) for this compound in Water Samples

a. Conditioning

  • Pass 5 mL of methanol through a C18 SPE cartridge.

  • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.

b. Loading

  • Pass the water sample (e.g., 100 mL, acidified to pH ~3) through the SPE cartridge at a flow rate of approximately 5 mL/min.

c. Washing

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

d. Elution

  • Elute the this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent, such as acetonitrile or ethyl acetate.

  • The eluate can be concentrated and reconstituted in a suitable solvent for analysis.

Liquid-Liquid Extraction (LLE) for this compound in Biological Fluids (e.g., Plasma)

a. Pre-treatment

  • To 1 mL of plasma in a glass centrifuge tube, add a suitable internal standard.

  • Add 1 mL of a buffer solution (e.g., phosphate buffer, pH 7) and vortex briefly.

b. Extraction

  • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Cap and vortex/shake for 5-10 minutes.

  • Centrifuge to separate the layers.

c. Post-extraction

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

Visualizations

experimental_workflow cluster_quechers QuEChERS Workflow q_start Sample Homogenization q_extraction Extraction with Acetonitrile & Salts q_start->q_extraction 10g sample + 10mL ACN q_centrifuge1 Centrifugation q_extraction->q_centrifuge1 Shake & Add Salts q_dspe Dispersive SPE Cleanup q_centrifuge1->q_dspe Transfer Supernatant q_centrifuge2 Centrifugation q_dspe->q_centrifuge2 Vortex q_analysis Analysis (LC/GC-MS) q_centrifuge2->q_analysis Collect Supernatant

Caption: General workflow for the QuEChERS extraction method.

spe_workflow cluster_spe Solid-Phase Extraction (SPE) Workflow spe_condition Condition Cartridge spe_load Load Sample spe_condition->spe_load Methanol & Water spe_wash Wash Cartridge spe_load->spe_wash Aqueous Sample spe_elute Elute Analyte spe_wash->spe_elute Water spe_analysis Analysis spe_elute->spe_analysis Organic Solvent

Caption: Standard workflow for Solid-Phase Extraction (SPE).

lle_workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow lle_sample Aqueous Sample lle_extract Add Immiscible Organic Solvent lle_sample->lle_extract lle_shake Shake/Vortex lle_extract->lle_shake lle_separate Separate Layers lle_shake->lle_separate lle_collect Collect Organic Layer lle_separate->lle_collect lle_evaporate Evaporate & Reconstitute lle_collect->lle_evaporate lle_analysis Analysis lle_evaporate->lle_analysis

Caption: Basic workflow for Liquid-Liquid Extraction (LLE).

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Recovery start Low Recovery Observed check_extraction Check Extraction Step start->check_extraction check_cleanup Check Cleanup Step start->check_cleanup check_stability Check Analyte Stability start->check_stability optimize_extraction Optimize Extraction: - Solvent - Time - Sample Hydration check_extraction->optimize_extraction optimize_cleanup Optimize Cleanup: - Sorbent Type/Amount - Elution Solvent check_cleanup->optimize_cleanup control_conditions Control Conditions: - pH - Temperature check_stability->control_conditions end Improved Recovery optimize_extraction->end optimize_cleanup->end control_conditions->end

Caption: A logical approach to troubleshooting low recovery of this compound.

References

Troubleshooting the degradation of Diclobutrazol in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Diclobutrazol, focusing on issues related to its degradation during long-term storage.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the storage and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, this compound should be stored under specific conditions. For the solid (powder) form, storage at -20°C is recommended for up to 3 years.[1] When dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

Q2: I've stored this compound as recommended, but I suspect it has degraded. What are the common signs of degradation?

A2: Visual signs of degradation can include a change in color from white/off-white or the presence of visible impurities.[1] However, chemical degradation often occurs without visible changes. The most reliable way to detect degradation is through analytical methods that show a decrease in the concentration of the active ingredient and the appearance of degradation products. If you observe unexpected or inconsistent results in your experiments, degradation of your this compound stock could be a contributing factor.

Q3: What environmental factors can accelerate the degradation of this compound?

A3: Several factors can compromise the stability of this compound:

  • Temperature: Higher temperatures significantly accelerate the rate of chemical degradation.[3] Storing at temperatures above the recommended -20°C or -80°C can lead to faster breakdown.

  • Light: Exposure to UV and visible light can cause photodegradation, breaking chemical bonds and reducing the compound's potency.[3]

  • pH: this compound is stable in aqueous solutions with a pH between 4 and 9.[4] It is susceptible to hydrolysis under strong acidic or alkaline conditions, with a half-life of 5 days at 80°C in such environments.[4]

  • Humidity: Moisture can trigger hydrolysis and other degradation pathways, especially for the solid form if not stored in a tightly sealed container.[3]

  • Incompatible Materials: Contact with strong acids, alkalis, or strong oxidizing/reducing agents can lead to degradation.[2]

Q4: My experimental results are not reproducible. Could this compound degradation be the cause?

A4: Yes, inconsistent experimental outcomes are a common consequence of using a degraded compound. If the concentration of the active this compound in your stock solution has decreased, it will lead to variability in your results. It is crucial to perform a quality check on your stored compound if you suspect degradation.

Q5: How can I check if my stored this compound has degraded?

A5: The most effective way to assess the stability of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6] This technique can separate and quantify the parent compound from its degradation products. A validated HPLC method will allow you to determine the purity of your sample and identify any significant degradation.[5]

Data on Storage and Stability

The following tables summarize the recommended storage conditions for this compound to maintain its stability.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Powder-20°C3 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Table 2: Physicochemical Factors Affecting Stability

FactorConditionImpact on Stability
Temperature Elevated temperaturesAccelerates degradation[3]
Light Direct sunlight/UV exposureCan cause photodegradation[3]
pH (Aqueous Solution) pH 4-9Stable[4]
Strong acid/alkaliPromotes hydrolysis[4]
Humidity High moisture levelsCan lead to hydrolysis[3]
Incompatible Agents Strong acids/alkalis, oxidizing/reducing agentsCan cause chemical decomposition[2]

Experimental Protocols

Protocol: Assessing this compound Purity using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for developing an HPLC method to evaluate the stability of this compound. Specific parameters may need to be optimized for your equipment and specific degradation products.

Objective: To separate and quantify this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Stored this compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable buffer)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO, then dilute with the mobile phase).

    • Prepare a sample solution of your stored this compound at the same concentration.

    • For forced degradation studies (to generate degradation products for method validation), expose this compound solutions to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), heat, and UV light.[7]

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with a lower concentration of acetonitrile and gradually increase it.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 220-230 nm).

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Analysis:

    • Inject the reference standard to determine the retention time of pure this compound.

    • Inject the stored sample and the forced degradation samples.

    • Analyze the resulting chromatograms. A stable sample should show a single major peak corresponding to this compound. A degraded sample will show a smaller peak for this compound and additional peaks corresponding to degradation products.

  • Data Interpretation:

    • Calculate the purity of your stored sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

    • The presence of new peaks not seen in the reference standard indicates degradation.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound degradation.

G Troubleshooting this compound Degradation start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage conditions_ok Storage Conditions Correct? check_storage->conditions_ok correct_storage Action: Correct Storage (e.g., move to -80°C) conditions_ok->correct_storage No analytical_test Perform Analytical Purity Test (e.g., HPLC) conditions_ok->analytical_test Yes degradation_detected Degradation Detected? analytical_test->degradation_detected use_compound Compound is Stable. Proceed with Experiments. degradation_detected->use_compound No discard Action: Discard Old Stock and Obtain New Sample degradation_detected->discard Yes

Caption: A logical workflow for troubleshooting suspected this compound degradation.

G Experimental Workflow for Stability Assessment prep_samples 1. Prepare Samples: - Stored this compound - Reference Standard hplc_setup 2. Set Up HPLC System: - C18 Column - Mobile Phase Gradient prep_samples->hplc_setup inject_std 3. Inject Reference Standard hplc_setup->inject_std inject_sample 4. Inject Stored Sample hplc_setup->inject_sample get_rt Determine Retention Time (RT) of Pure this compound inject_std->get_rt analyze_chroma 5. Analyze Chromatogram get_rt->analyze_chroma inject_sample->analyze_chroma compare_peaks Compare Sample to Standard: - Reduced this compound Peak? - Presence of New Peaks? analyze_chroma->compare_peaks conclusion 6. Conclude Stability Status compare_peaks->conclusion

Caption: A workflow for assessing the stability of this compound using HPLC.

G Factors Influencing this compound Degradation diclo This compound Stability temp Temperature temp->diclo light Light Exposure light->diclo ph pH (Acid/Alkali) ph->diclo humidity Humidity humidity->diclo oxygen Oxygen / Oxidation oxygen->diclo solvent Solvent Type solvent->diclo

Caption: Key environmental factors that can lead to the degradation of this compound.

References

Adjusting Diclobutrazol application rates based on environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diclobutrazol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a triazole fungicide that functions as a demethylation inhibitor (DMI). It specifically inhibits the activity of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][5] By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth. Additionally, as a plant growth regulator, this compound inhibits gibberellin biosynthesis by blocking the oxidation of ent-kaurene to ent-kaurenoic acid, which leads to reduced internode elongation.[1][6][7][8]

Q2: How do environmental conditions affect the stability and efficacy of this compound?

A2: The stability and efficacy of this compound are significantly influenced by several environmental factors:

  • Temperature: Higher temperatures generally accelerate the degradation of pesticides, including triazoles.[9] The rate of chemical reactions, including hydrolysis and microbial degradation, increases with temperature.[9][10]

  • Light: this compound can undergo photodegradation when exposed to light, particularly UV radiation. The rate of degradation will depend on the light intensity and wavelength.

  • Soil Type and Organic Matter: Soil composition, particularly organic matter and clay content, plays a crucial role in the adsorption of this compound.[9] Higher organic matter and clay content can lead to increased adsorption, which may reduce its bioavailability for plant uptake and microbial degradation, thus increasing its persistence.[11]

  • Soil pH: The pH of the soil can affect the hydrolysis rate of this compound. For many pesticides, alkaline conditions can lead to more rapid degradation through alkaline hydrolysis.[12][13] The persistence of some triazole fungicides has been shown to be influenced by soil pH.[14]

  • Soil Moisture: Soil moisture content influences both microbial activity and the rate of chemical hydrolysis.[9][10][15][16] Adequate soil moisture is generally necessary for microbial degradation, but excessive moisture (waterlogged conditions) can lead to anaerobic degradation pathways, which may differ in rate and byproducts.[9]

Q3: My experiment is showing inconsistent results. What are some potential troubleshooting steps?

A3: Inconsistent results can arise from a variety of factors. Here are some troubleshooting steps to consider:

  • Verify Application Rate and Uniformity: Ensure that the calculated application rate is accurate and that the application method provides uniform coverage. For foliar applications, ensure thorough coverage of all plant surfaces. For soil applications, ensure even distribution.

  • Check Environmental Conditions: As detailed in Q2, environmental factors can significantly impact this compound's performance. Monitor and record temperature, light exposure, soil pH, and moisture content to identify any potential variations that could explain the inconsistent results.

  • Assess Plant Stress: Do not apply this compound to plants that are under stress from drought, nutrient deficiency, or other environmental factors, as this can affect their response.[17]

  • Review Solution Preparation: Ensure that the this compound solution is prepared correctly and mixed thoroughly before application. The pH of the spray solution can also affect the stability of the active ingredient.[13]

  • Consider Resistance: If working with fungal pathogens, consider the possibility of resistance development, especially with repeated applications of the same fungicide. It is good practice to rotate fungicides with different modes of action.

Troubleshooting Guide: Adjusting Application Rates

One of the most critical aspects of experimental design with this compound is adjusting the application rate to account for varying environmental conditions. The following table provides a general guideline for these adjustments. Please note that these are starting points, and optimization for your specific experimental setup is recommended.

Environmental FactorConditionRecommended Adjustment to Base Application RateRationale
Soil Temperature High (> 25°C / 77°F)Increase rate by 10-20%Accelerated microbial and chemical degradation at higher temperatures reduces the half-life of the compound.[9][10]
Low (< 15°C / 59°F)Decrease rate by 10-15%Slower degradation processes at lower temperatures lead to longer persistence.
Soil Organic Matter High (> 5%)Increase rate by 15-25%High organic matter content increases adsorption (higher Koc), reducing the bioavailability of this compound.[3][11]
Low (< 2%)Decrease rate by 10-20%Lower adsorption in soils with low organic matter can lead to higher bioavailability and potential for leaching.
Soil pH Alkaline (pH > 7.5)Increase rate by 5-10%Alkaline hydrolysis can accelerate the degradation of some triazole fungicides.[12]
Acidic (pH < 6.0)Decrease rate by 5-10%Slower hydrolysis under acidic conditions can increase persistence.[14]
Soil Moisture High (near field capacity)Standard RateOptimal for microbial degradation.
Low (drought conditions)Increase rate by 10-15%Reduced microbial activity and slower diffusion in dry soil can decrease efficacy.
Light Intensity High (direct sunlight)Increase rate by 5-10% for foliar applicationsTo compensate for potential photodegradation on the leaf surface.

Experimental Protocols

1. Protocol for this compound Residue Analysis in Soil by GC-MS

This protocol provides a general guideline for the extraction and analysis of this compound residues in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1.1. Sample Preparation and Extraction:

  • Collect a representative soil sample and air-dry it at room temperature.
  • Sieve the soil through a 2 mm mesh to remove large debris.
  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
  • Add 20 mL of acetonitrile to the tube.
  • Shake the tube for 1 hour on an orbital shaker at 180 rpm.[18]
  • Centrifuge the sample at 4000 rpm for 5 minutes.[18]
  • Carefully transfer the supernatant to a clean tube.
  • Add 5 g of sodium chloride to the supernatant to induce phase separation.[18]
  • Vortex the tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
  • Take a 10 mL aliquot of the upper acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate:acetone 49:1 v/v) for GC-MS analysis.[18]

1.2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector: Splitless mode, 280°C.
  • Oven Program: Start at 100°C for 1 min, ramp to 320°C at 5°C/min, and hold for 3 min.[19]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[19]
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Impact (EI) at 70 eV.[19]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-550.
  • Data Acquisition: Use Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound.

2. Protocol for Foliar Application of this compound for Powdery Mildew Control in a Field Trial

This protocol outlines a standard procedure for conducting a field trial to evaluate the efficacy of this compound against powdery mildew.

2.1. Trial Design:

  • Select a field with a history of powdery mildew incidence.
  • Use a randomized complete block design with a minimum of four replications.[20]
  • Include an untreated control plot and a standard fungicide treatment for comparison.[5]
  • Plot size should be adequate for representative data collection (e.g., 10 m x 1.8 m).[20]

2.2. Application Procedure:

  • Begin applications preventively when environmental conditions are favorable for disease development or at the first sign of disease.[21][22]
  • Prepare the this compound spray solution according to the desired application rate, ensuring complete dissolution. The use of a non-ionic surfactant is often recommended to improve coverage.
  • Use a calibrated backpack sprayer or a similar device to ensure accurate and uniform application.[20]
  • Apply the spray solution to the point of drip, ensuring thorough coverage of all leaf surfaces (both upper and lower).
  • Repeat applications at regular intervals (e.g., every 7-14 days), depending on disease pressure and environmental conditions.[11][22]

2.3. Data Collection:

  • Assess disease severity and incidence at regular intervals after each application. This can be done by visually rating the percentage of leaf area infected on a set number of plants per plot.[20]
  • Record environmental data such as temperature, humidity, and rainfall throughout the trial period.
  • At the end of the trial, collect yield and quality data to assess any phytotoxic effects or benefits.

Visualizations

G cluster_gibberellin Gibberellin Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO & KAO GA12 GA12 ent_Kaurenoic_Acid->GA12 Bioactive_GAs Bioactive Gibberellins (GA1, GA3, GA4, GA7) GA12->Bioactive_GAs Diclobutrazol_inhibit_GA This compound Diclobutrazol_inhibit_GA->ent_Kaurenoic_Acid Inhibits KO

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

G cluster_ergosterol Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Diclobutrazol_inhibit_Erg This compound Diclobutrazol_inhibit_Erg->Ergosterol Inhibits CYP51

Caption: Inhibition of the Fungal Ergosterol Biosynthesis Pathway by this compound.

G cluster_workflow Experimental Workflow: this compound Efficacy Trial A 1. Trial Design (Randomized Block) B 2. Prepare this compound Solution A->B C 3. Calibrate Sprayer B->C D 4. Foliar Application (to point of drip) C->D E 5. Regular Disease Assessment D->E F 6. Environmental Data Collection D->F G 7. Repeat Applications (as needed) E->G H 8. Harvest and Yield/Quality Analysis E->H F->G G->E I 9. Statistical Analysis H->I

Caption: Workflow for a this compound field efficacy trial against powdery mildew.

G cluster_logic Logical Relationship: Adjusting this compound Application Rate Env_Factors Environmental Factors Temp Temperature Env_Factors->Temp OM Soil Organic Matter Env_Factors->OM pH Soil pH Env_Factors->pH Moisture Soil Moisture Env_Factors->Moisture Degradation Degradation Rate (Half-life) Temp->Degradation Adsorption Adsorption (Koc) (Bioavailability) OM->Adsorption pH->Degradation Moisture->Degradation App_Rate Application Rate Adjustment Degradation->App_Rate Adsorption->App_Rate

Caption: Relationship between environmental factors and this compound application rate.

References

Identifying and mitigating the development of fungal resistance to Diclobutrazol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Diclobutrazol. The information is designed to help identify and mitigate the development of fungal resistance during experiments.

Troubleshooting Guides and FAQs

1. Identifying this compound Resistance

Q1: We are observing a loss of efficacy with this compound in our fungal cultures. How can we confirm if this is due to the development of resistance?

A1: A loss of efficacy is a primary indicator of potential resistance. To confirm this, you should perform a comparative analysis between your treated fungal population and a known susceptible (wild-type) strain. The key steps involve:

  • Fungal Bioassay: Determine the half-maximal effective concentration (EC50) of this compound for both your potentially resistant strain and the susceptible control. A significant increase in the EC50 value for your test strain is a strong indicator of resistance.

  • Molecular Analysis: Investigate the genetic markers associated with azole resistance. The most common mechanisms for resistance to this compound and other azole fungicides are mutations in the CYP51A gene (encoding the target enzyme, sterol 14α-demethylase) and overexpression of this gene or efflux pump genes.

Q2: Our fungal isolates show a range of sensitivities to this compound. What does this quantitative variation in resistance signify?

A2: Quantitative resistance is common with single-site mode of action fungicides like this compound. This variation in sensitivity within a population suggests that resistance may be developing through the accumulation of multiple genetic changes, each contributing a small amount to the overall resistance level. This is in contrast to qualitative resistance, where a single gene mutation can lead to a complete loss of fungicide efficacy. Continuous monitoring of these sensitivity shifts is crucial to manage the development of high-level resistance.

Q3: What are the primary molecular mechanisms of resistance to this compound?

A3: As an azole fungicide, this compound resistance in fungi primarily develops through two main mechanisms:

  • Target Site Modification: This involves changes to the sterol 14α-demethylase enzyme, the target of this compound.

    • Point Mutations in CYP51A: Alterations in the amino acid sequence of the enzyme can reduce the binding affinity of this compound, rendering it less effective.

    • CYP51A Overexpression: An increase in the production of the target enzyme means that higher concentrations of the fungicide are required to inhibit its activity. This is often caused by insertions in the promoter region of the CYP51A gene.

  • Increased Efflux Pump Activity: Fungal cells can actively pump the fungicide out of the cell before it reaches its target. This is mediated by the overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.

2. Mitigating this compound Resistance

Q4: We have confirmed the presence of this compound-resistant strains in our experiments. What strategies can we implement to mitigate further resistance development?

A4: To manage and mitigate the spread of resistance, an integrated approach is recommended:

  • Fungicide Rotation: Avoid the continuous use of this compound. Alternate with fungicides that have a different mode of action (i.e., a different Fungicide Resistance Action Committee [FRAC] code). This reduces the selection pressure for this compound-specific resistance mechanisms.

  • Fungicide Mixtures: Use tank mixtures of this compound with a multi-site fungicide. Multi-site fungicides have a lower risk of resistance development and can help control isolates that may be resistant to this compound.

  • Dose Management: Use the manufacturer's recommended application rates. Using lower rates can contribute to the selection of partially resistant individuals in the population.

  • Integrated Fungal Management: Combine fungicide applications with non-chemical control methods, such as using resistant fungal strains (if applicable to your research), maintaining sterile working conditions to reduce fungal inoculum, and optimizing growth conditions to disfavor fungal proliferation.

Q5: Can the development of resistance to this compound confer resistance to other azole fungicides?

A5: Yes, this phenomenon is known as cross-resistance. Since many azole fungicides share the same target site (sterol 14α-demethylase), a mutation in the CYP51A gene that confers resistance to this compound is likely to also reduce the efficacy of other azoles. Similarly, overexpression of efflux pumps can often transport a broad range of related chemical compounds out of the cell. Therefore, it is crucial to rotate to fungicides with a completely different mode of action, not just a different azole.

Quantitative Data on Azole Resistance

FungicideFungal SpeciesStrain TypeMean EC50 (µg/mL)Resistance Factor (RF)
TebuconazoleSclerotinia sclerotiorumSensitive0.38 - 2.23-
TebuconazoleSclerotinia sclerotiorumResistant>100>45
PropiconazolePenicillium digitatumSensitive1.135 ± 0.407-
PropiconazolePenicillium digitatumResistant>5.0>4.4
ImazalilPenicillium digitatumSensitive0.492 ± 0.133-
ImazalilPenicillium digitatumResistant>5.0>10.2

Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of the sensitive isolate.

Experimental Protocols

Protocol 1: Fungal Bioassay for EC50 Determination (Mycelial Growth Inhibition)

This protocol details the agar dilution method to determine the EC50 value of this compound.

Materials:

  • Pure culture of the fungal isolate to be tested

  • Susceptible (wild-type) control strain

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer or scalpel

  • Incubator

Methodology:

  • Prepare Fungicide-Amended Media: a. Autoclave the fungal growth medium (e.g., PDA) and cool it to approximately 50-55°C in a water bath. b. Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium. c. Prepare a control plate containing only DMSO (at the same concentration as the highest fungicide concentration) to account for any solvent effects. d. Pour approximately 20 mL of each amended and control medium into separate sterile petri dishes and allow them to solidify.

  • Inoculation: a. From the margin of an actively growing 5-7 day old culture of the fungal isolate, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter). b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: a. Seal the plates with paraffin film and incubate them at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: a. After a defined incubation period (e.g., 72-96 hours, or when the mycelial growth on the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average diameter for each concentration.

  • Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC is the average diameter of the fungal colony on the control plate.

    • DT is the average diameter of the fungal colony on the treated plate. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Use a probit or logistic regression analysis to determine the EC50 value, which is the concentration of this compound that causes 50% inhibition of mycelial growth.

Protocol 2: Molecular Detection of CYP51A Gene Mutations

This protocol describes the amplification and sequencing of the CYP51A gene to identify point mutations associated with resistance.

Materials:

  • Fungal mycelium from the test and susceptible strains

  • DNA extraction kit suitable for fungi

  • PCR primers designed to amplify the full coding sequence of the CYP51A gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • DNA Extraction: a. Harvest fresh mycelium from a liquid or solid culture of the fungal isolate. b. Extract genomic DNA using a commercial kit or a standard fungal DNA extraction protocol (e.g., CTAB method). c. Quantify the DNA concentration and assess its purity using a spectrophotometer.

  • PCR Amplification: a. Set up a PCR reaction with the following components:

    • Genomic DNA (50-100 ng)

    • Forward and reverse primers for CYP51A (10 µM each)

    • Taq DNA polymerase

    • PCR buffer

    • dNTPs

    • Nuclease-free water to the final volume b. Use a thermocycler with an appropriate program to amplify the CYP51A gene. An example program might be:

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1-2 minutes (depending on the length of the amplicon)

    • Final extension: 72°C for 10 minutes

  • Verification of Amplification: a. Run a portion of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • DNA Sequencing: a. Purify the remaining PCR product to remove primers and dNTPs. b. Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: a. Align the obtained DNA sequence with the wild-type CYP51A sequence from a susceptible strain using bioinformatics software (e.g., BLAST, ClustalW). b. Identify any nucleotide changes that result in amino acid substitutions. Compare these mutations to known resistance-conferring mutations in the literature.

Visualizations

G Workflow for Identifying and Mitigating this compound Resistance cluster_identification Identification of Resistance cluster_confirmation Confirmation cluster_mitigation Mitigation Strategies observation Observation: Loss of Fungicide Efficacy bioassay Perform Fungal Bioassay (EC50 Determination) observation->bioassay molecular_analysis Perform Molecular Analysis (CYP51A Sequencing, Gene Expression) observation->molecular_analysis compare_ec50 Compare EC50 to Susceptible Strain bioassay->compare_ec50 analyze_molecular Analyze for Mutations/ Overexpression molecular_analysis->analyze_molecular is_resistant Resistance Confirmed? compare_ec50->is_resistant analyze_molecular->is_resistant rotate Rotate with Different Mode of Action Fungicides is_resistant->rotate Yes mix Use Mixtures with Multi-site Fungicides is_resistant->mix dose Optimize Fungicide Dose is_resistant->dose integrate Implement Integrated Fungal Management is_resistant->integrate no_resistance No Resistance Detected (Troubleshoot other factors) is_resistant->no_resistance No

Caption: Experimental workflow for the identification and mitigation of fungal resistance to this compound.

G Signaling Pathway of Azole Action and Resistance Development cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound cyp51a CYP51A (14α-demethylase) This compound->cyp51a inhibits stress_signal Cellular Stress (e.g., ROS, ER Stress) This compound->stress_signal induces ergosterol Ergosterol Synthesis cyp51a->ergosterol catalyzes efflux_pump Efflux Pump (e.g., ABC/MFS) efflux_pump->this compound expels cyp51a_gene CYP51A Gene cyp51a_gene->cyp51a expresses efflux_gene Efflux Pump Gene efflux_gene->efflux_pump expresses stress_response Stress Response Transcription Factors (e.g., SrbA, AtrR) stress_response->cyp51a_gene upregulates stress_response->efflux_gene upregulates mapk MAPK Signaling (HOG, CWI Pathways) stress_signal->mapk activates mapk->stress_response activates cyp51a_mutation Point Mutation in CYP51A cyp51a_mutation->cyp51a overexpression Overexpression of CYP51A or Efflux Pumps overexpression->cyp51a_gene overexpression->efflux_gene

Caption: Molecular pathway of this compound action and the development of fungal resistance mechanisms.

G Logical Framework for this compound Resistance Mitigation start Goal: Sustainable Fungal Control rotation Fungicide Rotation (Different FRAC Groups) start->rotation mixtures Fungicide Mixtures (with Multi-site Fungicides) start->mixtures dose_rate Optimal Dose and Timing start->dose_rate sanitation Sanitation and Hygiene start->sanitation resistant_varieties Use of Resistant Varieties start->resistant_varieties cultural_practices Favorable Growth Conditions for Host, not Pathogen start->cultural_practices monitoring Monitoring Program (Bioassays & Molecular Tests) rotation->monitoring informs mixtures->monitoring informs dose_rate->monitoring informs monitoring->rotation guides monitoring->mixtures guides monitoring->dose_rate guides

Caption: An integrated approach to mitigate the development of fungicide resistance.

Calibration of spray equipment for precise and uniform Diclobutrazol application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of spray equipment for the precise and uniform application of Diclobutrazol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the calibration and application process in a question-and-answer format.

Issue 1: Inconsistent spray pattern leading to uneven application.

  • Question: My sprayer is producing streaks and an uneven spray pattern. How can I fix this for uniform this compound application?

  • Answer: An inconsistent spray pattern is often due to issues with the nozzles or boom setup. Follow these steps to diagnose and resolve the problem:

    • Check Nozzle Condition: Visually inspect all nozzles for wear, damage, or blockages.[1] Even new nozzles should be checked for uniform output.[1] Clean any clogged nozzles with a soft brush and the appropriate cleaning solution. Never use a hard object like a wire, as this can damage the nozzle orifice.

    • Verify Nozzle Uniformity: Ensure all nozzles on the boom are of the same type, size, and fan angle. Mismatched nozzles are a common cause of poor spray patterns.

    • Conduct a Nozzle Output Uniformity Test:

      • With the sprayer half-filled with water, bring it to the desired operating pressure.

      • Place identical collection containers under each nozzle.

      • Run the sprayer for a set amount of time (e.g., 30 or 60 seconds) and collect the output from each nozzle.

      • Measure the volume of water collected from each nozzle.

      • Calculate the average output. Any nozzle with an output that deviates by more than 5-10% from the average should be cleaned or replaced.[1]

    • Adjust Boom Height: The boom height must be set to achieve 100% pattern overlap, meaning a nozzle's spray pattern should be twice the nozzle spacing on the boom.[2] A common starting point is a 1:1 ratio of nozzle spacing to boom height.[3] To test for correct overlap, spray water on a dry, flat surface like concrete and observe the drying pattern. It should dry evenly across the entire boom width.[2]

    • Check System Pressure: Ensure the pressure gauge is functioning correctly and that the pressure remains constant during operation. Fluctuations in pressure will alter the flow rate and spray pattern. Avoid using pressure to make major changes in spray volume; instead, adjust travel speed or change nozzle tips.

Issue 2: Application rate is higher or lower than the target rate.

  • Question: After calibration, my calculated application rate (e.g., in Gallons Per Acre or Liters per Hectare) is not matching my target rate for the this compound experiment. What adjustments should I make?

  • Answer: Deviations from the target application rate require systematic adjustments.

    • For Minor Adjustments: If the calculated rate is slightly off, you can make minor adjustments by altering the spray pressure. Remember that increasing pressure will increase the flow rate, but it's not a linear relationship. A four-fold increase in pressure is required to double the output. Be aware that higher pressures also produce smaller droplets, which can increase the risk of drift.[3]

    • For Major Adjustments: For significant differences between the actual and target rates, it is best to change either your travel speed or the nozzle tips.

      • Travel Speed: Application rate is inversely proportional to travel speed. To decrease the application rate, you need to increase your travel speed. To increase the application rate, decrease your travel speed. After adjusting your speed, you must recalibrate.

      • Nozzle Selection: If speed adjustments are not feasible or sufficient, you will need to select different nozzle tips with a higher or lower flow rate. Consult manufacturer charts to choose the appropriate nozzle size for your target application rate, pressure, and speed.

Issue 3: Suspected phytotoxicity or lack of efficacy in treated plants.

  • Question: I've applied this compound, but I'm observing signs of phytotoxicity (e.g., stunting, leaf discoloration) or a lack of the expected fungicidal/plant growth regulating effect. Could this be a calibration issue?

  • Answer: Yes, both phytotoxicity and lack of efficacy can be direct results of improper calibration.

    • Phytotoxicity: This is often a symptom of over-application. If your calibration was inaccurate and you applied too much this compound, it could harm the target plants. It is also important to note that this compound should not be used on solanaceous crops as it can be phytotoxic.[4]

    • Lack of Efficacy: Under-application is a likely cause if the desired effects are not observed. This means not enough of the active ingredient reached the target.

    • Troubleshooting Steps:

      • Review Your Calibration Data: Double-check all measurements and calculations from your calibration procedure.

      • Verify Equipment Settings: Ensure that the pressure and travel speed used during the actual application were identical to the parameters used during calibration.

      • Consider the Formulation: this compound is often formulated as a suspension concentrate (SC).[4][5] Ensure that the product was properly agitated in the tank before and during application to ensure a uniform suspension. Poor suspension can lead to inconsistent application rates.

      • Check for Clogged Nozzles: A partially or fully clogged nozzle would lead to under-application in the area it covers.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to calibrate my spray equipment before each experiment?

A1: Calibration is the process of measuring and adjusting the amount of pesticide your equipment will apply over a target area.[6] It is essential for several reasons:

  • Accuracy and Reliability of Results: In a research setting, the precise application of a substance like this compound is paramount to ensure that the observed effects are due to the treatment and not to application variability.

  • Avoiding Over- and Under-application: Over-application can lead to phytotoxicity, wasting expensive chemicals, and potentially illegal residue levels.[6] Under-application can result in a lack of efficacy, rendering the experiment inconclusive.[6]

  • Uniformity: Proper calibration ensures that the this compound is applied uniformly across the entire treatment area, which is crucial for consistent results.

Q2: What are the key variables I need to control during calibration?

A2: The three main variables that determine the amount of spray applied are:

  • Nozzle Flow Rate: This is determined by the size of the nozzle orifice and the pressure at which the liquid is forced through it.

  • Travel Speed: The speed at which the sprayer moves across the target area directly impacts the application rate.

  • Nozzle Spacing on the Boom: The distance between nozzles determines the width of the spray pattern and is a factor in calculating the application rate.

Q3: How does the formulation of this compound as a suspension concentrate (SC) affect the spraying process?

A3: A suspension concentrate (SC) is a formulation where the solid active ingredient is dispersed in water.[5] This has several implications:

  • Agitation: It is crucial to ensure good agitation in the spray tank to keep the this compound particles uniformly suspended. Without proper agitation, the particles can settle, leading to a high concentration at the bottom of the tank and a low concentration at the top.

  • Nozzle and Filter Selection: Use nozzles and filters with appropriate mesh sizes to avoid clogging. Check the product label for any specific recommendations.

  • Cleaning: Thoroughly clean the sprayer after use to remove any residual particles that could clog the system in future applications.

Q4: What droplet size should I aim for when applying this compound?

A4: The optimal droplet size depends on the target and the need to minimize spray drift.

  • Fungicide Application: For fungicides, good coverage is essential. This is often achieved with medium droplets.[7][8]

  • Drift Reduction: Smaller droplets (<150-200 microns) are more prone to drift.[9] If working in conditions where drift is a concern, or if the experimental setup is sensitive to off-target effects, aim for a coarse droplet size.

  • Nozzle Selection: Nozzle manufacturers provide charts that show the droplet size classification (e.g., Fine, Medium, Coarse) for each nozzle at different operating pressures.[3][10]

Q5: How often should I check the calibration of my sprayer?

A5: You should calibrate your sprayer at the beginning of each research season, and it's good practice to re-check it frequently throughout the season.[1] You must recalibrate any time you change any of the key variables, including:

  • Changing to a different type or size of nozzle.

  • Changing the spray pressure.

  • Changing the travel speed.

Data Presentation

Table 1: Nozzle Flow Rate at Different Pressures

Nozzle Size (ISO)Pressure (psi)Flow Rate (mL/min)
0140380
01540570
0240760

Data adapted from research on calibrating plot sprayers.[11]

Table 2: Droplet Size Classification

CategoryAbbreviationColor CodeVMD Range (microns)General Use Case for this compound
FineFOrange146 - 225Good coverage, but higher drift potential.
MediumMYellow226 - 325Recommended for fungicide application for good coverage.[7][8]
CoarseCBlue326 - 400Reduced drift potential.
Very CoarseVCGreen401 - 500Low drift applications.

VMD (Volume Median Diameter) is the droplet size where half of the spray volume is in smaller droplets and half is in larger droplets. Data compiled from various sources.[10]

Experimental Protocols

Protocol: Calibration of a Backpack or Small Plot Sprayer using the 1/128th of an Acre Method

This method is efficient as it directly relates the ounces of spray collected to the application rate in gallons per acre (GPA).[1][12]

Materials:

  • Spray equipment to be calibrated

  • Clean water

  • Measuring tape

  • Stopwatch

  • Flags or markers to mark the course

  • Graduated cylinder or measuring cup (in ounces)

  • Personal Protective Equipment (PPE) as required

Procedure:

  • Determine the Calibration Course Distance:

    • Measure the nozzle spacing on your boom in inches.

    • Use the following formula or a reference table to determine the required travel distance for a 1/128th acre test area per nozzle:

      • Distance (feet) = 340 / Nozzle Spacing (feet)

      • Example: For a 20-inch nozzle spacing (1.67 feet), the distance would be 340 / 1.67 = 204 feet.[1]

  • Measure Travel Time:

    • Mark the determined distance on a surface similar to the one you will be spraying on.

    • Fill the sprayer at least half full with water.

    • At the desired operating pressure and a comfortable, consistent walking speed, time how long it takes to travel the marked distance.

    • Repeat this at least twice and calculate the average time in seconds.

  • Measure Nozzle Output:

    • Maintain the same pressure used in Step 2.

    • Place a collection container under one nozzle.

    • Spray for the exact average time recorded in Step 2.

    • Measure the amount of water collected in fluid ounces.

  • Calculate the Application Rate:

    • The number of ounces collected is equal to the application rate in gallons per acre (GPA).[1][12]

    • Example: If you collected 20 ounces, your application rate is 20 GPA.

  • Verify and Adjust:

    • Repeat the collection for several nozzles to ensure uniformity.

    • Compare your calculated GPA to your target application rate.

    • If the rate is off by more than 5%, adjust your pressure (for minor changes) or travel speed (for major changes) and recalibrate.[1]

Mandatory Visualization

Signaling Pathway Diagrams

Gibberellin_Biosynthesis_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm GGPP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene CPS, KS GA12 GA12 ent_Kaurene->GA12 KO, KAO KO_KAO_target Inactive_GAs Inactive GAs GA12->Inactive_GAs GA20ox Bioactive_GAs Bioactive GAs (e.g., GA4) Inactive_GAs->Bioactive_GAs GA3ox Elongation Stem Elongation Bioactive_GAs->Elongation Promotes This compound This compound This compound->KO_KAO_target Inhibits Cytochrome P450 Monooxygenases

Caption: Inhibition of Gibberellin Biosynthesis by this compound in Plants.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Methylated_Sterols 14α-methyl sterols Lanosterol->Methylated_Sterols Lanosterol 14α-demethylase (CYP51) CYP51_target Ergosterol Ergosterol Methylated_Sterols->Ergosterol Further Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound (Azole Fungicide) This compound->CYP51_target Inhibits

Caption: Inhibition of Fungal Ergosterol Biosynthesis by this compound.

Calibration_Workflow Start Start: Define Target Application Rate Select_Nozzle 1. Select Nozzle Type & Size Start->Select_Nozzle Set_Parameters 2. Set Initial Pressure & Travel Speed Select_Nozzle->Set_Parameters Calibrate 3. Perform Calibration Test (e.g., 1/128th Acre Method) Set_Parameters->Calibrate Calculate 4. Calculate Actual Application Rate Calibrate->Calculate Compare 5. Compare: Actual vs. Target Calculate->Compare Adjust Adjust Speed or Pressure Compare->Adjust > 5% Difference End Calibration Complete: Proceed with Application Compare->End Within 5% Adjust->Calibrate Recalibrate

Caption: Logical Workflow for Spray Equipment Calibration.

References

Validation & Comparative

A Comparative Guide to Triazole Fungicides for Apple Scab Control: An In-depth Look at Diclobutrazol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Diclobutrazol and other prominent triazole fungicides in the management of apple scab, a significant disease caused by the fungus Venturia inaequalis. While direct comparative field data for this compound against apple scab is limited in the reviewed literature, this document synthesizes available research on its mode of action and the performance of structurally related compounds, alongside extensive data on other widely used triazole fungicides.

The Triazole Family: A Pillar in Fungal Disease Management

Triazole fungicides are a critical class of systemic fungicides extensively used in agriculture to protect crops from a wide range of fungal pathogens. Their efficacy stems from a highly specific mode of action, targeting a key enzyme in the fungal sterol biosynthesis pathway. This targeted approach ensures potent and often long-lasting protection against diseases like apple scab, which can cause significant economic losses in apple production worldwide.

Mechanism of Action: Disrupting Fungal Cell Membrane Integrity

Triazole fungicides, including this compound, are classified as Demethylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs)[1][2]. Their primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol[3]. Ergosterol is a vital component of fungal cell membranes, responsible for maintaining membrane fluidity, integrity, and function[2].

By inhibiting the 14α-demethylase enzyme, triazoles disrupt the production of ergosterol. This leads to an accumulation of toxic sterol precursors and a depletion of functional ergosterol, ultimately compromising the fungal cell membrane's structural integrity and leading to the inhibition of fungal growth and proliferation.

Triazole_MoA cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cyclization 14a_demethylase 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->14a_demethylase Ergosterol Ergosterol Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane 14a_demethylase->Ergosterol Demethylation Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) 14a_demethylase->Disrupted_Membrane Leads to Triazole_Fungicide Triazole Fungicide (e.g., this compound) Triazole_Fungicide->14a_demethylase Inhibition

Figure 1: Simplified signaling pathway of triazole fungicide mode of action.

Efficacy of Common Triazole Fungicides Against Apple Scab

Numerous studies have documented the efficacy of various triazole fungicides in controlling apple scab. Difenoconazole, myclobutanil, tebuconazole, and flusilazole are among the most studied and commercially used compounds. The following table summarizes the typical performance of these fungicides based on available research.

FungicideFRAC CodeTypical Efficacy Against Apple ScabKey Characteristics
Difenoconazole 3HighExhibits strong curative and protectant activity. Often considered one of the most effective triazoles against apple scab, even in populations with reduced sensitivity to other DMIs.[4][5]
Myclobutanil 3Moderate to HighProvides good systemic control of apple scab, powdery mildew, and rusts.[6][7] However, resistance in V. inaequalis populations has been reported.[6]
Tebuconazole 3Moderate to HighA broad-spectrum fungicide with good efficacy against apple scab and other fungal diseases.[8]
Flusilazole 3HighHas demonstrated significant control of apple scab in field trials.[9]

This compound: An Assessment of Available Data

This compound is a systemic fungicide belonging to the triazole chemical class, known for its activity against a range of fungal phytopathogens, particularly rusts and powdery mildews[10][11]. As a triazole, its mode of action is the inhibition of sterol biosynthesis, consistent with other fungicides in this group[1].

Given that this compound is marketed as a fungicide, it is plausible that its efficacy against apple scab would be more pronounced than that of paclobutrazol. However, without direct comparative data, its performance relative to established triazoles like difenoconazole or myclobutanil remains to be scientifically validated.

Experimental Protocols for Fungicide Efficacy Testing

To ensure a standardized and objective comparison of fungicide performance, a well-defined experimental protocol is essential. The following outlines a typical methodology for a field trial assessing the efficacy of fungicides against apple scab.

1. Experimental Site and Design:

  • The trial should be conducted in an apple orchard with a known history of apple scab and on a susceptible apple cultivar.

  • A randomized complete block design with multiple replications (typically 4-5) per treatment is recommended to minimize the effects of field variability.

  • Each plot should consist of a designated number of trees, with buffer trees between plots to prevent spray drift.

2. Treatments and Application:

  • Treatments should include an untreated control, this compound at various application rates, and at least two standard, commercially available triazole fungicides for comparison.

  • Fungicides should be applied using a calibrated sprayer to ensure uniform coverage.

  • Application timing is critical and should be based on the apple scab infection risk, often determined by weather monitoring and disease prediction models. Applications are typically made at key phenological stages such as green tip, pink bud, bloom, and petal fall.

3. Disease Assessment:

  • Disease incidence (% of infected leaves or fruit) and severity (% of leaf or fruit surface area with scab lesions) should be assessed at regular intervals throughout the growing season.

  • Assessments should be conducted by trained personnel to ensure consistency.

  • Yield and fruit quality parameters should also be recorded at harvest.

4. Data Analysis:

  • Data should be subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

  • Mean separation tests (e.g., Tukey's HSD) can be used to compare the efficacy of the different fungicide treatments.

Experimental_Workflow cluster_planning Phase 1: Trial Setup cluster_execution Phase 2: Field Application cluster_assessment Phase 3: Data Collection & Analysis Site_Selection Select Orchard with Scab History (Susceptible Cultivar) Experimental_Design Randomized Complete Block Design (Multiple Replications) Site_Selection->Experimental_Design Treatment_Groups Define Treatment Groups: - Untreated Control - this compound (Varying Rates) - Standard Triazoles Experimental_Design->Treatment_Groups Fungicide_Application Apply Fungicides with Calibrated Sprayer (Based on Infection Risk Models) Treatment_Groups->Fungicide_Application Application_Timing Critical Timings: Green Tip, Pink Bud, Bloom, Petal Fall Fungicide_Application->Application_Timing Disease_Assessment Assess Disease Incidence & Severity (Leaves and Fruit) Application_Timing->Disease_Assessment Yield_Assessment Measure Yield and Fruit Quality Disease_Assessment->Yield_Assessment Data_Analysis Statistical Analysis (ANOVA) Mean Separation Tests Yield_Assessment->Data_Analysis

Figure 2: A generalized experimental workflow for fungicide efficacy trials.

Conclusion and Future Directions

The data on the related compound, paclobutrazol, suggests that fungicidal activity against Venturia inaequalis is a characteristic of the triazole chemical structure, but potency varies. Therefore, dedicated field trials following rigorous experimental protocols are necessary to definitively determine the efficacy of this compound for apple scab management and to establish its position relative to other available triazole fungicides. Such research would be invaluable for providing growers and crop protection professionals with a broader range of effective and scientifically validated options for integrated pest management strategies.

References

A Comparative Guide to the Antifungal Activity of Diclobutrazol's (2R, 3R) and (2S, 3S) Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of the (2R, 3R) and (2S, 3S) stereoisomers of Diclobutrazol. This compound is a triazole fungicide that functions by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of the fungal cell membrane. The spatial arrangement of atoms, or stereochemistry, can significantly impact the biological activity of chiral molecules like this compound. Understanding the differential antifungal efficacy of its isomers is crucial for the development of more potent and selective antifungal agents.

Data Presentation: Comparative Antifungal Activity

The following table illustrates how the comparative antifungal activity of the (2R, 3R) and (2S, 3S) isomers of this compound would be presented. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antifungal potency.

Disclaimer: The MIC values presented in this table are illustrative and based on the general understanding of stereoselectivity in azole antifungals. They are intended to demonstrate the expected trend in antifungal activity and are not derived from specific experimental data for this compound isomers.

Fungal SpeciesIsomerIllustrative MIC Range (µg/mL)
Candida albicans (2R, 3R)-Diclobutrazol0.03 - 0.25
(2S, 3S)-Diclobutrazol2 - 16
Aspergillus fumigatus (2R, 3R)-Diclobutrazol0.125 - 1
(2S, 3S)-Diclobutrazol8 - >64
Cryptococcus neoformans (2R, 3R)-Diclobutrazol0.06 - 0.5
(2S, 3S)-Diclobutrazol4 - 32
Fusarium oxysporum (2R, 3R)-Diclobutrazol0.25 - 2
(2S, 3S)-Diclobutrazol16 - >64
Botrytis cinerea (2R, 3R)-Diclobutrazol0.1 - 0.8
(2S, 3S)-Diclobutrazol10 - 50

Experimental Protocols

To validate the antifungal activity of this compound's isomers, a standardized experimental protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi (M38-A2) and yeasts (M27-A3) would be employed.

Preparation of Fungal Inoculum:
  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 35°C) for a sufficient duration to promote sporulation or growth.

  • For filamentous fungi, a suspension of conidia is prepared by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The resulting suspension is then adjusted to a specific concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer and hemocytometer.

  • For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

Preparation of Antifungal Solutions:
  • Stock solutions of the (2R, 3R) and (2S, 3S) isomers of this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of twofold dilutions of each isomer are prepared in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations for testing.

Broth Microdilution Assay:
  • Each well of the microtiter plate, containing 100 µL of the diluted antifungal isomer, is inoculated with 100 µL of the prepared fungal inoculum.

  • The final volume in each well is 200 µL.

  • Control wells are included: a drug-free well with inoculum (growth control) and a drug-free, inoculum-free well (sterility control).

  • The plates are incubated at 35°C for a specified period (e.g., 24-72 hours, depending on the fungal species and its growth rate).

Determination of Minimum Inhibitory Concentration (MIC):
  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control.

  • For most fungi, this is typically defined as the concentration that produces an 80% or 90% reduction in turbidity as determined visually or by a spectrophotometer.

Mandatory Visualization

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by this compound

The primary mechanism of action for this compound and other azole antifungals is the disruption of the ergosterol biosynthesis pathway. This pathway is essential for the production of ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity. This compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate ... Squalene Squalene Isopentenyl_Pyrophosphate->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (ERG11/CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol ... Ergosterol Ergosterol Zymosterol->Ergosterol ... Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane This compound This compound This compound->Lanosterol Inhibits

Caption: Inhibition of lanosterol 14α-demethylase by this compound in the fungal ergosterol pathway.

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the this compound isomers.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Culture Fungal Isolate Inoculum_Prep 2. Prepare Fungal Inoculum Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Prep 3. Prepare this compound Isomer Dilutions Antifungal_Prep->Inoculation Incubation 5. Incubate at 35°C Inoculation->Incubation MIC_Determination 6. Determine MIC Incubation->MIC_Determination

Caption: Workflow for determining the MIC of this compound isomers using broth microdilution.

A Comparative Analysis of the Environmental Persistence of Diclobutrazol and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental persistence of the triazole fungicide Diclobutrazol and its analogues, Paclobutrazol and Uniconazole. The information presented is based on a thorough review of scientific literature and regulatory documents, with a focus on quantitative data and experimental methodologies.

I. Executive Summary

This compound, Paclobutrazol, and Uniconazole are structurally related triazole compounds with fungicidal and plant growth regulating properties. Their environmental persistence is a key factor in assessing their overall environmental risk. This guide summarizes their persistence in soil and water, outlines their degradation pathways, and provides details on the experimental protocols used to determine these characteristics.

In general, Paclobutrazol is the most persistent of the three in soil environments, with a half-life that can extend over a year under certain conditions. Uniconazole shows variable persistence, with some studies indicating rapid degradation and others suggesting it can persist for several months. Data on this compound is more limited as it is a discontinued fungicide; however, available information suggests it is the least persistent of the three in soil.

II. Comparative Data on Environmental Persistence

The persistence of these compounds is influenced by various factors, including soil type, temperature, moisture, and microbial activity. The following tables summarize the available quantitative data on their half-lives (DT50) in different environmental compartments.

Table 1: Soil Persistence (Aerobic and Anaerobic)

CompoundSoil TypeConditionHalf-life (DT50) in daysReference(s)
This compound Not SpecifiedAerobic7 (unverified)[1]
Paclobutrazol Loam, Silt LoamAerobic> 365[2]
VariousAerobic43 - 618[3]
Not SpecifiedAerobic30.7 (R-enantiomer), 40.7 (S-enantiomer)[2]
Taro Planting SoilAerobic30.14 - 46.21[4]
Loam, Silt LoamAnaerobic> 365[5]
Uniconazole Not SpecifiedAerobic2.9 - 3.3[6]
Field SoilAerobic> 100[7]

Table 2: Aquatic Persistence (Hydrolysis and Photolysis)

CompoundConditionpHHalf-life (t1/2) in daysReference(s)
Paclobutrazol Hydrolysis4, 7, 9Stable (> 94% remaining after 30 days)[2]
Aqueous Photolysis7Stable (> 96% remaining after 10 days)[2]
Soil PhotolysisNot Specified188[2]
Uniconazole Hydrolysis4, 7, 9Stable[7]
Aquatic Metabolism (dark)Not Specified6.9[8]
Aquatic Metabolism (illuminated)Not Specified0.6[8]

III. Degradation Pathways

The environmental degradation of these triazole compounds occurs through various mechanisms, including microbial metabolism, hydrolysis, and photolysis. The primary degradation pathways are illustrated below.

This compound Degradation Pathway

Diclobutrazol_Degradation This compound This compound Metabolites Further Metabolites This compound->Metabolites Microbial Degradation Mineralization CO2 + H2O Metabolites->Mineralization Microbial Degradation

Caption: Proposed degradation pathway for this compound.

Paclobutrazol Degradation Pathway

Paclobutrazol_Degradation Paclobutrazol Paclobutrazol Ketone_Metabolite Ketone Metabolite (Major) Paclobutrazol->Ketone_Metabolite Hydroxylation Triazole 1,2,4-Triazole (Minor) Paclobutrazol->Triazole Cleavage Further_Degradation Further Degradation Products Ketone_Metabolite->Further_Degradation Triazole->Further_Degradation Mineralization CO2 + H2O Further_Degradation->Mineralization

Caption: Aerobic soil degradation pathway of Paclobutrazol.

Uniconazole Degradation Pathway

Uniconazole_Degradation Uniconazole_E Uniconazole (E-isomer) Uniconazole_Z Uniconazole (Z-isomer) Uniconazole_E->Uniconazole_Z Photoisomerization Bound_Residues Bound Residues Uniconazole_E->Bound_Residues Microbial Action (in sediment) Cyclized_Product Intramolecular Cyclized Product Uniconazole_Z->Cyclized_Product Intramolecular Cyclization

Caption: Photodegradation pathway of Uniconazole in water-sediment systems.

IV. Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized international guidelines. The primary protocols are established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Workflow for Environmental Persistence Studies

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Test_Substance Radiolabeled Test Substance (e.g., 14C-labeled) Aerobic Aerobic Metabolism (OECD 307 / OCSPP 835.4100) Test_Substance->Aerobic Anaerobic Anaerobic Metabolism (OECD 307 / OCSPP 835.4200) Test_Substance->Anaerobic Hydrolysis Hydrolysis (OECD 111 / OCSPP 835.2120) Test_Substance->Hydrolysis Photolysis Photolysis (OECD 316 / OCSPP 835.2240) Test_Substance->Photolysis Soil_Water Characterized Soil/Water Samples Soil_Water->Aerobic Soil_Water->Anaerobic Soil_Water->Hydrolysis Soil_Water->Photolysis Sampling Time-course Sampling Aerobic->Sampling Anaerobic->Sampling Hydrolysis->Sampling Photolysis->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC / GC-MS / LSC Extraction->Quantification Kinetics Degradation Kinetics (DT50 / Half-life) Quantification->Kinetics Metabolites Metabolite Identification Quantification->Metabolites Mass_Balance Mass Balance Calculation Quantification->Mass_Balance

Caption: Generalized workflow for determining the environmental persistence of chemical compounds.

A. Aerobic and Anaerobic Soil Metabolism (OECD 307 / OCSPP 835.4100 & 835.4200)

These studies are designed to determine the rate and pathway of degradation of a substance in soil under aerobic and anaerobic conditions.

  • Test System: Freshly collected and sieved soil is characterized (pH, organic carbon, texture, etc.).

  • Test Substance Application: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil at a rate relevant to its intended use.

  • Incubation:

    • Aerobic: Soil is maintained at a constant temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity) with a continuous supply of air.

    • Anaerobic: After an initial aerobic phase to allow for microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: Soil samples are taken at various time intervals. Parent compound and degradation products are extracted using appropriate solvents and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Radioactivity is quantified by Liquid Scintillation Counting (LSC).

  • Data Evaluation: The rate of degradation (DT50) is calculated, and a degradation pathway is proposed based on the identified metabolites. A mass balance is performed to account for all applied radioactivity.

B. Hydrolysis as a Function of pH (OECD 111 / OCSPP 835.2120)

This test determines the rate of abiotic degradation in water due to hydrolysis at different pH levels.

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: The test substance is added to the buffer solutions.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

  • Sampling and Analysis: Aliquots are taken at different time points and analyzed for the concentration of the parent compound.

  • Data Evaluation: The hydrolysis rate constant and half-life are calculated for each pH.

C. Photodegradation in Water (OECD 316 / OCSPP 835.2240)

This study evaluates the degradation of a substance in water when exposed to light.

  • Test System: Sterile, buffered aqueous solutions or natural water.

  • Test Substance Application: The test substance is dissolved in the test water.

  • Incubation: Test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

  • Sampling and Analysis: Samples are collected at various intervals and analyzed for the parent compound and photoproducts.

  • Data Evaluation: The photodegradation rate and half-life are determined. Quantum yield may also be calculated.

V. Conclusion

The environmental persistence of this compound and its analogues varies significantly. Paclobutrazol is the most persistent in soil, raising potential concerns for carry-over to subsequent crops and long-term soil health. Uniconazole's persistence is more variable and appears to be highly influenced by environmental conditions, particularly the presence of light in aquatic systems. This compound is reported to be less persistent, but a lack of comprehensive data warrants caution.

Researchers and professionals involved in the development and use of these compounds should consider these persistence characteristics in their risk assessments and management strategies to minimize potential environmental impacts. The provided experimental protocols offer a framework for generating further data where gaps exist.

References

Cross-Resistance Analysis of Diclobutrazol in Fungal Strains Resistant to Other Azoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance of Diclobutrazol in fungal strains that have developed resistance to other azole fungicides. While specific quantitative data for this compound against a wide range of azole-resistant fungal strains is limited, likely due to its status as a discontinued fungicide, this guide leverages available data for other demethylation inhibitor (DMI) fungicides to illustrate the principles and mechanisms of cross-resistance. The experimental data presented for other azoles serves as a predictive framework for understanding how fungal strains resistant to currently used azoles might respond to this compound and other DMI compounds.

Data Presentation: Comparative Fungicide Efficacy

The following tables summarize the in vitro efficacy (EC50 values) of various DMI fungicides against both wild-type (sensitive) and resistant strains of significant plant pathogenic fungi. EC50 represents the effective concentration of a fungicide that inhibits 50% of fungal growth. Lower EC50 values indicate higher antifungal activity. This data is crucial for understanding the potential for cross-resistance, where resistance to one DMI fungicide can confer resistance to others within the same class.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of DMI Fungicides Against Monilinia fructicola (Brown Rot)

FungicideWild-Type Isolates (Mean EC50)G461S Mutant Isolates (Mean EC50)
Myclobutanil1.138.443
Propiconazole0.0260.236
Prothioconazole0.0020.115
Tebuconazole0.0961.482

Data sourced from studies on Brazilian isolates of Monilinia fructicola. The G461S mutation in the MfCYP51 gene is associated with DMI resistance.[1]

Table 2: In Vitro Efficacy (EC50 in µg/mL) of Difenoconazole Against Venturia inaequalis (Apple Scab)

Isolate StatusMean EC50
Baseline (Sensitive)0.002
Field Isolates0.05 - 1.46

Data from a study on Venturia inaequalis isolates from Morocco. While not a direct comparison of wild-type vs. resistant, the range in field isolates suggests varying levels of sensitivity.[2][3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. The following is a generalized protocol based on standard methodologies for determining fungicide efficacy.

Protocol: Mycelial Growth Inhibition Assay for EC50 Determination

  • Fungal Isolates: Cultures of wild-type and confirmed resistant fungal strains are grown on a suitable solid medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved for subculturing.

  • Fungicide Stock Solutions: Stock solutions of the test fungicides (e.g., this compound, tebuconazole, propiconazole) are prepared by dissolving the technical grade active ingredient in an appropriate solvent, such as acetone or dimethyl sulfoxide (DMSO).

  • Amended Media Preparation: A series of dilutions of each fungicide stock solution are made. These dilutions are then added to molten PDA to achieve a range of final fungicide concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µg/mL). A control set of PDA plates is prepared with the solvent alone.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a fungal culture and placed, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation: The inoculated plates are incubated in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C) for a defined period, or until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates. The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Diagram 1: Generalized Signaling Pathway for Azole Fungicide Action and Resistance

Azole_Action_Resistance cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Fungicide (e.g., this compound) Erg11 Erg11/CYP51 (Lanosterol 14α-demethylase) Azole->Erg11 Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Erg11->Ergosterol Catalyzes Conversion ToxicSterols Accumulation of Toxic Sterols Erg11->ToxicSterols Blockage leads to Lanosterol->Erg11 Substrate Membrane Cell Membrane Integrity Ergosterol->Membrane ToxicSterols->Membrane Disrupts Erg11_Mutation Target Site Mutation (e.g., G461S in MfCYP51) Erg11_Mutation->Erg11 Reduces Azole Binding Efflux_Pump Overexpression of Efflux Pumps (ABC/MFS) Efflux_Pump->Azole Expels Fungicide Erg11_Overexpression Target Overexpression Erg11_Overexpression->Erg11 Increases Target Amount Cross_Resistance_Workflow start Start: Select Fungal Strains isolates Wild-Type (Sensitive) & Azole-Resistant Isolates start->isolates culture Culture Fungi on Agar Medium isolates->culture inoculate Inoculate Plates with Fungal Plugs culture->inoculate prepare_fungicides Prepare Stock Solutions of Azoles (this compound, Tebuconazole, etc.) amend_media Prepare Fungicide-Amended Agar Plates (Serial Dilutions) prepare_fungicides->amend_media amend_media->inoculate incubate Incubate under Optimal Conditions inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50 Values (Probit Analysis) calculate->analyze compare Compare EC50 Values between Sensitive and Resistant Strains analyze->compare end End: Assess Cross-Resistance compare->end

References

Comparative Transcriptomic Analysis of Plants Treated with Diclobutrazol Versus a Control

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the gene expression changes induced by Diclobutrazol, leveraging data from the closely related compound, Paclobutrazol.

This guide provides a comparative overview of the transcriptomic changes in plants treated with the triazole fungicide this compound against an untreated control. Due to a scarcity of publicly available transcriptomic data specifically for this compound, this analysis relies on extensive data from studies on Paclobutrazol (PBZ), a structurally and functionally similar plant growth retardant. Both compounds are known inhibitors of gibberellin biosynthesis, leading to comparable physiological and transcriptomic effects. This guide is intended for researchers, scientists, and drug development professionals investigating the mode of action and downstream effects of triazole-based compounds on plants.

Executive Summary

Transcriptomic analysis of plants treated with Paclobutrazol, a proxy for this compound, reveals significant alterations in gene expression. The number of differentially expressed genes (DEGs) varies depending on the plant species, tissue type, treatment duration, and concentration. Key biological processes and signaling pathways affected include hormone signal transduction (gibberellin, auxin, and abscisic acid), flavonoid and phenylpropanoid biosynthesis, and genes related to cell division and expansion. These changes at the transcript level underpin the characteristic dwarfing phenotype and other physiological responses induced by these compounds.

Data Presentation: Differentially Expressed Genes (DEGs)

The following tables summarize the quantitative data on DEGs from various studies on different plant species treated with Paclobutrazol.

Plant SpeciesTissueTreatment DetailsTime Point(s)Up-regulated DEGsDown-regulated DEGsTotal DEGsReference
Lilium longiflorum-asiatic hybridLeavesNot specified3 h6487121360[1][2]
24 h560256816[1][2]
72 h6746441318[1][2]
Sugarcane (Saccharum spp.) (sensitive cultivar)Not specifiedNot specified10 d106018842944[3]
30 d168228554537[3]
Sugarcane (Saccharum spp.) (non-sensitive cultivar)Not specifiedNot specifiedNot specifiedNot specifiedNot specified4404[3]
Jatropha curcasFlower budsNot specified4 h & 24 hNot specifiedNot specified174 (interesting)[4]
Pea (Pisum sativum)Symbiotic nodulesTitul Duo fungicide20 DAI342155[5]

Experimental Protocols

This section outlines a generalized experimental protocol for a comparative transcriptomic analysis of plants treated with a triazole compound like this compound or Paclobutrazol versus a control.

1. Plant Material and Growth Conditions:

  • Select a plant species of interest (e.g., Arabidopsis thaliana, tomato, lily, sugarcane).

  • Germinate seeds and grow seedlings under controlled environmental conditions (e.g., specific temperature, light/dark cycle, humidity).[6]

2. Treatment Application:

  • At a specific developmental stage (e.g., two-leaf stage), apply the this compound/Paclobutrazol solution at a predetermined concentration (e.g., 200 mg·L−1) to the treatment group.[7]

  • Apply a control solution (e.g., water or a solution without the active ingredient) to the control group.

  • Ensure an adequate number of biological replicates for each group to ensure statistical power.[8][9]

3. Sample Collection:

  • Collect tissue samples (e.g., leaves, roots, flower buds) from both treated and control plants at specific time points post-treatment (e.g., 3h, 24h, 72h, 10d, 30d).[1][3]

  • Immediately freeze the collected samples in liquid nitrogen and store them at -80°C to preserve RNA integrity.[1]

4. RNA Extraction and Library Preparation:

  • Extract total RNA from the frozen tissue samples using a suitable kit (e.g., TRIzol reagent).[10]

  • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • Isolate mRNA from the total RNA using oligo(dT) beads.[1][2]

  • Construct cDNA libraries from the purified mRNA. This typically involves fragmentation of mRNA, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.[1][2]

5. Sequencing:

  • Sequence the prepared cDNA libraries using a high-throughput sequencing platform, such as Illumina HiSeq.[1][2]

6. Bioinformatics Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapters.[8][9]

  • Alignment: Align the cleaned reads to a reference genome or perform de novo assembly if a reference genome is not available.[8][9]

  • Differential Gene Expression Analysis: Quantify gene expression levels (e.g., as FPKM or TPM) and identify differentially expressed genes (DEGs) between the treated and control groups using statistical packages like DESeq2 or edgeR.[11]

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify over-represented biological processes and metabolic pathways.[1][7]

7. Validation:

  • Validate the expression patterns of a subset of key DEGs using quantitative real-time PCR (qRT-PCR).[1][3]

Mandatory Visualization

Experimental_Workflow cluster_experiment Experimental Phase cluster_lab Laboratory Phase cluster_analysis Bioinformatics Phase cluster_validation Validation Phase Plant_Growth Plant Growth & Acclimatization Treatment This compound/Control Treatment Plant_Growth->Treatment Sampling Tissue Sampling Treatment->Sampling RNA_Extraction RNA Extraction & QC Sampling->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read Quality Control Sequencing->QC Alignment Read Alignment/Assembly QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment DEG_Analysis->Functional_Analysis qRT_PCR qRT-PCR Validation Functional_Analysis->qRT_PCR

Caption: A generalized workflow for the comparative transcriptomic analysis of plants.

Hormone_Signaling_Pathway cluster_input Input cluster_pathway Hormone Biosynthesis & Signaling cluster_genes Key Regulated Genes cluster_output Phenotypic Outcome This compound This compound/ Paclobutrazol GA_Bio Gibberellin (GA) Biosynthesis This compound->GA_Bio inhibits Auxin_Sig Auxin Signaling This compound->Auxin_Sig ABA_Sig ABA Signaling This compound->ABA_Sig GA_Sig GA Signaling GA_Bio->GA_Sig GA20ox GA20ox (up-regulated) GA_Bio->GA20ox feedback GA2ox GA2ox (down-regulated) GA_Bio->GA2ox feedback PREs PRE genes (regulated) GA_Sig->PREs Dwarfism Dwarfism/ Reduced Growth GA_Sig->Dwarfism ARFs ARFs (regulated) Auxin_Sig->ARFs PYLs PYLs (regulated) ABA_Sig->PYLs PREs->Dwarfism ARFs->Dwarfism PYLs->Dwarfism

Caption: Key hormone signaling pathways affected by this compound/Paclobutrazol treatment.

Secondary_Metabolism_Pathway cluster_pathways Affected Metabolic Pathways cluster_genes Differentially Expressed Genes cluster_products Metabolic Products This compound This compound/ Paclobutrazol Phenylpropanoid Phenylpropanoid Biosynthesis This compound->Phenylpropanoid Flavonoid Flavonoid Biosynthesis This compound->Flavonoid PAL PAL Phenylpropanoid->PAL CHS CHS Flavonoid->CHS CHI CHI Flavonoid->CHI F3H F3H Flavonoid->F3H Lignin Lignin PAL->Lignin Flavonoids Flavonoids CHS->Flavonoids CHI->Flavonoids Anthocyanins Anthocyanins F3H->Anthocyanins

Caption: Secondary metabolism pathways influenced by this compound/Paclobutrazol.

References

A Comparative Assessment of the Non-Target Effects of Diclobutrazol and Newer Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-target effects of the triazole fungicide Diclobutrazol with those of newer generation fungicides, including the strobilurins Azoxystrobin and Pyraclostrobin, and the succinate dehydrogenase inhibitor (SDHI) Boscalid. The information presented is collated from various experimental studies to aid in the environmental risk assessment and development of safer fungicidal compounds.

Executive Summary

This compound, a discontinued triazole fungicide, exhibits a range of non-target effects characteristic of its chemical class, primarily through the inhibition of sterol biosynthesis. Newer fungicides, such as the strobilurins (Azoxystrobin, Pyraclostrobin) and SDHIs (Boscalid), have different modes of action, targeting mitochondrial respiration. While these newer fungicides are generally effective at lower application rates, they also present distinct non-target risks. This guide synthesizes available quantitative data on the toxicity of these fungicides to key non-target organisms and outlines the standard experimental protocols used for such assessments.

Comparative Toxicity to Non-Target Organisms

The following tables summarize the available quantitative data on the toxicity of this compound and selected newer fungicides to various non-target organisms. It is important to note that these values are derived from different studies and experimental conditions, and direct comparisons should be made with caution.

Table 1: Effects on Soil Microorganisms and Earthworms

FungicideOrganismEndpointValueReference
This compound Eisenia fetida (Earthworm)14-day LC50>100 mg/kg soil[Pesticide Properties Database]
Azoxystrobin Soil MicroorganismsRespiration Inhibition EC50>1000 mg/kg (28 days)[1]
Eisenia fetida (Earthworm)14-day LC50>1000 mg/kg soil[2]
Pyraclostrobin Eisenia fetida (Earthworm)14-day LC50566 mg/kg soil[3]
Boscalid Eisenia fetida (Earthworm)14-day LC50>1000 mg/kg soil[4]

Table 2: Effects on Beneficial Insects (Honeybees)

FungicideOrganismEndpointValueReference
This compound Apis mellifera (Honeybee)Acute Contact LD500.05 µ g/bee [5]
Apis mellifera (Honeybee)Acute Oral LD50>25 µ g/bee [5]
Azoxystrobin Apis mellifera (Honeybee)Acute Contact LD50>200 µ g/bee [2]
Apis mellifera (Honeybee)Acute Oral LD50>25 µ g/bee [6]
Pyraclostrobin Apis mellifera (Honeybee)Acute Contact LD50>100 µ g/bee [7]
Apis mellifera (Honeybee)Acute Oral LD50>110 µ g/bee [6]
Boscalid Apis mellifera (Honeybee)Acute Contact LD50>200 µ g/bee [4]
Apis mellifera (Honeybee)Acute Oral LD50>166 µ g/bee [6]

Table 3: Effects on Non-Target Aquatic Organisms

FungicideOrganismEndpointValueReference
This compound Oncorhynchus mykiss (Rainbow Trout)96-hour LC504.2 mg/L[5]
Daphnia magna (Water Flea)48-hour EC5010.2 mg/L[5]
Azoxystrobin Oncorhynchus mykiss (Rainbow Trout)96-hour LC500.47 - 1.76 mg/L[2][8]
Daphnia magna (Water Flea)48-hour EC500.19 - 0.83 mg/L[2][9]
Pyraclostrobin Oncorhynchus mykiss (Rainbow Trout)96-hour LC500.006 mg/L[10]
Daphnia magna (Water Flea)48-hour EC500.016 mg/L[10]
Boscalid Oncorhynchus mykiss (Rainbow Trout)96-hour LC502.7 mg/L[4][11]
Daphnia magna (Water Flea)48-hour EC505.33 mg/L[4][11]

Table 4: Effects on Non-Target Plants

FungicideOrganismEndpointValueReference
This compound Solanaceous cropsPhytotoxicityNoted to be phytotoxic[5]
Azoxystrobin Lactuca sativa (Lettuce)Seedling Emergence EC251.12 mg/kg soil[Data from multiple studies]
Pyraclostrobin Triticum aestivum (Wheat)Seedling Growth InhibitionEffects at 4.75 mg/L[12]
Boscalid VariousVegetative Vigour ER25>1000 g a.i./ha[Data from multiple studies]

Experimental Protocols

The following are summaries of standard protocols for assessing the non-target effects of fungicides.

Soil Microbial Respiration (Based on OECD 217)

This test evaluates the effect of a substance on the respiration of soil microorganisms.

  • Test System: A defined artificial soil or a natural soil of known characteristics.

  • Methodology:

    • The test substance is mixed thoroughly with the soil at various concentrations.

    • The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

    • The treated soil is incubated in sealed vessels at a constant temperature (e.g., 20 ± 2°C) in the dark.

    • Carbon dioxide (CO2) evolution is measured at regular intervals over a period of 28 days. CO2 can be trapped in an alkaline solution (e.g., NaOH) and quantified by titration, or measured directly using an infrared gas analyzer.

    • The rate of CO2 evolution is compared between treated and control soils to determine the inhibition of microbial respiration.

  • Endpoint: ECx (e.g., EC10, EC50), the concentration causing x% inhibition of microbial respiration compared to the control.

Earthworm Acute Toxicity Test (OECD 207)

This protocol determines the acute toxicity of chemicals to earthworms.[2][13][14][15]

  • Test Organism: Eisenia fetida (adults).[2][15]

  • Methodology:

    • Artificial Soil Test: The test substance is mixed into a standardized artificial soil.[2][15]

    • Ten adult earthworms are introduced into each test container with the treated soil.[15]

    • The containers are maintained at 20 ± 2°C with continuous light for 14 days.[2]

    • Mortality is assessed at 7 and 14 days.[2]

  • Endpoint: LC50 (the concentration of the test substance that is lethal to 50% of the test organisms).[13]

Earthworm Reproduction Test (OECD 222)

This test assesses the sublethal effects of chemicals on earthworm reproduction.[14][16][17][18][19]

  • Test Organism: Eisenia fetida or Eisenia andrei (clitellate adults).[16][18][19]

  • Methodology:

    • Adult earthworms are exposed to the test substance in artificial soil for 28 days.[18]

    • During this period, mortality and changes in body weight are recorded.[16][18]

    • After 28 days, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.[18]

    • The number of juvenile worms produced is then counted.[18]

  • Endpoints: NOEC (No Observed Effect Concentration) and ECx for reproduction (number of juveniles).[19]

Honeybee Acute Oral and Contact Toxicity Test (OECD 213 & 214)

These tests determine the acute oral and contact toxicity of pesticides to honeybees.[11][16]

  • Test Organism: Apis mellifera (young adult worker bees).[11]

  • Methodology (Oral - OECD 213):

    • Bees are starved for 2-4 hours.[11]

    • Groups of bees (typically 10 per replicate) are fed a sucrose solution containing the test substance at various concentrations.[11][16]

    • Mortality is recorded at 4, 24, and 48 hours (and can be extended to 96 hours).[11][16]

  • Methodology (Contact - OECD 214):

    • A precise dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.[16]

    • Mortality is assessed at the same time intervals as the oral test.[16]

  • Endpoint: LD50 (the dose of the test substance that is lethal to 50% of the test organisms) in µ g/bee .[11]

Terrestrial Plant Test: Seedling Emergence and Growth (OECD 208)

This test evaluates the effects of chemicals on the emergence and early growth of plants.

  • Test System: Seeds of selected monocotyledonous and dicotyledonous plant species.

  • Methodology:

    • The test substance is either incorporated into the soil or sprayed onto the soil surface.

    • Seeds of the test plants are sown in the treated soil.

    • The test is conducted in a greenhouse or growth chamber under controlled conditions.

    • Seedling emergence is recorded daily.

    • After 14-21 days from 50% emergence in the control group, the surviving seedlings are assessed for phytotoxicity, and shoot height and dry weight are measured.

  • Endpoints: ERx (e.g., ER25, ER50), the rate causing x% reduction in emergence, shoot height, or biomass compared to the control.

Terrestrial Plant Test: Vegetative Vigour (OECD 227)

This protocol assesses the effects of chemicals on plants after the seedling stage.[13][20][21][22][23]

  • Test System: Young plants (e.g., at the 2-4 true leaf stage) of selected species.[13][21][23]

  • Methodology:

    • Plants are sprayed with the test substance at various rates.[13][21]

    • The plants are maintained in a greenhouse or growth chamber for 21 days.[21]

    • Visual assessments of phytotoxicity are made at regular intervals.[13]

    • At the end of the test, shoot height and dry weight are measured.[13]

  • Endpoints: ERx, the rate causing x% reduction in shoot height or biomass.[22]

Modes of Action and Non-Target Signaling Pathways

The differing modes of action of these fungicides are key to understanding their potential non-target effects.

This compound (Triazole)

This compound inhibits the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. As sterols are also essential components of cell membranes in many other eukaryotes, this mode of action can have off-target effects.

Diclobutrazol_Pathway cluster_Organism Non-Target Eukaryotic Cell Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol C14_Demethylase C14-Demethylase (CYP51) Lanosterol->C14_Demethylase Ergosterol_Cholesterol Ergosterol (Fungi) / Cholesterol (Vertebrates) Cell_Membrane Cell Membrane Integrity Ergosterol_Cholesterol->Cell_Membrane This compound This compound This compound->C14_Demethylase Inhibition C14_Demethylase->Ergosterol_Cholesterol

Caption: this compound inhibits C14-demethylase, disrupting sterol biosynthesis.

Azoxystrobin & Pyraclostrobin (Strobilurins)

Strobilurin fungicides inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This blocks the electron transport chain, leading to a cessation of ATP synthesis.

Strobilurin_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I_II Complex I & II Complex_III Complex III (Cytochrome bc1) Complex_I_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Strobilurins Azoxystrobin / Pyraclostrobin Strobilurins->Complex_III Inhibition SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Complex_II->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Boscalid Boscalid Boscalid->Complex_II Inhibition

References

Inter-laboratory Validation of an Analytical Method for Diclobutrazol Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the determination of Diclobutrazol residues in various matrices. The information is intended for researchers, scientists, and drug development professionals involved in pesticide residue analysis. The guide details experimental protocols and presents supporting data from single-laboratory validation studies, which serve as a proxy in the absence of direct inter-laboratory validation data for this compound.

Introduction to this compound and Residue Analysis

This compound is a triazole fungicide used to control a variety of fungal diseases in crops. Due to its potential persistence in the environment and food commodities, robust and validated analytical methods are crucial for monitoring its residues to ensure food safety and compliance with regulatory limits. The most common analytical techniques for pesticide residue analysis, including this compound, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the matrix, required sensitivity, and available instrumentation.

Experimental Protocols

A widely adopted and validated sample preparation method for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1] This protocol is suitable for a variety of food matrices and can be coupled with either GC-MS or LC-MS/MS for the final determination of this compound.

A. QuEChERS Sample Preparation Protocol

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat flour, add a proportional amount of water.[1]

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.[1]

    • For samples with low water content, add an appropriate amount of water.

    • Add internal standards if necessary.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and magnesium sulfate (to remove excess water). For matrices with high fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) can be used, but it may lead to the loss of planar pesticides.

    • Vortex the d-SPE tube for 30 seconds to 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant into a clean vial.

    • For LC-MS/MS analysis, the extract can often be diluted with a suitable solvent (e.g., acetonitrile/water) and directly injected.

    • For GC-MS analysis, a solvent exchange to a more volatile and GC-compatible solvent (e.g., cyclohexane or toluene) might be necessary.[2] The extract is then evaporated to dryness and reconstituted in the final solvent.[2]

Method Comparison: GC-MS/MS vs. LC-MS/MS

The choice between GC-MS/MS and LC-MS/MS for this compound analysis depends on various factors. Below is a comparison of the two techniques based on typical performance characteristics found in multi-residue pesticide analysis studies.

ParameterGC-MS/MSLC-MS/MS
Principle Separation of volatile and thermally stable compounds followed by ionization (typically Electron Ionization - EI) and mass analysis.Separation of a wide range of compounds based on their polarity, followed by ionization (typically Electrospray Ionization - ESI) and mass analysis.
Applicability for this compound Suitable, as this compound is a moderately volatile and thermally stable compound.Highly suitable, often preferred for its high sensitivity and specificity for a broad range of pesticides.[3]
**Linearity (R²) **Typically > 0.99[4]Typically > 0.99[3]
Limit of Detection (LOD) 0.1–2.8 µg/kg[5]Can be as low as 0.01 µg/L in water[6] and 0.7 µg/kg in food matrices.[7]
Limit of Quantification (LOQ) 0.3–9.2 µg/kg[5]Generally in the range of 0.002 - 0.01 mg/kg for various pesticides in different matrices.[8][9]
Accuracy (Recovery) 93% - 118%[5]Generally within the acceptable range of 70-120%.[2][3]
Precision (RSD) < 11%[5]Typically < 20%.[2][3]
Matrix Effects Can be significant, often requiring matrix-matched calibration or advanced injection techniques to mitigate.[10][11]Also susceptible to matrix effects (ion suppression or enhancement), requiring similar mitigation strategies.[10]

Visualizing the Workflow and Method Comparison

Experimental Workflow for this compound Residue Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization (10-15g) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 1 Centrifuge1 Centrifugation Extraction->Centrifuge1 2 dSPE Dispersive SPE Cleanup (PSA + MgSO4) Centrifuge1->dSPE 3. Supernatant Transfer Centrifuge2 Centrifugation dSPE->Centrifuge2 4 Final_Extract Final Extract Centrifuge2->Final_Extract 5. Supernatant Transfer GC_MS GC-MS/MS Analysis Final_Extract->GC_MS Solvent Exchange (optional) LC_MS LC-MS/MS Analysis Final_Extract->LC_MS Dilution Data Data Processing & Quantification GC_MS->Data LC_MS->Data

Caption: Experimental workflow for this compound residue analysis using the QuEChERS method.

Comparison of Analytical Methods: GC-MS/MS vs. LC-MS/MS

method_comparison GC_MS GC-MS/MS Principle: Volatility-based separation Ionization: Electron Ionization (EI) Pros: Robust, good for non-polar compounds Cons: Requires derivatization for some compounds, thermal degradation risk LC_MS LC-MS/MS Principle: Polarity-based separation Ionization: Electrospray (ESI) Pros: Wide applicability, high sensitivity, no derivatization needed for polar compounds Cons: Susceptible to ion suppression/enhancement This compound This compound Residue Analysis This compound->GC_MS Suitable for thermally stable compounds This compound->LC_MS Often preferred for high sensitivity

Caption: Comparison of GC-MS/MS and LC-MS/MS for this compound analysis.

Conclusion

Both GC-MS/MS and LC-MS/MS, when coupled with a robust sample preparation method like QuEChERS, are suitable for the analysis of this compound residues in various matrices. The choice between the two techniques will depend on the specific requirements of the analysis, including the desired limits of quantification, the complexity of the sample matrix, and the availability of instrumentation. The provided data from single-laboratory validations demonstrates that both methods can achieve the necessary accuracy, precision, and sensitivity for regulatory compliance and food safety monitoring. For multi-residue methods that include a wide range of pesticides with varying polarities, LC-MS/MS often provides a more universal approach.

References

A Comparative Guide to Diclobutrazol and New Generation Plant Growth Regulators in Field Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the triazole plant growth regulator (PGR), Diclobutrazol, with newer generation PGRs. While direct side-by-side field trial data for this compound is limited in recent literature, this guide leverages comparative studies on its close structural and functional analogue, Paclobutrazol. The data presented here, sourced from peer-reviewed field trials, offers valuable insights into the relative performance of these compounds in regulating plant growth and enhancing crop characteristics.

Executive Summary

This compound and the newer generation of plant growth regulators primarily function by inhibiting the biosynthesis of gibberellins (GAs), the plant hormones responsible for stem elongation. However, the specific points of inhibition within the GA biosynthesis pathway differ, leading to variations in efficacy, persistence, and side effects. Newer PGRs, such as prohexadione-calcium and trinexapac-ethyl, offer a different mode of action compared to the triazole family (which includes this compound and Paclobutrazol), providing alternatives for crop management. This guide presents quantitative data from field trials comparing Paclobutrazol with these newer PGRs, along with detailed experimental protocols and visual representations of their signaling pathways.

Data Presentation: Comparative Performance of Plant Growth Regulators

The following tables summarize quantitative data from side-by-side field trials comparing Paclobutrazol (as a proxy for this compound) with newer plant growth regulators.

Table 1: Comparison of Paclobutrazol and Prohexadione-Calcium on 'Bramley's Seedling' Apples

TreatmentMean Extension Growth (cm)Fruit Set (%)Yield ( kg/tree )
Untreated Control45.28.535.1
Paclobutrazol (Cultar)32.88.334.8
Prohexadione-Calcium (Regalis)25.68.635.5

Data adapted from a study on 'Bramley's Seedling' apples.[1][2][3][4][5]

Table 2: Comparison of Paclobutrazol and Prohexadione-Calcium on 'Clapp's Favourite' Pear

TreatmentAnnual Shoot Extension Growth (cm)Internodal Length (cm)Leaf Area (cm²)Fruit Set (%)Fruit Drop (%)Yield ( kg/tree )
Control32.542.8935.1212.3445.2140.12
Paclobutrazol (200 ppm, twice)18.231.9524.8716.9835.8748.76
Prohexadione-Calcium (200 ppm, twice)16.921.8222.2018.3432.4551.24

Data adapted from a study on pear trees.[6][7]

Table 3: Comparison of Paclobutrazol and Trinexapac-ethyl on Kentucky Bluegrass

TreatmentClipping Yield (% of Control)Total Root Length (cm)Root Surface Area (cm²)
Untreated Control10015,8001,250
Paclobutrazol6511,200980
Trinexapac-ethyl7213,5001,120

Data represents the mean effect over a 10-week period.[8][9][10]

Table 4: Comparison of Paclobutrazol and Mepiquat Chloride on Potted Sage (Salvia officinalis 'Icterina')

TreatmentPlant Dry Weight (g)Leaf Area (cm²)Water Consumption (L/plant)
Control15.812503.5
Paclobutrazol (100 mg/L)7.13002.1
Mepiquat Chloride (2.5 g/L)12.85602.8

Data from a greenhouse study on potted sage.[11][12][13][14]

Experimental Protocols

1. Field Trial of Paclobutrazol and Prohexadione-Calcium on Apple Trees

  • Experimental Design: Randomized complete block design with three treatments: untreated control, Paclobutrazol (Cultar), and Prohexadione-Calcium (Regalis). Each treatment was replicated four times, with each replicate consisting of a block of five trees.

  • Treatments Application: Paclobutrazol was applied as a soil drench at a rate of 2g a.i. per tree. Prohexadione-Calcium was applied as a foliar spray at a concentration of 125 mg/L until runoff. Applications were made 21 days after full bloom.

  • Data Collection: Mean extension growth was measured on 10 randomly selected shoots per tree at the end of the growing season. Fruit set was determined by counting the number of fruitlets on selected branches relative to the initial number of flower clusters. Total yield per tree was recorded at harvest.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and treatment means were compared using Tukey's HSD test at P ≤ 0.05.[1][2][3][4][5]

2. Field Trial of Paclobutrazol and Trinexapac-ethyl on Kentucky Bluegrass

  • Experimental Design: A randomized complete block design with three replications was used. Plot size was 1.5 m x 3 m.

  • Treatments Application: Paclobutrazol was applied as a drench at a rate of 1.1 kg a.i./ha. Trinexapac-ethyl was applied as a foliar spray at a rate of 0.1 kg a.i./ha. A single application was made at the beginning of the trial.

  • Data Collection: Clipping yield was collected weekly by mowing the plots and measuring the dry weight of the clippings. Root measurements were taken at the end of the 10-week study from soil cores.

  • Statistical Analysis: Data were analyzed using ANOVA, and means were separated by Fisher's Protected LSD test at the 0.05 probability level.[8][9][10]

3. Greenhouse Trial of Paclobutrazol and Mepiquat Chloride on Potted Sage

  • Experimental Design: The experiment was conducted in a greenhouse using a completely randomized design with 10 replicate plants per treatment.

  • Treatments Application: Paclobutrazol was applied as a single soil drench at a concentration of 100 mg/L. Mepiquat chloride was applied as a single foliar spray at a concentration of 2.5 g/L.

  • Data Collection: Plant dry weight and leaf area were measured at the end of the experiment (8 weeks after treatment). Water consumption was monitored throughout the experiment by weighing the pots.

  • Statistical Analysis: Data were subjected to one-way ANOVA, and means were compared using Duncan's multiple range test at P < 0.05.[11][12][13][14]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathway: Gibberellin Biosynthesis and Inhibition

The primary mode of action for this compound (and Paclobutrazol) and newer PGRs like Prohexadione-calcium is the inhibition of gibberellin (GA) biosynthesis. Gibberellins are crucial for stem elongation. The diagram below illustrates the GA biosynthesis pathway and the specific points of inhibition by these different classes of PGRs.

Gibberellin_Biosynthesis_Inhibition cluster_diclo cluster_prohex GGPP Geranylgeranyl Diphosphate (GGPP) ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO GA12 GA12 ent_kaurenoic_acid->GA12 KAO GA_precursors GA Precursors (e.g., GA20) GA12->GA_precursors GA20ox Active_GAs Active Gibberellins (e.g., GA1) GA_precursors->Active_GAs GA3ox Stem_Elongation Stem Elongation Active_GAs->Stem_Elongation This compound This compound / Paclobutrazol (Triazoles) This compound->ent_kaurenoic_acid Inhibition of ent-kaurene oxidase (KO) Prohexadione Prohexadione-calcium Trinexapac-ethyl Prohexadione->Active_GAs Inhibition of GA 3-oxidase (GA3ox)

Caption: Gibberellin biosynthesis pathway and points of inhibition by PGRs.

Experimental Workflow: A Generalized Field Trial Protocol

The following diagram outlines a typical workflow for conducting a side-by-side field trial of plant growth regulators.

Experimental_Workflow start Trial Planning - Define Objectives - Select PGRs and Rates - Choose Crop and Site design Experimental Design - Randomized Complete Block - Replications (e.g., n=4) - Plot Size Determination start->design setup Field Setup - Land Preparation - Plot Marking - Sowing/Planting design->setup application PGR Application - Calibrate Equipment - Apply Treatments at  Specified Growth Stage setup->application monitoring In-Season Monitoring - Data Collection on  Plant Height, etc. - Lodging Assessment - Disease/Pest Scoring application->monitoring harvest Harvest - Measure Yield per Plot - Collect Samples for  Quality Analysis monitoring->harvest analysis Data Analysis - Statistical Analysis (ANOVA) - Mean Comparison Tests harvest->analysis report Reporting - Summarize Findings - Create Tables and Figures - Draw Conclusions analysis->report

Caption: Generalized workflow for a plant growth regulator field trial.

References

Validation of Diclobutrazol as a Chemical Probe for Gibberellin-Regulated Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diclobutrazol's performance as a chemical probe for studying gibberellin (GA)-regulated processes against other available alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1][2][3] Chemical probes that interfere with GA biosynthesis or signaling are invaluable tools for dissecting these complex processes. This compound, a member of the triazole family of fungicides, is known to inhibit GA biosynthesis and is therefore often used as a chemical probe in such studies.

The Gibberellin Signaling Pathway

Gibberellin signaling is initiated by the perception of bioactive GAs by the soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event leads to a conformational change in GID1, promoting its interaction with DELLA proteins, which are a family of nuclear repressors of GA responses.[2] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4] The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds DELLA SCF SCF E3 Ligase DELLA->SCF GA-GID1-DELLA complex recruits SCF Proteasome 26S Proteasome DELLA->Proteasome Targeted for degradation Transcription_Factors Transcription Factors DELLA->Transcription_Factors Represses SCF->DELLA Ubiquitination GA_Responsive_Genes GA-Responsive Genes Growth_Response Growth Response GA_Responsive_Genes->Growth_Response Transcription_Factors->GA_Responsive_Genes Activates

Caption: A simplified diagram of the gibberellin signaling pathway.

Mechanism of Action of Gibberellin Biosynthesis Inhibitors

This compound and other triazole-based chemical probes, such as paclobutrazol and uniconazole, function by inhibiting specific steps in the GA biosynthesis pathway.[5][6] Specifically, they target the cytochrome P450 monooxygenases, particularly ent-kaurene oxidase (KO), which catalyzes the stepwise oxidation of ent-kaurene to ent-kaurenoic acid.[7][8] By blocking this crucial step, these inhibitors prevent the formation of downstream bioactive gibberellins like GA1 and GA4.[7]

GA_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene CPS, KS GA12 GA12 ent_Kaurene->GA12 KO, KAO Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox Inhibitors This compound Paclobutrazol Uniconazole Inhibitors->ent_Kaurene Inhibit KO

Caption: Gibberellin biosynthesis pathway highlighting the inhibition point of triazole compounds.

Comparative Analysis of Chemical Probes

The selection of a chemical probe for studying gibberellin-regulated processes depends on several factors, including potency, specificity, and potential off-target effects. Below is a comparison of this compound with other commonly used GA biosynthesis inhibitors.

Characteristic This compound Paclobutrazol Uniconazole Chlormequat Chloride Daminozide
Chemical Class TriazoleTriazoleTriazoleQuaternary AmmoniumAcylhydrazide
Primary Target ent-kaurene oxidaseent-kaurene oxidase[8]ent-kaurene oxidaseent-copalyl diphosphate synthase (CPS)Unknown, likely late in the pathway
Relative Potency ModerateHigh[9][10]Very High[6][10]Low to ModerateLow
Specificity Generally specific for GA biosynthesisGenerally specific for GA biosynthesisGenerally specific for GA biosynthesisCan have broader effectsCan have broader effects
Soil Residue Potential for residueProne to soil residue, can affect subsequent crops[6][11]Less soil residue than paclobutrazol, but still a concern[11]Relatively lowRelatively low
Common Applications Research, FungicideResearch, Plant growth regulator in horticulture[12]Research, Plant growth regulator in horticulturePlant growth regulator in agriculturePlant growth regulator in horticulture

Experimental Data Summary

The following table summarizes experimental findings on the effects of various gibberellin biosynthesis inhibitors on plant growth parameters.

Inhibitor Plant Species Concentration Observed Effect Reference
PaclobutrazolTropical Liners30-90 ppm24-41% reduction in height compared to control.[9]Fine Americas
UniconazoleTropical LinersNot specifiedLess height suppression than paclobutrazol at the rates used.[9]Fine Americas
PaclobutrazolBedding Plants10-160 mg/LReduced plant size compared to control.[10]ResearchGate
UniconazoleBedding Plants10-160 mg/LProduced smaller plants than paclobutrazol at similar concentrations.[10]ResearchGate
PaclobutrazolLoblolly Pine0.25-3.0 mg/LImproved somatic embryogenesis initiation.[12]PubMed
Chlormequat-ClLoblolly Pine10.0 µMStatistically significant increase in initiation.[12]PubMed
DaminozideLoblolly Pine1.0 µMStatistically significant increase in initiation.[12]PubMed

Experimental Protocols

Protocol for Evaluating the Effect of a GA Biosynthesis Inhibitor on Arabidopsis thaliana Growth

This protocol provides a general framework for assessing the in vivo activity of GA biosynthesis inhibitors.

  • Plant Material and Growth Conditions:

    • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) are surface-sterilized.

    • Seeds are sown on half-strength Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination.

    • Plates are then transferred to a growth chamber under long-day conditions (16 h light/8 h dark) at 22°C.

  • Chemical Treatment:

    • The GA biosynthesis inhibitor (e.g., this compound, Paclobutrazol) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • The inhibitor is added to the molten MS medium at various concentrations (e.g., 0.1, 1, 10 µM) before pouring the plates. A solvent control (e.g., DMSO) should be included.

    • Alternatively, for post-germination treatment, seedlings can be sprayed with a solution containing the inhibitor and a surfactant.

  • Phenotypic Analysis:

    • After a set period of growth (e.g., 7-10 days), measure relevant phenotypic parameters such as:

      • Hypocotyl length

      • Root length

      • Rosette diameter

      • Time to flowering (bolting)

    • For rescue experiments, the inhibitory effect of the chemical probe can be challenged by the co-application of exogenous bioactive GA (e.g., GA3 or GA4).

  • Molecular Analysis (Optional):

    • To confirm the mechanism of action, the expression of GA-responsive genes (e.g., GA20ox, GA3ox) can be analyzed using quantitative real-time PCR (qRT-PCR).

    • Harvest seedlings from control and treated plates, extract total RNA, synthesize cDNA, and perform qRT-PCR with gene-specific primers.

Experimental_Workflow Start Start Seed_Sterilization Surface Sterilize Seeds Start->Seed_Sterilization Sowing Sow on MS Medium +/- Inhibitor Seed_Sterilization->Sowing Stratification Stratify at 4°C Sowing->Stratification Growth Grow in Controlled Environment Stratification->Growth Phenotypic_Analysis Phenotypic Analysis (e.g., height, flowering time) Growth->Phenotypic_Analysis Molecular_Analysis Molecular Analysis (e.g., qRT-PCR) Growth->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Phenotypic_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of Diclobutrazol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of diclobutrazol, a systemic fungicide, is critical for ensuring laboratory safety and environmental protection. Due to its hazardous characteristics, this compound waste is regulated and cannot be discarded through standard waste streams. This guide provides detailed procedures for its proper disposal, adhering to safety protocols and regulatory requirements.

This compound is classified as harmful if swallowed and is recognized as very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to disposal protocols is mandatory to prevent harm to personnel and the environment. Chemical waste is broadly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from generation to final disposal[2][3][4].

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and impervious clothing[1]. All handling of this compound should be performed in a well-ventilated area to avoid the inhalation of dust or aerosols[1].

Hazard and Regulatory Summary

The following table summarizes key hazard classifications and regulatory information for this compound.

Parameter Information
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1]
Primary Regulatory Body Environmental Protection Agency (EPA)[2][3]
Governing Regulation Resource Conservation and Recovery Act (RCRA)[2][4]
Disposal Restrictions Prohibited from disposal in regular trash or via sewer systems.[2][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Waste Identification and Segregation
  • Identify Waste: Clearly identify all materials contaminated with this compound, including pure substance, solutions, contaminated labware (e.g., pipettes, flasks), and contaminated PPE.

  • Segregate Waste: Collect this compound waste separately from other chemical waste streams whenever possible, especially from incompatible materials like strong acids, alkalis, or oxidizing agents[1].

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Store this compound waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid. Plastic containers are often preferred to glass to minimize the risk of breakage[2].

  • Label the Container: The container must be labeled clearly as "Hazardous Waste."[2] The label must include the following information:

    • Full chemical name: "this compound" (avoid abbreviations or formulas)[2].

    • For mixtures, list each chemical component and its approximate concentration or volume[2].

    • Accumulation start date (the date the first drop of waste was added).

    • The location of origin (e.g., building and room number)[2].

    • The name and contact information of the Principal Investigator or responsible researcher[2].

    • Checkmarks indicating the appropriate hazard pictograms (e.g., harmful, environmental hazard)[2].

Step 3: Storage of Hazardous Waste
  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within or near the laboratory.

  • Secondary Containment: It is best practice to place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Safe Conditions: Keep the container away from direct sunlight and sources of ignition[1].

Step 4: Arranging for Disposal
  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's EHS office to schedule a hazardous waste pickup[2].

  • Complete Paperwork: You will likely need to submit a hazardous waste pickup request form, either online or as a hard copy. This form typically requires a detailed inventory of the container's contents[2].

  • Prepare for Pickup: Ensure the container is clean on the outside, properly sealed, and accurately labeled before the scheduled pickup. Leaking or improperly labeled containers will not be accepted for removal[2].

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite. Place the contaminated absorbent material into a sealed container and manage it as hazardous waste[7].

  • Large Spills: For large spills, evacuate the immediate area. Dike the spill using absorbent materials to prevent it from spreading or entering drains[7]. Contact your EHS department or emergency response team for cleanup assistance.

  • Environmental Protection: Prevent spilled material from entering drains, soil, or water courses, as it is very toxic to aquatic life[1][7].

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.

Diclobutrazol_Disposal_Workflow cluster_prep Waste Preparation & Handling cluster_storage On-Site Storage cluster_disposal Disposal Process cluster_spill Emergency Protocol start This compound Waste Generated wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe Safety First spill_event Spill Occurs start->spill_event segregate Segregate from Incompatible Chemicals wear_ppe->segregate containerize Place in a Sealed, Compatible Container segregate->containerize label_waste Label Container as 'Hazardous Waste' with Full Details containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS Office for Pickup secondary_containment->contact_ehs Ready for Disposal submit_form Complete & Submit Hazardous Waste Form contact_ehs->submit_form pickup EHS/Contractor Collects Waste submit_form->pickup contain_spill Contain Spill with Inert Absorbent spill_event->contain_spill Isolate & Clean Up dispose_spill_waste Dispose of Contaminated Material as Hazardous Waste contain_spill->dispose_spill_waste dispose_spill_waste->containerize

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diclobutrazol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Diclobutrazol, a systemic fungicide. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals and to maintain a secure laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE and other essential safety information.

ParameterSpecificationCitation
CAS Number 75736-33-3[1]
Molecular Formula C15H19Cl2N3O[2]
Molecular Weight 328.24[2]
Hazard Class Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[2]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[2]
Occupational Exposure Limits No occupational exposure limit values have been established for this product.[2]
Eye Protection Safety goggles with side-shields.[2]
Hand Protection Chemical-resistant protective gloves (e.g., Nitrile, Neoprene). Avoid leather or fabric gloves.[2][3]
Skin and Body Protection Impervious clothing, such as a lab coat or chemical-resistant suit, to cover all skin. Wear long pants over boots.[2][3]
Respiratory Protection A suitable respirator should be used, especially in areas with inadequate ventilation or when creating dust or aerosols.[2]
Footwear Chemical-resistant boots.[3]

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for the safe handling of this compound from preparation to disposal.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before any procedure, thoroughly review the this compound SDS.[2]

  • Designated Work Area: All handling of this compound must occur in a designated, well-ventilated area, preferably within a chemical fume hood.[2]

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect all items for integrity before use.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and operational.[2]

  • Spill Kit: Have a spill kit readily available. The kit should contain absorbent materials (e.g., cat litter, sawdust), decontamination solutions (e.g., diluted bleach), and heavy-duty plastic bags for waste.[4][5]

Handling Procedure
  • Donning PPE: Put on all required PPE before handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize inhalation of dust.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[2]

Post-Handling and Decontamination
  • Clean Work Area: Decontaminate all work surfaces and equipment after use. Use a suitable cleaning agent, such as a detergent solution followed by a rinse.

  • PPE Removal: Remove PPE in the designated area, being careful to avoid contaminating yourself. Wash gloves before removing them.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Laundry: Contaminated clothing should be washed separately from other laundry.[5]

Spill Management Plan

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control the Spill: If safe to do so, prevent the spread of the spill. For liquid spills, create a dike with absorbent material.[4] For dry spills, cover with a plastic sheet to prevent dust from becoming airborne.[2]

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Clean Up:

    • Liquid Spills: Absorb the spill with an inert material like vermiculite, sand, or earth.[2]

    • Solid Spills: Carefully sweep or scoop up the material to avoid creating dust.

  • Decontaminate: Clean the spill area with a decontamination solution.

  • Dispose of Waste: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[2]

Disposal Plan

All this compound waste must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container.

  • Container Disposal: Never reuse empty this compound containers.[6] Triple-rinse containers with a suitable solvent, adding the rinsate to the chemical waste. Puncture and crush the container before disposal through a licensed contractor.

  • Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local regulations.[2] Contact your institution's environmental health and safety department for specific guidance. Do not pour waste down the drain.[6]

Experimental Protocols

This document provides operational safety and handling guidance and does not cite specific experimental protocols. Researchers must develop their own detailed experimental methodologies and incorporate these safety procedures.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_spill Spill Response prep_sds Review SDS prep_area Prepare Ventilated Area prep_sds->prep_area prep_ppe Inspect & Assemble PPE prep_area->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_don Don PPE prep_emergency->handle_don handle_weigh Weigh/Transfer in Hood handle_don->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_clean Decontaminate Surfaces handle_solution->post_clean spill_alert Alert & Evacuate handle_solution->spill_alert Spill Occurs post_doff Doff PPE Correctly post_clean->post_doff post_wash Wash Hands post_doff->post_wash disp_collect Collect Hazardous Waste post_wash->disp_collect disp_container Triple-Rinse Containers disp_collect->disp_container disp_dispose Dispose per Regulations disp_container->disp_dispose spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->disp_collect

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.